molecular formula C23H29ClO10 B15596066 Enhydrin chlorohydrin

Enhydrin chlorohydrin

Cat. No.: B15596066
M. Wt: 500.9 g/mol
InChI Key: MSWKJHPZUAQCMP-WNUXRCLTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enhydrin chlorohydrin is a useful research compound. Its molecular formula is C23H29ClO10 and its molecular weight is 500.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H29ClO10

Molecular Weight

500.9 g/mol

IUPAC Name

methyl (1S,2R,4R,7E,9S,10S,11R)-9-acetyloxy-10-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate

InChI

InChI=1S/C23H29ClO10/c1-10-14-16(33-21(28)23(5,29)11(2)24)15(31-12(3)25)13(20(27)30-6)8-7-9-22(4)18(34-22)17(14)32-19(10)26/h8,11,14-18,29H,1,7,9H2,2-6H3/b13-8+/t11?,14-,15+,16+,17+,18-,22-,23?/m1/s1

InChI Key

MSWKJHPZUAQCMP-WNUXRCLTSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Enhydrin Chlorohydrin (CAS 38230-99-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhydrin chlorohydrin, a chlorinated sesquiterpene lactone of the melampolide class, is a natural product isolated from Enhydra fluctuans. This technical guide provides a comprehensive overview of its chemical properties, putative biological activities, and hypothesized mechanisms of action. Drawing on available data and established knowledge of related compounds, this document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

Sesquiterpene lactones are a diverse group of naturally occurring compounds known for their wide range of biological activities. Among these, chlorinated derivatives are of particular interest due to their potential for enhanced potency and unique mechanisms of action. This compound (CAS 38230-99-8) is a rare, chlorine-containing melampolide isolated from the medicinal plant Enhydra fluctuans. While specific research on this compound is limited, its structural similarity to other well-studied sesquiterpene lactones, such as enhydrin, suggests a potential for significant anti-inflammatory and cytotoxic activities. This guide synthesizes the available information on this compound and provides a predictive framework for its biological functions based on the activities of analogous compounds.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in Table 1. This data is compiled from available chemical databases and the primary literature describing its isolation.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 38230-99-8N/A
Molecular Formula C₂₃H₂₉ClO₁₀N/A
Molecular Weight 500.93 g/mol N/A
IUPAC Name methyl 9-(acetyloxy)-10-((3-chloro-2-hydroxy-2-methylbutanoyl)oxy)-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.0²,⁴]tetradec-7-ene-8-carboxylateN/A
Class Sesquiterpene Lactone (Melampolide)N/A
Natural Source Enhydra fluctuansN/A
Appearance Crystalline solid (predicted)N/A
Solubility Soluble in methanol (B129727), ethanol, chloroform (B151607) (predicted)N/A

Experimental Protocols

While the full experimental details for the isolation of this compound are not publicly available, a general protocol can be inferred from standard phytochemical extraction procedures for sesquiterpene lactones from Enhydra fluctuans.

General Isolation and Purification Protocol
  • Extraction:

    • Air-dried and powdered aerial parts of Enhydra fluctuans are subjected to Soxhlet extraction with petroleum ether to defat the plant material.

    • The defatted material is then extracted with a more polar solvent, such as methanol or ethanol, to isolate the sesquiterpene lactones.

    • The crude extract is concentrated under reduced pressure using a rotary evaporator.

  • Fractionation:

    • The concentrated crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).

    • The fractions are monitored by thin-layer chromatography (TLC) to identify those containing the desired compounds.

  • Purification:

    • The chloroform or ethyl acetate fraction, typically rich in sesquiterpene lactones, is subjected to column chromatography over silica (B1680970) gel.

    • A gradient elution system (e.g., n-hexane-ethyl acetate) is employed to separate the components.

    • Fractions containing compounds with similar TLC profiles are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structural Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. Mass fragmentation patterns provide information about the structure of the molecule.

Table 2: Key Spectroscopic Data for this compound (Predicted)

TechniqueKey Features
¹H NMR Signals corresponding to the sesquiterpene lactone core, an acetate group, and a 3-chloro-2-hydroxy-2-methyl butyroyl moiety.
¹³C NMR Carbonyl signals for the lactone and ester groups, olefinic carbons, and carbons of the chlorinated side chain.
Mass Spec A molecular ion peak corresponding to the molecular formula C₂₃H₂₉ClO₁₀, and characteristic fragmentation patterns including the loss of the acyloxy side chains.

Biological Activity and Mechanism of Action (Hypothesized)

Direct biological studies on this compound are not widely reported. However, based on extensive research on other chlorinated sesquiterpene lactones, its biological activities are predicted to include potent anti-inflammatory and cytotoxic effects.[1][2][3]

Anti-Inflammatory Activity: Inhibition of the NF-κB Pathway

A primary mechanism of anti-inflammatory action for many sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5][6][7][8] It is hypothesized that this compound acts as an inhibitor of this pathway.

  • Mechanism of Inhibition: The α-methylene-γ-lactone moiety and other electrophilic centers in the molecule can covalently bind to the cysteine residues of the p65 subunit of NF-κB.[6][8] This alkylation prevents the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes such as cytokines, chemokines, and adhesion molecules.[4]

Cytotoxic Activity: Induction of Apoptosis

Chlorinated sesquiterpene lactones have demonstrated significant cytotoxicity against various cancer cell lines.[1][2][9] The proposed mechanism involves the induction of apoptosis through both intrinsic and extrinsic pathways.

  • Intrinsic Apoptosis Pathway: this compound is predicted to induce mitochondrial-mediated apoptosis. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to programmed cell death.[1][10][11]

Visualizations

Signaling Pathways

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Ub Ub IκBα->Ub ubiquitination Proteasome Proteasome Ub->Proteasome degradation NF-κB (p65/p50) NF-κB (p65/p50) Proteasome->NF-κB (p65/p50) releases This compound This compound This compound->NF-κB (p65/p50) inhibits (alkylation) Bcl-2 Bcl-2 This compound->Bcl-2 inhibits Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion activates Bcl-2->Bax inhibits Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis DNA DNA NF-κB (p65/p50) ->DNA binds to Pro-inflammatory Gene\nTranscription Pro-inflammatory Gene Transcription DNA->Pro-inflammatory Gene\nTranscription

Caption: Hypothesized mechanism of this compound.

Experimental Workflow

G Start Start Plant Material\n(Enhydra fluctuans) Plant Material (Enhydra fluctuans) Start->Plant Material\n(Enhydra fluctuans) Extraction\n(Soxhlet) Extraction (Soxhlet) Plant Material\n(Enhydra fluctuans)->Extraction\n(Soxhlet) Fractionation\n(Liquid-Liquid) Fractionation (Liquid-Liquid) Extraction\n(Soxhlet)->Fractionation\n(Liquid-Liquid) Column Chromatography\n(Silica Gel) Column Chromatography (Silica Gel) Fractionation\n(Liquid-Liquid)->Column Chromatography\n(Silica Gel) Preparative HPLC Preparative HPLC Column Chromatography\n(Silica Gel)->Preparative HPLC Pure Enhydrin\nChlorohydrin Pure Enhydrin Chlorohydrin Preparative HPLC->Pure Enhydrin\nChlorohydrin Structural Elucidation\n(NMR, MS) Structural Elucidation (NMR, MS) Pure Enhydrin\nChlorohydrin->Structural Elucidation\n(NMR, MS) Biological Assays\n(Cytotoxicity, Anti-inflammatory) Biological Assays (Cytotoxicity, Anti-inflammatory) Pure Enhydrin\nChlorohydrin->Biological Assays\n(Cytotoxicity, Anti-inflammatory) End End Structural Elucidation\n(NMR, MS)->End Biological Assays\n(Cytotoxicity, Anti-inflammatory)->End

Caption: General workflow for isolation and analysis.

Conclusion

This compound represents a promising but understudied natural product with significant potential for further investigation. Based on the established biological activities of related chlorinated sesquiterpene lactones, it is a strong candidate for development as an anti-inflammatory and anti-cancer agent. Further research is warranted to fully elucidate its biological activities, mechanism of action, and therapeutic potential. This technical guide provides a solid foundation for initiating such investigations.

References

What is the chemical structure of Enhydrin chlorohydrin?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhydrin chlorohydrin, a chlorinated derivative of the sesquiterpene lactone enhydrin, is a compound of potential interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical structure and available physicochemical properties. Due to the limited publicly available experimental data, this document also outlines a hypothetical synthetic workflow and a general framework for its potential biological evaluation, highlighting areas where further research is critically needed.

Chemical Structure and Identification

This compound is structurally derived from enhydrin, a natural product found in plants of the Asteraceae family. The addition of a chlorine atom and a hydroxyl group across a double bond in the parent structure gives rise to the chlorohydrin.

IUPAC Name: methyl (7E)-9-(acetyloxy)-10-[(3-chloro-2-hydroxy-2-methylbutanoyl)oxy]-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.0(2),?]tetradec-7-ene-8-carboxylate

CAS Number: 38230-99-8

Molecular Formula: C₂₃H₂₉ClO₁₀

SMILES: C=C1C(=O)OC2C1C(OC(=O)C(C)(O)C(C)Cl)C(OC(C)=O)C(C(=O)OC)=CCCC1(C)OC21

Physicochemical Properties

PropertyValueSource
Molecular Weight 500.93 g/mol ChemFarm[1]
Hydrogen Bond Donor Count 1COCONUT[2]
Hydrogen Bond Acceptor Count 10COCONUT[2]
Rotatable Bond Count 5COCONUT[2]
Topological Polar Surface Area 137.96 ŲCOCONUT[2]
LogP (calculated) 1.36COCONUT[2]

Note: The data presented above are computationally derived and have not been experimentally verified. Properties such as melting point, boiling point, and solubility in various solvents have not been reported.

Experimental Protocols

Synthesis

A specific, validated experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route would involve the chlorohydrination of the parent compound, enhydrin. This typically involves the reaction of an alkene with a source of hypochlorous acid (HOCl), which can be generated in situ from reagents like N-chlorosuccinimide (NCS) in the presence of water.

G Enhydrin Enhydrin (Parent Compound) Reaction Chlorohydrination Reaction Enhydrin->Reaction Reagents Chlorinating Agent (e.g., NCS) + Water Reagents->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product This compound Purification->Product

Figure 1. A logical workflow for the potential synthesis of this compound from Enhydrin.

Spectroscopic Analysis

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound have not been published. For novel compounds, a standard battery of spectroscopic analyses would be required for structural confirmation and characterization.

Biological Activity and Signaling Pathways

There is currently no published research on the specific biological activity of this compound or the signaling pathways it may modulate. The biological effects of the parent compound, enhydrin, have been investigated, but it cannot be assumed that the chlorohydrin derivative possesses a similar activity profile. The addition of the chlorohydrin functional group can significantly alter the molecule's polarity, reactivity, and interaction with biological targets.

A general workflow for the initial biological evaluation of a novel compound like this compound is proposed below.

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies cluster_2 In Vivo Studies Compound This compound Cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) Compound->Cytotoxicity CellLines Panel of Cancer Cell Lines CellLines->Cytotoxicity DoseResponse Dose-Response and IC50 Determination Cytotoxicity->DoseResponse Apoptosis Apoptosis Assays (e.g., Annexin V) DoseResponse->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) DoseResponse->CellCycle PathwayAnalysis Target Identification and Pathway Analysis (e.g., Western Blot, Kinase Assays) Apoptosis->PathwayAnalysis CellCycle->PathwayAnalysis AnimalModel Animal Models (e.g., Xenograft) PathwayAnalysis->AnimalModel Efficacy Efficacy and Toxicity Evaluation AnimalModel->Efficacy

Figure 2. A logical workflow for the biological evaluation of this compound.

Conclusion and Future Directions

This compound remains a poorly characterized compound. While its chemical structure is known, a significant gap exists in the literature regarding its physicochemical properties, a validated synthetic protocol, and its biological activity. Future research should focus on the following areas:

  • Synthesis and Characterization: Development of a robust and scalable synthesis method for this compound, followed by comprehensive spectroscopic and physicochemical characterization.

  • Biological Screening: A broad-based screening of its bioactivity, for instance, against a panel of cancer cell lines, to identify potential therapeutic applications.

  • Mechanism of Action Studies: If promising activity is identified, further studies to elucidate its mechanism of action and identify its molecular targets will be crucial for its development as a potential therapeutic agent.

References

Navigating the Chemical Landscape: A Technical Guide to Enhydrin and Ethylene Chlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chemical Nomenclature: Initial research into "Enhydrin chlorohydrin" suggests a potential conflation of two distinct chemical entities: Enhydrin , a complex sesquiterpene lactone of natural origin, and Ethylene (B1197577) chlorohydrin , a simpler synthetic compound. This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and relevant biological and chemical pathways for both compounds to address this likely ambiguity and serve the needs of researchers, scientists, and drug development professionals.

Part 1: Enhydrin

Enhydrin is a sesquiterpene lactone found in plants of the Asteraceae family, notably Smallanthus sonchifolius (yacón). It has garnered interest for its diverse pharmacological activities.

Physical and Chemical Properties of Enhydrin

The following table summarizes the key physical and chemical properties of Enhydrin.

PropertyValueSource
Molecular FormulaC₂₃H₂₈O₁₀PubChem
Molecular Weight464.5 g/mol PubChem
IUPAC Namemethyl (1S,2R,4R,7E,9S,10S,11R)-9-acetyloxy-10-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.0²,⁴]tetradec-7-ene-8-carboxylatePubChem
CAS Number33880-85-2PubChem
Experimental Protocols

Isolation of Enhydrin from Smallanthus sonchifolius Leaves:

A common method for the isolation of Enhydrin involves rinse extraction followed by crystallization.

  • Extraction: The surfaces of fresh Smallanthus sonchifolius leaves are rinsed with a suitable solvent, such as ethanol, to collect glandular trichomes which are rich in sesquiterpene lactones.[1]

  • Concentration: The resulting rinsate, containing a mixture of compounds including Enhydrin and uvedalin, is concentrated under reduced pressure.

  • Crystallization: The concentrated extract is then subjected to freeze crystallization at -20°C to isolate the target compounds.[1]

  • Purification: Further purification can be achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). A reversed-phase HPLC method is suitable for the quantitative determination of enhydrin.[2]

Biological Activity and Signaling Pathways

Enhydrin has demonstrated several significant biological activities, including anti-diabetic, antibacterial, and anti-inflammatory effects.[1] Of particular interest to drug development professionals is its ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] NF-κB is a crucial protein complex that controls the transcription of DNA, cytokine production, and cell survival, and its dysregulation is implicated in various inflammatory diseases and cancers.

Enhydrin_Biological_Activity Enhydrin Enhydrin NFkB NF-κB Pathway Enhydrin->NFkB Inhibits Inflammation Inflammation NFkB->Inflammation Promotes Cell_Proliferation Cell Proliferation (e.g., in cancer) NFkB->Cell_Proliferation Promotes Immune_Response Immune Response NFkB->Immune_Response Regulates Anti_inflammatory Anti-inflammatory Effects Inflammation->Anti_inflammatory Anticancer Potential Anticancer Effects Cell_Proliferation->Anticancer Immunomodulation Immunomodulation Immune_Response->Immunomodulation

Caption: Biological activities of Enhydrin via NF-κB pathway inhibition.

Part 2: Ethylene Chlorohydrin

Ethylene chlorohydrin, also known as 2-chloroethanol, is a versatile and reactive organic compound used as a solvent and an intermediate in the synthesis of various chemicals.

Physical and Chemical Properties of Ethylene Chlorohydrin

The following table summarizes the key physical and chemical properties of Ethylene Chlorohydrin.

PropertyValueSource
Molecular FormulaC₂H₅ClOPubChem
Molecular Weight80.51 g/mol PubChem
IUPAC Name2-ChloroethanolPubChem
CAS Number107-07-3PubChem
AppearanceColorless liquid with a faint, ether-like odor
Boiling Point128.7 °C (263.7 °F; 401.8 K)
Melting Point-62.6 °C (-80.7 °F; 210.5 K)
Density1.205 g/cm³
Solubility in waterMiscible
Flash Point55 °C (131 °F; 328 K)
Vapor Pressure4.9 mmHg at 20°C
Experimental Protocols

Synthesis of Ethylene Chlorohydrin from Ethylene:

Ethylene chlorohydrin can be synthesized by the reaction of ethylene with hypochlorous acid.

  • Reaction Setup: Ethylene gas is bubbled through an aqueous solution of hypochlorous acid (HOCl). The hypochlorous acid can be generated in situ by reacting chlorine with water.

  • Temperature Control: The reaction is typically carried out at a controlled temperature to minimize side reactions, such as the formation of ethylene dichloride.

  • Work-up: The resulting aqueous solution of ethylene chlorohydrin can be concentrated by distillation.

Ethylene_Chlorohydrin_Synthesis Ethylene Ethylene (C₂H₄) Ethylene_Chlorohydrin Ethylene Chlorohydrin (ClCH₂CH₂OH) Ethylene->Ethylene_Chlorohydrin HOCl Hypochlorous Acid (HOCl) HOCl->Ethylene_Chlorohydrin

Caption: Synthesis of Ethylene Chlorohydrin from Ethylene.

Dehydrochlorination to Ethylene Oxide:

A primary chemical reaction of ethylene chlorohydrin is its conversion to ethylene oxide through dehydrochlorination.

  • Reaction: Ethylene chlorohydrin is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).

  • Mechanism: The base abstracts a proton from the hydroxyl group, and the resulting alkoxide undergoes an intramolecular Williamson ether synthesis, displacing the chloride ion to form the epoxide ring.

  • Product Isolation: The volatile ethylene oxide is typically removed from the reaction mixture by distillation.

Metabolism and Toxicology

Ethylene chlorohydrin is toxic and is metabolized in the body to more toxic compounds. Understanding its metabolic pathway is crucial for toxicological assessments.

The primary metabolic pathway involves the oxidation of ethylene chlorohydrin to chloroacetaldehyde, which is then further oxidized to chloroacetic acid. These metabolites are responsible for the compound's toxicity.

Ethylene_Chlorohydrin_Metabolism Ethylene_Chlorohydrin Ethylene Chlorohydrin Chloroacetaldehyde Chloroacetaldehyde Ethylene_Chlorohydrin->Chloroacetaldehyde Oxidation Chloroacetic_Acid Chloroacetic Acid Chloroacetaldehyde->Chloroacetic_Acid Oxidation Toxicity Cellular Toxicity Chloroacetaldehyde->Toxicity Chloroacetic_Acid->Toxicity

References

An In-depth Technical Guide on Enhydrin Chlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Enhydrin chlorohydrin, a chlorinated sesquiterpene lactone. The document details its molecular characteristics, putative biological activity, and the general experimental protocols relevant to its class of compounds.

Molecular Profile of this compound

This compound is a chlorinated derivative of Enhydrin, a sesquiterpene lactone belonging to the melampolide class. It has been identified as a natural product, likely isolated from plants of the genus Enhydra.

Chemical Formula and Molecular Weight

The chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₂₃H₂₉ClO₁₀
Molecular Weight 500.92 g/mol
CAS Number 38230-99-8
IUPAC Name methyl (7E)-9-(acetyloxy)-10-[(3-chloro-2-hydroxy-2-methylbutanoyl)oxy]-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.0(2),?]tetradec-7-ene-8-carboxylate

Putative Biological Activity and Mechanism of Action

While specific biological data for this compound is limited in publicly available literature, the activities of the broader class of sesquiterpene lactones, particularly chlorinated derivatives, are well-documented. These compounds are known to possess significant anti-inflammatory and cytotoxic properties.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

A primary mechanism of action for many sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. The α-methylene-γ-lactone moiety present in many sesquiterpene lactones is a key pharmacophore that can alkylate and inactivate components of the NF-κB pathway.[2]

The proposed mechanism involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[3]

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR IKK_complex IKK Complex TNFR->IKK_complex Signal Transduction IκBα IκBα IKK_complex->IκBα Phosphorylation IκBα_p p-IκBα IκBα->IκBα_p NF-κB NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation Ub Ubiquitination IκBα_p->Ub Proteasome Proteasome Degradation Ub->Proteasome Proteasome->NF-κB Release Enhydrin_chlorohydrin Enhydrin chlorohydrin Enhydrin_chlorohydrin->IKK_complex Inhibition DNA DNA NF-κB_nuc->DNA Pro-inflammatory_genes Pro-inflammatory Gene Expression DNA->Pro-inflammatory_genes

Figure 1: Proposed mechanism of NF-κB inhibition by this compound.

Cytotoxic Activity

Chlorinated sesquiterpene lactones have demonstrated cytotoxic activity against various cancer cell lines.[4] The mechanism of action is often linked to the induction of apoptosis. The electrophilic nature of the α-methylene-γ-lactone group allows these compounds to react with nucleophilic groups in cellular macromolecules, including proteins and DNA, leading to cellular stress and apoptosis.

Experimental Protocols

Isolation of Chlorinated Melampolides from Enhydra fluctuans

The isolation of chlorinated melampolides, such as this compound, from the leaves of Enhydra fluctuans typically involves the following steps:

  • Extraction:

    • Air-dried and powdered leaves of Enhydra fluctuans are subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.

    • The solvent is then removed under reduced pressure to yield a crude extract.

  • Fractionation:

    • The crude extract is partitioned between an aqueous and an immiscible organic solvent (e.g., ethyl acetate) to separate compounds based on polarity.

    • The organic phase, containing the sesquiterpene lactones, is concentrated.

  • Chromatographic Purification:

    • The concentrated extract is subjected to column chromatography over silica (B1680970) gel.

    • A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the fractions.

    • Fractions are monitored by thin-layer chromatography (TLC).

    • Fractions containing compounds of interest are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure chlorinated melampolides.

Structural Elucidation

The structure of the isolated compounds is typically determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments are used to determine the carbon-hydrogen framework and the connectivity of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as carbonyls (from the lactone and ester groups) and hydroxyl groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores within the molecule.

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_elucidation Structural Elucidation Plant_material Dried & Powdered Enhydra fluctuans leaves Extraction Solvent Extraction (e.g., Methanol) Plant_material->Extraction Crude_extract Crude Extract Extraction->Crude_extract Partitioning Solvent Partitioning (e.g., EtOAc/H₂O) Crude_extract->Partitioning Organic_phase Organic Phase Partitioning->Organic_phase Column_chrom Silica Gel Column Chromatography Fractions Fractions Column_chrom->Fractions TLC TLC Analysis Fractions->TLC HPLC Preparative HPLC TLC->HPLC Pure_compound Pure Enhydrin chlorohydrin HPLC->Pure_compound Spectroscopy Spectroscopic Analysis NMR NMR (¹H, ¹³C, 2D) Spectroscopy->NMR MS HRMS Spectroscopy->MS IR IR Spectroscopy Spectroscopy->IR UV UV-Vis Spectroscopy Spectroscopy->UV Structure Confirmed Structure NMR->Structure MS->Structure IR->Structure UV->Structure

Figure 2: General experimental workflow for the isolation and characterization.

Summary and Future Directions

This compound represents an interesting natural product with potential therapeutic applications, particularly in the areas of anti-inflammatory and anticancer drug discovery. Its structural relationship to other bioactive sesquiterpene lactones suggests that it likely shares a similar mechanism of action involving the modulation of key cellular signaling pathways such as NF-κB.

Further research is warranted to:

  • Develop a robust and scalable synthesis of this compound to enable more extensive biological evaluation.

  • Conduct comprehensive in vitro and in vivo studies to elucidate its specific biological targets and pharmacological effects.

  • Investigate its structure-activity relationship to guide the design of novel and more potent analogues.

This technical guide serves as a foundational resource for researchers and professionals interested in the further exploration and development of this compound and related compounds.

References

The Comprehensive Guide to Natural Sources of Enhydrin and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhydrin (B1240213), a sesquiterpene lactone, and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory, anti-diabetic, and antiparasitic properties. This technical guide provides an in-depth overview of the primary natural sources of these compounds, focusing on their extraction, isolation, quantification, and biosynthetic origins. Detailed experimental protocols are provided to facilitate further research and development. Furthermore, this document elucidates the molecular mechanism of action of enhydrin, particularly its role in the inhibition of the NF-κB signaling pathway, and presents visual representations of key biological and experimental processes.

Natural Sources and Distribution

Enhydrin and its derivatives are predominantly found in two plant species belonging to the Asteraceae family: Smallanthus sonchifolius (commonly known as yacon) and Enhydra fluctuans.

Smallanthus sonchifolius (Yacon)

Smallanthus sonchifolius, a perennial herb native to the Andean regions of South America, is the most significant natural source of enhydrin.[1] The compound is primarily concentrated in the glandular trichomes on the lower (abaxial) surface of the plant's leaves.[1][2] Within the leaves, enhydrin is the most abundant sesquiterpene lactone.[1]

One of the major derivatives of enhydrin found in yacon is uvedalin , which is structurally very similar but possesses one fewer epoxy group.[3] The presence and ratio of enhydrin and uvedalin are considered important markers for the quality control of yacon leaf extracts used in traditional medicine.[2][3]

Enhydra fluctuans

Enhydra fluctuans, an edible, semi-aquatic herbaceous plant found in tropical Asia, is another notable source of enhydrin.[4][5] In addition to enhydrin, this plant contains other related sesquiterpene lactones, including:

  • Fluctuadin [4]

  • Chlorine-containing melampolides [4]

While E. fluctuans is a confirmed source, the concentration of enhydrin and its derivatives in this plant is less characterized quantitatively compared to S. sonchifolius.

Quantitative Analysis of Enhydrin and Uvedalin in Smallanthus sonchifolius

The concentration of enhydrin and uvedalin in yacon leaves can vary depending on the geographical location and specific cultivar. The following table summarizes quantitative data from various studies.

Plant SourceCompoundConcentration (% of Dry Weight)Concentration (mg/g of Fresh Material)Reference
Smallanthus sonchifoliusEnhydrinup to 1.67%0.74 mg/g[1][3]
Uvedalin0.88%0.21 mg/g[2][3]
Smallanthus sonchifolius (Ykal extract, Indonesia)Enhydrin1.67%-[6][7][8][9]
Uvedalin0.88%-[6][7][8][9]
Smallanthus sonchifolius (Ycin extract, Indonesia)Enhydrin1.26%-[6][7][8][9]
Uvedalin0.56%-[6][7][8][9]
Smallanthus sonchifolius (dried leaves)Enhydrin0.97%-[2][10]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of enhydrin and its derivatives from plant materials.

Extraction and Isolation from Smallanthus sonchifolius Leaves

This protocol is adapted from methodologies that utilize a combination of solvent extraction, crystallization, and preparative HPLC for the purification of enhydrin and uvedalin.[6][7][8]

3.1.1. Materials and Reagents

  • Dried and powdered leaves of Smallanthus sonchifolius

  • Chloroform (B151607)

  • Methanol (B129727)

  • Distilled water

  • Diethyl ether (cold)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Rotary evaporator

  • Freezer (-20°C)

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

3.1.2. Extraction Procedure

  • Rinse Extraction: Macerate 100 g of dried yacon leaf powder with chloroform at room temperature for one minute. This "rinse" is particularly effective as the target compounds are located in the glandular trichomes on the leaf surface.[2][9]

  • Solvent Evaporation: Filter the chloroform extract and concentrate it using a rotary evaporator to obtain a crude extract.[9]

  • Methanol Dissolution: Dissolve the crude extract in 35 mL of methanol.

  • Precipitation: Slowly add 15 mL of distilled water to the methanolic solution to induce the precipitation of non-polar compounds.

  • Filtration and Concentration: Separate the precipitate by filtration and evaporate the filtrate to yield a thick, enriched extract.

3.1.3. Isolation by Crystallization and Preparative HPLC

  • Freeze Crystallization: Dissolve the enriched extract in analytical grade methanol and store it in a freezer at -20°C for three days. This will induce the crystallization of enhydrin and uvedalin.[6][7][8]

  • Crystal Washing: Wash the obtained crystals three times with cold diethyl ether to remove soluble impurities.

  • Preparative HPLC Separation: Further purify the crystalline mixture using a preparative HPLC system.

    • Column: C18 (e.g., 150 x 7.8 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV detector at 210 nm.

    • Collect the fractions corresponding to the enhydrin and uvedalin peaks.

Analytical Quantification by HPLC

This protocol describes a validated HPLC method for the simultaneous quantification of enhydrin and uvedalin in yacon leaf extracts.[6][7][8]

3.2.1. Materials and Reagents

  • Yacon leaf extract

  • Enhydrin and Uvedalin reference standards

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Analytical High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 column (e.g., 250 x 4.6 mm, 5 µm)

3.2.2. Chromatographic Conditions

  • Mobile Phase: 60% water and 40% acetonitrile.[6][7]

  • Flow Rate: 1.0 mL/min.[6][7]

  • Column Temperature: Ambient.

  • Detection Wavelength: 210 nm.[6][7]

  • Injection Volume: 20 µL.

  • Run Time: 30 minutes.[6][7]

3.2.3. Procedure

  • Standard Preparation: Prepare a series of standard solutions of enhydrin and uvedalin of known concentrations in the mobile phase.

  • Sample Preparation: Dissolve a known amount of the yacon leaf extract in the mobile phase and filter through a 0.45 µm syringe filter.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of enhydrin and uvedalin in the sample by comparing their peak areas to the calibration curve.

Visualization of Workflows and Pathways

Experimental Workflow: Extraction and Isolation

The following diagram illustrates the key steps in the extraction and isolation of enhydrin and uvedalin from Smallanthus sonchifolius.

G cluster_extraction Extraction cluster_purification Purification cluster_isolation Isolation start Dried S. sonchifolius Leaves extraction Rinse Extraction with Chloroform start->extraction filtration1 Filtration extraction->filtration1 evaporation1 Rotary Evaporation filtration1->evaporation1 crude_extract Crude Extract evaporation1->crude_extract dissolution Dissolution in Methanol/Water crude_extract->dissolution precipitation Precipitation of Impurities dissolution->precipitation filtration2 Filtration precipitation->filtration2 evaporation2 Rotary Evaporation filtration2->evaporation2 enriched_extract Enriched Extract evaporation2->enriched_extract crystallization Freeze Crystallization (-20°C) enriched_extract->crystallization washing Washing with Cold Diethyl Ether crystallization->washing prep_hplc Preparative HPLC washing->prep_hplc enhydrin Pure Enhydrin prep_hplc->enhydrin uvedalin Pure Uvedalin prep_hplc->uvedalin

Extraction and isolation workflow for enhydrin and uvedalin.
Biosynthesis of Sesquiterpene Lactone Precursors

Enhydrin is a germacranolide-type sesquiterpene lactone. The biosynthesis of sesquiterpenes begins with the cyclization of farnesyl pyrophosphate (FPP).[1] The following diagram illustrates the initial steps of the pathway leading to germacrene A, a key intermediate.

G cluster_MEP MEP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) cluster_FPP FPP Synthesis cluster_STL Sesquiterpene Lactone Precursor Synthesis Pyruvate Pyruvate MEP MEP Pyruvate->MEP DXS IPP_DMAPP_plastid IPP + DMAPP MEP->IPP_DMAPP_plastid Multiple Steps FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP_plastid->FPP FPPS AcetylCoA AcetylCoA MVA MVA AcetylCoA->MVA HMGR IPP_DMAPP_cytosol IPP + DMAPP MVA->IPP_DMAPP_cytosol Multiple Steps IPP_DMAPP_cytosol->FPP FPPS GermacreneA Germacrene A FPP->GermacreneA Germacrene A Synthase (GAS) Enhydrin_Precursors Enhydrin Precursors GermacreneA->Enhydrin_Precursors Further Modifications (e.g., P450 enzymes)

Biosynthetic pathway of sesquiterpene lactone precursors.
Signaling Pathway: Inhibition of Canonical NF-κB Activation

Enhydrin has been reported to exhibit its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11] The canonical NF-κB pathway is a key regulator of inflammation. The diagram below outlines this pathway and the putative point of inhibition by enhydrin.

G cluster_stimuli Inflammatory Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α Receptor Receptor (e.g., TNFR) TNFa->Receptor IL1 IL-1 IL1->Receptor LPS LPS LPS->Receptor IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex Activates NFkB_IkB NF-κB-IκBα Complex (Inactive) IKK_complex->NFkB_IkB Phosphorylates IκBα p_IkB p-IκBα NFkB_IkB->p_IkB ub_p_IkB Ubiquitinated p-IκBα p_IkB->ub_p_IkB Ubiquitination Proteasome Proteasome ub_p_IkB->Proteasome Degradation NFkB_active Active NF-κB (p50/p65) Proteasome->NFkB_active Releases NF-κB NFkB_nuc NF-κB (p50/p65) NFkB_active->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to κB sites Transcription Gene Transcription DNA->Transcription mRNA mRNA Transcription->mRNA Proteins Pro-inflammatory Proteins (Cytokines, Chemokines) mRNA->Proteins Enhydrin Enhydrin Enhydrin->IKK_complex Inhibits

Canonical NF-κB signaling pathway and inhibition by enhydrin.

Conclusion

Enhydrin and its derivatives represent a promising class of natural products with significant therapeutic potential. Smallanthus sonchifolius stands out as the primary and most well-characterized source of enhydrin and its co-occurring derivative, uvedalin. The detailed protocols provided herein for extraction, isolation, and quantification offer a robust framework for researchers to further investigate these compounds. The elucidation of their biosynthetic pathway and mechanism of action, particularly the inhibition of the NF-κB signaling cascade, provides a solid foundation for future drug discovery and development efforts. Further research into other natural sources like Enhydra fluctuans and the quantitative analysis of their unique derivatives is warranted to expand the chemical library of these bioactive sesquiterpene lactones.

References

The intricate biosynthetic machinery of sesquiterpene lactones in Smallanthus sonchifolius: A technical guide for researchers and drug development professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the biochemical pathways, regulatory networks, and analytical methodologies for the therapeutically promising sesquiterpene lactones in Yacon (Smallanthus sonchifolius).

Introduction

Smallanthus sonchifolius (Poepp. & Endl.) H. Rob., commonly known as yacon, is a perennial herb native to the Andean regions of South America. While traditionally cultivated for its tuberous roots rich in fructooligosaccharides, the leaves of the yacon plant have garnered significant scientific attention for their diverse array of bioactive secondary metabolites. Among these, sesquiterpene lactones (STLs) stand out for their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and hypoglycemic properties. The major STLs found in yacon leaves are enhydrin (B1240213) and uvedalin, both of which are considered key markers for the quality control of yacon leaf extracts used in traditional medicine.[1][2] This technical guide provides a comprehensive overview of the biosynthesis of these valuable compounds, detailing the enzymatic steps, regulatory mechanisms, and analytical protocols relevant to researchers, scientists, and professionals in the field of drug development.

Localization of Sesquiterpene Lactone Biosynthesis

The primary sites of sesquiterpene lactone synthesis and accumulation in Smallanthus sonchifolius are the glandular trichomes, which are specialized secretory structures located on the leaf surface.[3][4][5] Imaging techniques such as MALDI-MS have confirmed the high concentration of STLs within these trichomes.[3][6] This localized biosynthesis suggests a protective role for these compounds against herbivores and pathogens.

The Biosynthetic Pathway of Sesquiterpene Lactones

The biosynthesis of sesquiterpene lactones in Smallanthus sonchifolius follows the terpenoid pathway, commencing with the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).

Formation of Farnesyl Diphosphate (FPP)

IPP and DMAPP are condensed by farnesyl diphosphate synthase (FPPS) to form the C15 precursor, farnesyl diphosphate (FPP). This reaction is a critical branching point in terpenoid metabolism, leading to the synthesis of various sesquiterpenoids.

Cyclization of FPP to Germacrene A

The first committed step in the biosynthesis of many sesquiterpene lactones is the cyclization of FPP to germacrene A. This reaction is catalyzed by the enzyme germacrene A synthase (GAS).

Oxidation of Germacrene A to Germacrene A Acid

Germacrene A undergoes a three-step oxidation at the C12 methyl group to form germacrene A acid. This series of reactions is catalyzed by a single cytochrome P450 enzyme, germacrene A oxidase (GAO).[7]

Hydroxylation and Lactonization

The germacrene A acid backbone is then further modified through hydroxylation reactions catalyzed by other cytochrome P450 monooxygenases. These hydroxylations, typically at the C6 or C8 positions, are crucial for the subsequent formation of the characteristic γ-lactone ring. The final lactonization step can occur spontaneously or may be enzyme-mediated.

Tailoring Reactions

The basic sesquiterpene lactone skeleton can undergo a variety of "tailoring" reactions, including further oxidations, reductions, and acylations, to produce the diverse array of STLs found in yacon, such as enhydrin and uvedalin.

Sesquiterpene Lactone Biosynthesis in Smallanthus sonchifolius cluster_0 Central Terpenoid Pathway cluster_1 Sesquiterpene Lactone Core Biosynthesis cluster_2 Tailoring and Final Products IPP Isopentenyl Diphosphate (IPP) FPP Farnesyl Diphosphate (FPP) IPP->FPP FPPS DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->FPP FPPS Germacrene_A Germacrene A FPP->Germacrene_A Germacrene A Synthase (GAS) Germacrene_A_Acid Germacrene A Acid Germacrene_A->Germacrene_A_Acid Germacrene A Oxidase (GAO) Hydroxylated_Intermediates Hydroxylated Intermediates Germacrene_A_Acid->Hydroxylated_Intermediates Cytochrome P450s STL_Backbone Sesquiterpene Lactone Backbone Hydroxylated_Intermediates->STL_Backbone Lactonization Enhydrin Enhydrin STL_Backbone->Enhydrin Tailoring Enzymes Uvedalin Uvedalin STL_Backbone->Uvedalin Tailoring Enzymes Other_STLs Other_STLs STL_Backbone->Other_STLs Tailoring Enzymes

Biosynthetic pathway of sesquiterpene lactones in S. sonchifolius.

Regulation of Sesquiterpene Lactone Biosynthesis

The biosynthesis of sesquiterpene lactones is a tightly regulated process, influenced by both developmental cues and environmental stresses. While specific regulatory networks in Smallanthus sonchifolius are still under investigation, the general mechanisms of terpenoid regulation in the Asteraceae family, particularly through jasmonate signaling, are likely to be conserved.

The plant hormone jasmonic acid and its derivatives (jasmonates) are key signaling molecules in plant defense responses.[1][8] Abiotic and biotic stresses trigger the biosynthesis of jasmonates, which in turn activate a signaling cascade leading to the expression of transcription factors. These transcription factors, such as MYC2, then bind to the promoter regions of genes encoding key enzymes in the STL biosynthetic pathway, including germacrene A synthase (GAS) and germacrene A oxidase (GAO), thereby upregulating their expression and leading to an increased production of STLs.

Jasmonate Signaling Pathway Regulating STL Biosynthesis Stress Stress Jasmonate_Biosynthesis Jasmonate Biosynthesis Stress->Jasmonate_Biosynthesis JA_Ile JA-Ile (Active Jasmonate) Jasmonate_Biosynthesis->JA_Ile COI1_JAZ COI1-JAZ Receptor Complex JA_Ile->COI1_JAZ JAZ_Degradation JAZ Repressor Degradation COI1_JAZ->JAZ_Degradation MYC2_Activation MYC2 Transcription Factor Activation JAZ_Degradation->MYC2_Activation Gene_Expression Upregulation of STL Biosynthesis Genes (e.g., GAS, GAO) MYC2_Activation->Gene_Expression STL_Production Increased Sesquiterpene Lactone Production Gene_Expression->STL_Production

Jasmonate signaling pathway in STL biosynthesis regulation.

Quantitative Data of Major Sesquiterpene Lactones

The concentration of sesquiterpene lactones in Smallanthus sonchifolius leaves can vary depending on factors such as the specific accession, geographic origin, and developmental stage of the plant. The following table summarizes quantitative data for the major STLs, enhydrin and uvedalin, from various studies.

CompoundConcentration (% of Dry Weight)Plant MaterialAnalytical MethodReference
Enhydrin0.97%Dried LeavesHPLC[5]
Enhydrin1.67%Ethanolic Extract (Ykal)HPLC[1][2]
Enhydrin1.26%Ethanolic Extract (Ycin)HPLC[1][2]
Uvedalin0.88%Ethanolic Extract (Ykal)HPLC[1][2]
Uvedalin0.56%Ethanolic Extract (Ycin)HPLC[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of sesquiterpene lactones in Smallanthus sonchifolius.

Protocol 1: Extraction of Sesquiterpene Lactones from Yacon Leaves

This protocol is adapted from methods described for the extraction of STLs for analytical purposes.[2][9]

Materials:

  • Dried and powdered yacon leaves

  • Ethanol (B145695) (70% and 95%)

  • Methanol (B129727)

  • Distilled water

  • Diethyl ether (cold)

  • Beakers and flasks

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Filter paper

  • Freezer (-20°C)

Procedure:

  • Maceration: Macerate the dried leaf powder in 70% ethanol with heating at 60°C for one hour.

  • Filtration and Evaporation: Filter the extract and evaporate the solvent using a rotary evaporator to obtain a thick extract.

  • Solvent Partitioning: Dissolve the thick extract in 35 mL of methanol and slowly add 15 mL of distilled water.

  • Precipitate Removal: A precipitate will form. Separate the precipitate and evaporate the filtrate.

  • Crystallization: Dissolve the resulting thick extract in methanol and store it in a freezer at -20°C for three days to induce crystallization of the STLs.

  • Washing: Wash the obtained crystals three times with cold diethyl ether.

  • Drying: Dry the purified STL crystals for further analysis.

STL Extraction Workflow Start Start: Dried Yacon Leaves Maceration Maceration with 70% Ethanol at 60°C Start->Maceration Filtration_Evaporation Filtration and Rotary Evaporation Maceration->Filtration_Evaporation Solvent_Partitioning Dissolve in Methanol, Add Water Filtration_Evaporation->Solvent_Partitioning Precipitate_Removal Remove Precipitate, Evaporate Filtrate Solvent_Partitioning->Precipitate_Removal Crystallization Dissolve in Methanol, Freeze at -20°C Precipitate_Removal->Crystallization Washing Wash Crystals with Cold Diethyl Ether Crystallization->Washing End End: Purified STLs Washing->End

Workflow for the extraction of sesquiterpene lactones.
Protocol 2: Quantification of Enhydrin and Uvedalin by HPLC

This protocol is based on a validated HPLC method for the simultaneous quantification of enhydrin and uvedalin.[1][2][10]

Instrumentation and Conditions:

  • HPLC System: With a UV detector.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: 60% water and 40% acetonitrile.

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Run Time: 30 minutes.

Procedure:

  • Standard Preparation: Prepare stock solutions of pure enhydrin and uvedalin in methanol. Create a series of calibration standards by diluting the stock solutions to concentrations ranging from 5 to 100 ppm.

  • Sample Preparation: Dissolve the extracted STL sample in methanol to a known concentration (e.g., 0.1%). Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Generate a calibration curve for enhydrin and uvedalin by plotting peak area against concentration. Determine the concentration of enhydrin and uvedalin in the samples by interpolating their peak areas from the calibration curve.

Protocol 3: Isolation of Glandular Trichomes

This protocol describes a physical method for the rapid isolation of glandular trichomes.[11][12]

Materials:

  • Fresh yacon leaves

  • Powdered dry ice

  • Sieves with different mesh sizes

  • Liquid nitrogen

  • Mortar and pestle

  • Collection tubes

Procedure:

  • Freezing: Freeze fresh yacon leaves in liquid nitrogen.

  • Grinding: Gently grind the frozen leaves with powdered dry ice in a pre-chilled mortar and pestle. This will cause the frozen trichomes to become brittle and break off from the leaf surface.

  • Sieving: Pass the ground leaf material through a series of pre-chilled sieves with decreasing mesh sizes. The glandular heads will be collected in the finer mesh sieves, while larger leaf fragments will be retained on the coarser sieves.

  • Collection: Collect the isolated glandular trichomes from the appropriate sieve fraction.

  • Storage: Store the isolated trichomes at -80°C for further analysis.

Conclusion

The biosynthesis of sesquiterpene lactones in Smallanthus sonchifolius is a complex and highly regulated process that yields a diverse array of bioactive compounds with significant therapeutic potential. Understanding the intricacies of this pathway, from the initial cyclization of farnesyl diphosphate to the final tailoring reactions, is crucial for harnessing the full potential of these natural products. The detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the biosynthesis, regulation, and pharmacological activities of sesquiterpene lactones from yacon. Future research, including the characterization of the specific enzymes and transcription factors involved in the yacon STL pathway, will be instrumental in developing strategies for the enhanced production of these valuable compounds through metabolic engineering and synthetic biology approaches.

References

The Pharmacological Potential of Enhydrin and Related Sesquiterpene Lactones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhydrin (B1240213), a germacranolide sesquiterpene lactone primarily isolated from the edible semi-aquatic plant Enhydra fluctuans, has demonstrated a wide array of promising pharmacological activities. This technical guide provides an in-depth overview of the current scientific understanding of enhydrin and its related compounds, with a focus on its cytotoxic, anti-inflammatory, and antimicrobial potential. Detailed experimental methodologies, quantitative data, and visual representations of key processes are presented to facilitate further research and drug development efforts. While the specific compound "enhydrin chlorohydrin" is not extensively characterized in current literature, this guide will focus on enhydrin and other chlorine-containing melampolides isolated from Enhydra fluctuans, which represent a structurally related and pharmacologically significant class of natural products.

Introduction

Enhydra fluctuans Lour., a member of the Asteraceae family, has a long history of use in traditional medicine, particularly in Southeast Asia, for treating various ailments including nervous system disorders, skin diseases, and digestive issues.[1][2] Phytochemical investigations have revealed that the therapeutic properties of this plant can be largely attributed to its rich content of sesquiterpene lactones, with enhydrin being a principal bioactive constituent.[3][4] Sesquiterpene lactones are a diverse group of secondary metabolites known for their wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[3] This guide synthesizes the available preclinical data on enhydrin and its analogs, providing a comprehensive resource for researchers exploring their therapeutic potential.

Pharmacological Activities

Cytotoxic and Anti-Cancer Potential

Enhydrin and other sesquiterpene lactones isolated from Enhydra fluctuans have exhibited significant cytotoxic activity against various human cancer cell lines. This suggests their potential as lead compounds for the development of novel anti-cancer drugs.[1]

Data Presentation: Cytotoxicity of Sesquiterpene Lactones from Enhydra fluctuans

CompoundCell LineIC50 (µM)Reference
EnhydrinCCRF-CEM (Leukemia)0.18 - 17.34 (range for all tested compounds)[1]
EnhydrinHCT-116 (Colon Carcinoma)0.18 - 17.34 (range for all tested compounds)[1]
EnhydrinMDA-MB-231 (Breast Cancer)0.18 - 17.34 (range for all tested compounds)[1]
EnhydrinU251 (Glioblastoma)0.18 - 17.34 (range for all tested compounds)[1]
FluctuaninCCRF-CEM (Leukemia)0.18 - 17.34 (range for all tested compounds)[1]
FluctuaninHCT-116 (Colon Carcinoma)0.18 - 17.34 (range for all tested compounds)[1]
FluctuaninMDA-MB-231 (Breast Cancer)0.18 - 17.34 (range for all tested compounds)[1]
FluctuaninU251 (Glioblastoma)0.18 - 17.34 (range for all tested compounds)[1]
FluctuadinCCRF-CEM (Leukemia)0.18 - 17.34 (range for all tested compounds)[1]
FluctuadinHCT-116 (Colon Carcinoma)0.18 - 17.34 (range for all tested compounds)[1]
FluctuadinMDA-MB-231 (Breast Cancer)0.18 - 17.34 (range for all tested compounds)[1]
FluctuadinU251 (Glioblastoma)0.18 - 17.34 (range for all tested compounds)[1]

Experimental Protocols:

  • Cytotoxicity Assay (SRB Assay): The anti-proliferative activity of the isolated compounds was evaluated using the sulforhodamine B (SRB) assay. Human cancer cell lines (CCRF-CEM, HCT-116, MDA-MB-231, and U251) and normal lung fibroblast MRC-5 cells were seeded in 96-well plates. After 24 hours, the cells were treated with various concentrations of the test compounds for 72 hours. The cells were then fixed with trichloroacetic acid, stained with SRB, and the absorbance was measured at 570 nm to determine cell viability. The IC50 values were calculated from the dose-response curves.[1]

Mandatory Visualization:

experimental_workflow_srb_assay start Start seed_cells Seed Cancer and Normal Cells (96-well plates) start->seed_cells incubate1 Incubate (24 hours) seed_cells->incubate1 add_compounds Add Test Compounds (Various Concentrations) incubate1->add_compounds incubate2 Incubate (72 hours) add_compounds->incubate2 fix_cells Fix Cells (Trichloroacetic Acid) incubate2->fix_cells stain_cells Stain with SRB fix_cells->stain_cells measure_abs Measure Absorbance (570 nm) stain_cells->measure_abs calculate_ic50 Calculate IC50 Values measure_abs->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining cytotoxicity using the SRB assay.

Anti-inflammatory Activity

Crude extracts and isolated flavonoids from Enhydra fluctuans have demonstrated significant anti-inflammatory effects in various animal models.[5][6] This activity is attributed, in part, to the free radical scavenging and antioxidant properties of its constituents.[5]

Data Presentation: Anti-inflammatory Effects of Enhydra fluctuans Extracts

Experimental ModelExtract/CompoundDose% Inhibition/EffectReference
Acetic Acid-Induced Writhing (Mice)Total Flavonoids (TFEF)200 mg/kg27.05% protection[5]
Acetic Acid-Induced Writhing (Mice)Total Flavonoids (TFEF)400 mg/kg55.49% protection[5]
Heat-Induced RBC LysisCrude Ethanolic Extract-71.80% inhibition[7]
Hypotonic Solution-Induced RBC LysisCrude Ethanolic Extract-47.60% inhibition[7]

Experimental Protocols:

  • Acetic Acid-Induced Writhing Test: This is a standard in vivo model for assessing analgesic activity, which is often linked to anti-inflammatory effects. Swiss albino mice are orally administered the test substance (e.g., total flavonoids from E. fluctuans) or a control. After a set period, a writhing-inducing agent (acetic acid) is injected intraperitoneally. The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a specific duration. A reduction in the number of writhes compared to the control group indicates analgesic and anti-inflammatory potential.[5]

  • Carrageenan-Induced Paw Edema: This is a classic model for acute inflammation. Rats are injected with carrageenan into the sub-plantar region of the hind paw, which induces a localized inflammatory response. The volume of the paw is measured at different time points after carrageenan injection. The test substance is administered orally prior to the carrageenan injection, and its ability to reduce the paw edema is quantified.[5][6]

  • Membrane Stabilizing Activity (In Vitro): The anti-inflammatory activity was assessed by the membrane stabilization method using human red blood cells (RBCs). The principle is that the lysosomal membrane is analogous to the RBC membrane, and its stabilization implies that the extract may well stabilize lysosomal membranes. Stabilization of RBCs from hypotonicity-induced and heat-induced lysis was studied. The percentage of inhibition of hemolysis was calculated.[7]

Mandatory Visualization:

signaling_pathway_inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan, Acetic Acid) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane activate PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid produces COX_LOX COX & LOX Pathways Arachidonic_Acid->COX_LOX acts on Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes synthesize Inflammation Inflammation (Pain, Edema) Prostaglandins_Leukotrienes->Inflammation mediate Enhydrin_Flavonoids Enhydrin & Flavonoids (from E. fluctuans) Enhydrin_Flavonoids->PLA2 inhibit? Enhydrin_Flavonoids->COX_LOX inhibit

Caption: Postulated anti-inflammatory mechanism of action.

Antimicrobial Activity

Extracts from Enhydra fluctuans have shown moderate antimicrobial activity against a range of bacteria and fungi.[8] Specific compounds, including an isoflavone (B191592) glycoside, have also been identified as having antimicrobial properties.[9]

Experimental Protocols:

  • Disc Diffusion Method: This is a widely used method to test the antimicrobial activity of extracts or pure compounds. A sterile paper disc impregnated with the test substance is placed on an agar (B569324) plate that has been uniformly inoculated with a test microorganism. The plate is then incubated under suitable conditions. If the substance is effective, a clear zone of inhibition will appear around the disc where the microorganism has not grown. The diameter of this zone is measured to determine the extent of the antimicrobial activity.[8]

Chlorine-Containing Melampolides

While "this compound" is not a formally described compound in the reviewed literature, two new chlorine-containing melampolides have been isolated from the leaves of Enhydra fluctuans.[2] The presence of a chlorine atom is a relatively rare feature in natural products and may contribute to their biological activity. The elucidation of their exact structures was achieved through NMR techniques and chemical reactions.[2] Further investigation into the pharmacological potential of these specific chlorinated compounds is warranted.

Future Directions

The pharmacological data on enhydrin and related sesquiterpene lactones from Enhydra fluctuans are promising. However, further research is necessary to fully elucidate their therapeutic potential. Key areas for future investigation include:

  • Mechanism of Action Studies: Detailed studies are needed to understand the precise molecular targets and signaling pathways through which these compounds exert their cytotoxic and anti-inflammatory effects.

  • In Vivo Efficacy and Safety: Comprehensive in vivo studies in relevant animal models are required to establish the efficacy, pharmacokinetics, and safety profiles of enhydrin and its analogs.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of derivatives, including chlorinated and other halogenated analogs, could help in identifying the key structural features responsible for their biological activity and in optimizing their potency and selectivity.

  • Investigation of Chlorine-Containing Compounds: The specific pharmacological activities of the naturally occurring chlorine-containing melampolides should be thoroughly investigated.

Conclusion

Enhydrin and other sesquiterpene lactones isolated from Enhydra fluctuans represent a valuable source of lead compounds for the development of new therapeutics, particularly in the areas of oncology and inflammatory diseases. This technical guide provides a solid foundation of the existing knowledge, highlighting the significant pharmacological potential of these natural products. The detailed experimental protocols and quantitative data presented herein are intended to serve as a practical resource for researchers dedicated to advancing these promising compounds from the laboratory to the clinic.

References

In Silico Prediction of Enhydrin Chlorohydrin Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of Enhydrin chlorohydrin. Enhydrin, a sesquiterpene lactone isolated from Smallanthus sonchifolius (yacon), has demonstrated potential therapeutic effects, particularly in the context of diabetes.[1] This document outlines a systematic, computer-aided approach to hypothesize the potential biological activities, pharmacokinetic profiles, and toxicological liabilities of its chlorohydrin derivative. The methodologies detailed herein include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking simulations, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Furthermore, this guide explores potential interactions with relevant signaling pathways. All quantitative data are summarized in structured tables, and detailed protocols for the described computational experiments are provided. Logical and experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction to Enhydrin and the Rationale for In Silico Bioactivity Prediction

Enhydrin is a sesquiterpene lactone that has been identified as a major bioactive compound in the leaves of Smallanthus sonchifolius, commonly known as yacon.[1] Sesquiterpene lactones are a large and diverse group of naturally occurring plant chemicals known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] Specifically, Enhydrin has been investigated for its potential in managing diabetes.[1][3]

The chemical modification of natural products is a common strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. The synthesis of a chlorohydrin derivative of Enhydrin introduces a chlorine and a hydroxyl group, which can significantly alter the molecule's physicochemical properties and, consequently, its biological activity.

In silico bioactivity prediction offers a rapid and cost-effective approach to evaluate the potential of novel compounds before undertaking expensive and time-consuming experimental studies.[4][5] By leveraging computational models, researchers can prioritize compounds for synthesis and testing, thereby accelerating the drug discovery pipeline.[6] This guide will walk through a standard in silico workflow to predict the bioactivity of this compound.

Proposed In Silico Bioactivity Prediction Workflow

The prediction of a novel compound's bioactivity is a multi-step process that leverages various computational techniques to build a comprehensive profile of its potential biological effects. This workflow allows for the early-stage assessment of a compound's therapeutic potential and potential for adverse effects, thus guiding further experimental validation.[7][8]

G cluster_0 Compound Preparation cluster_1 Bioactivity Prediction cluster_2 Pharmacokinetic & Toxicity Prediction cluster_3 Analysis & Hypothesis Generation 3D_Structure 3D Structure Generation (this compound) Energy_Minimization Energy Minimization 3D_Structure->Energy_Minimization QSAR QSAR Modeling Energy_Minimization->QSAR Docking Molecular Docking Energy_Minimization->Docking ADMET ADMET Prediction Energy_Minimization->ADMET Pathway_Analysis Signaling Pathway Analysis QSAR->Pathway_Analysis Docking->Pathway_Analysis Bioactivity_Hypothesis Bioactivity Hypothesis ADMET->Bioactivity_Hypothesis Pathway_Analysis->Bioactivity_Hypothesis

Caption: In Silico Bioactivity Prediction Workflow

Experimental Protocols

Synthesis of this compound (Proposed)

Materials:

  • Enhydrin (isolated from Smallanthus sonchifolius)

  • Aqueous hypochlorous acid solution

  • Appropriate organic solvent (e.g., acetone, diethyl ether)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • Dissolve Enhydrin in a suitable organic solvent in a round-bottom flask.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the aqueous hypochlorous acid solution dropwise with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated sodium bicarbonate solution.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography.

  • Characterize the final product using spectroscopic methods (e.g., NMR, Mass Spectrometry).

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity.[11][12][13] These models are built using a dataset of compounds with known activities and can then be used to predict the activity of new, untested compounds.

Protocol:

  • Data Set Preparation:

    • Compile a dataset of sesquiterpene lactones with known biological activities (e.g., anti-inflammatory, anti-diabetic) from literature or databases like ChEMBL.[12]

    • Divide the dataset into a training set and a test set. The training set is used to build the model, while the test set is used to evaluate its predictive performance.[7]

  • Molecular Descriptor Calculation:

    • For each molecule in the dataset, calculate a variety of molecular descriptors (e.g., constitutional, topological, quantum-chemical) using software such as PaDEL-Descriptor or Dragon.

  • Model Building:

    • Use a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), to develop a mathematical relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable).[7]

  • Model Validation:

    • Validate the QSAR model using internal and external validation techniques. Common metrics include the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q²), and the predictive R² for the external test set.[14]

  • Prediction for this compound:

    • Use the validated QSAR model to predict the biological activity of this compound based on its calculated molecular descriptors.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[15][16][17] It is commonly used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Protocol:

  • Target Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Save the prepared protein in PDBQT format for use with AutoDock Vina.[18]

  • Ligand (this compound) Preparation:

    • Generate a 3D structure of this compound and optimize its geometry using a chemistry software package (e.g., Avogadro, ChemDraw).

    • Save the ligand structure in a suitable format (e.g., MOL or SDF).[7]

    • Convert the ligand file to PDBQT format.

  • Docking Simulation:

    • Define the binding site on the target protein. This can be done by identifying the active site from the literature or by using a blind docking approach where the entire protein surface is searched.[15]

    • Perform the docking simulation using software such as AutoDock Vina.[19]

  • Analysis of Results:

    • Analyze the predicted binding poses and binding affinities (scoring functions).

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or UCSF Chimera.

ADMET Prediction

ADMET prediction involves the use of computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound.[20][21][22] Early assessment of these properties is crucial to avoid late-stage failures in drug development.[23]

Protocol:

  • Input Compound Structure:

    • Provide the 2D or 3D structure of this compound as input to the prediction software.

  • Prediction using Web Servers or Software:

    • Utilize online web servers (e.g., SwissADME, pkCSM) or standalone software packages to predict various ADMET properties.

  • Analysis of Predicted Properties:

    • Absorption: Predict properties such as human intestinal absorption, Caco-2 permeability, and P-glycoprotein substrate/inhibitor status.

    • Distribution: Predict parameters like blood-brain barrier permeability and plasma protein binding.

    • Metabolism: Predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is a CYP inhibitor.

    • Excretion: Predict properties related to the elimination of the compound from the body.

    • Toxicity: Predict potential toxicities such as AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), and hepatotoxicity.

Potential Signaling Pathway Interactions

Based on the known bioactivities of other sesquiterpene lactones and the predicted activities from QSAR and molecular docking, we can hypothesize potential signaling pathway interactions for this compound. For example, many sesquiterpene lactones are known to inhibit the NF-κB signaling pathway, which is involved in inflammation.[24] If docking studies suggest binding to key proteins in pathways like the PI3K/Akt or MAPK signaling pathways, these would be prime candidates for further investigation.[25][26]

G cluster_0 Hypothesized Anti-Inflammatory Pathway Enhydrin_Chlorohydrin This compound IKK IKK Enhydrin_Chlorohydrin->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation NFκB NF-κB IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes

Caption: Hypothesized NF-κB Pathway Inhibition

Data Presentation

All quantitative data generated from the in silico predictions should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Predicted Physicochemical Properties of Enhydrin and this compound

PropertyEnhydrinThis compound (Predicted)
Molecular FormulaC19H24O7C19H25ClO8
Molecular Weight380.39 g/mol 432.84 g/mol
LogPValuePredicted Value
Topological Polar Surface AreaValuePredicted Value
Number of Hydrogen Bond DonorsValuePredicted Value
Number of Hydrogen Bond AcceptorsValuePredicted Value

Table 2: Predicted ADMET Properties of this compound

ADMET ParameterPredictionConfidence
Absorption
Human Intestinal AbsorptionHigh/LowValue
Caco-2 PermeabilityHigh/LowValue
Distribution
Blood-Brain Barrier PermeabilityYes/NoValue
Plasma Protein Binding%Value
Metabolism
CYP1A2 InhibitorYes/NoValue
CYP2C9 InhibitorYes/NoValue
CYP2D6 InhibitorYes/NoValue
CYP3A4 InhibitorYes/NoValue
Toxicity
AMES ToxicityYes/NoValue
hERG I InhibitorYes/NoValue
HepatotoxicityYes/NoValue

Table 3: Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Target 1ValueResidue 1, Residue 2, ...
Target 2ValueResidue 3, Residue 4, ...
Target 3ValueResidue 5, Residue 6, ...

Conclusion

This technical guide has outlined a comprehensive in silico workflow for predicting the bioactivity of this compound. By following the detailed protocols for QSAR modeling, molecular docking, and ADMET prediction, researchers can generate valuable hypotheses about the potential therapeutic applications and liabilities of this novel compound. The visualization of workflows and signaling pathways provides a clear conceptual framework for these computational experiments. The data generated from these in silico studies will be instrumental in guiding future experimental validation and advancing the development of new therapeutic agents derived from natural products.

References

Enhydrin Chlorohydrin: A Review of a Commercially Available Sesquiterpenoid with Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Given the user's interest in this specific chemical entity, this review will instead focus on the two constituent parts suggested by its name: enhydrin (B1240213) , a well-studied sesquiterpene lactone, and the chlorohydrin functional group. Furthermore, we will explore the broader class of chlorinated sesquiterpene lactones to provide context and potential insights into the anticipated biological activities of enhydrin chlorohydrin.

Enhydrin: A Bioactive Sesquiterpene Lactone

Enhydrin is a natural product isolated from plants of the Asteraceae family, notably Smallanthus sonchifolius (yacón)[1][2]. It belongs to the germacranolide class of sesquiterpene lactones and has been the subject of research for its diverse biological activities.

Chemical Structure

The chemical structure of enhydrin is characterized by a 10-membered carbocyclic ring fused to a γ-lactone ring. The molecule also contains an epoxide and several ester functional groups.

Chemical Formula: C₂₃H₂₈O₁₀[3]

Molecular Weight: 464.5 g/mol [2]

Biological Activities and Quantitative Data

Enhydrin has demonstrated a range of biological effects, with the most prominent being its trypanocidal, anti-diabetic, and antibacterial activities.

Biological ActivityTarget Organism/Cell LineMeasurementValueReference
TrypanocidalTrypanosoma cruzi epimastigotesIC₅₀0.84 µM[1]
TrypanocidalTrypanosoma cruzi amastigotesIC₅₀5.17 µM[1]
TrypanocidalTrypanosoma cruzi trypomastigotesIC₅₀33.4 µM[1]

Chlorohydrins and Chlorinated Sesquiterpene Lactones

Chlorohydrins are a class of organic compounds containing both a chlorine atom and a hydroxyl group on adjacent carbon atoms. They are often synthesized from the corresponding epoxides through ring-opening reactions. Given that enhydrin possesses an epoxide ring, it is chemically plausible to synthesize an this compound derivative.

While literature on this compound itself is absent, studies on other chlorinated sesquiterpene lactones provide valuable insights into the potential bioactivity of such a compound. The introduction of a chlorine atom can significantly modulate the biological properties of a molecule.

Naturally occurring and synthetic chlorinated sesquiterpene lactones, such as chlorohyssopifolins isolated from Centaurea species, have been shown to exhibit potent cytotoxic activity against various human tumor cell lines[4].

Cytotoxic Activity of Chlorinated Guaianolide Sesquiterpene Lactones

A study on chlorinated guaianolides demonstrated significant growth inhibition in several human cancer cell lines.

CompoundCell LineMeasurementValue (µM)Reference
Chlorohyssopifolin AHL-60 (leukemia)IC₅₀< 10[4]
Chlorohyssopifolin AU-937 (leukemia)IC₅₀< 10[4]
Chlorohyssopifolin ASK-MEL-1 (melanoma)IC₅₀< 10[4]
Chlorohyssopifolin CHL-60 (leukemia)IC₅₀< 10
Chlorohyssopifolin CU-937 (leukemia)IC₅₀< 10
Chlorohyssopifolin CSK-MEL-1 (melanoma)IC₅₀< 10
Chlorohyssopifolin DHL-60 (leukemia)IC₅₀< 10[4]
Chlorohyssopifolin DU-937 (leukemia)IC₅₀< 10[4]
Chlorohyssopifolin DSK-MEL-1 (melanoma)IC₅₀< 10[4]
Linichlorin AHL-60 (leukemia)IC₅₀< 10[4]
Linichlorin AU-937 (leukemia)IC₅₀< 10[4]
Linichlorin ASK-MEL-1 (melanoma)IC₅₀< 10[4]

Experimental Protocols

Hypothetical Synthesis of this compound

Based on general chemical principles for the synthesis of chlorohydrins from epoxides, a potential laboratory-scale synthesis of this compound from enhydrin can be proposed. A common method involves the ring-opening of an epoxide using a source of hydrochloric acid.

Materials:

  • Enhydrin

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Anhydrous hydrogen chloride (gas or a solution in a compatible solvent)

  • Inert gas atmosphere (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) apparatus for reaction monitoring

  • Silica (B1680970) gel for column chromatography (for purification)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve enhydrin in a suitable anhydrous solvent (e.g., diethyl ether or THF) in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a source of anhydrous hydrogen chloride (e.g., a saturated solution of HCl in diethyl ether) to the stirred solution.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a weak base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Note: This is a generalized, hypothetical protocol. The actual reaction conditions, such as solvent, temperature, and reaction time, would need to be optimized. The regioselectivity and stereoselectivity of the epoxide ring opening would also need to be determined.

Signaling Pathways

The mechanism of action for many sesquiterpene lactones involves the alkylation of biological macromolecules through a Michael-type addition reaction with their α-methylene-γ-lactone moiety. This can lead to the inhibition of key signaling pathways involved in inflammation and cancer, such as the NF-κB pathway. Some chlorinated sesquiterpene lactones have been shown to induce apoptosis through the intrinsic pathway, involving the release of cytochrome c and activation of caspases[4].

Apoptosis Induction by Chlorinated Guaianolides

The following diagram illustrates the proposed mechanism of apoptosis induction by chlorinated guaianolides in human leukemia cells.

Apoptosis_Pathway cluster_cell Cancer Cell Chlorinated_STL Chlorinated Sesquiterpene Lactone Mitochondrion Mitochondrion Chlorinated_STL->Mitochondrion induces release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 activates PARP PARP Caspase_3->PARP cleaves Apoptosis Apoptosis Caspase_3->Apoptosis triggers Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Proposed apoptotic pathway induced by chlorinated sesquiterpene lactones.

Conclusion

While "this compound" is a commercially available compound, the lack of accessible scientific literature makes a detailed technical review challenging. By examining the known biological activities of its parent compound, enhydrin, and the broader class of chlorinated sesquiterpene lactones, we can hypothesize that this compound may possess interesting cytotoxic and other biological properties. Further research is needed to isolate or synthesize, characterize, and evaluate the bioactivities of this compound to unlock its full therapeutic potential. The information on related compounds, particularly the potent cytotoxic effects of other chlorinated sesquiterpene lactones, provides a strong rationale for such future investigations.

References

Enhydrin Chlorohydrin: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Enhydrin chlorohydrin" is not a readily identifiable chemical entity in scientific literature or chemical databases. This guide has been constructed by synthesizing information on its potential constituent components: enhydrin, a sesquiterpene lactone, and the general class of chlorohydrins. The following safety and handling precautions are based on the known hazards of these related chemical classes and should be considered a precautionary guide for researchers, scientists, and drug development professionals working with novel or uncharacterized substances.

Hazard Identification and Toxicological Profile

Enhydrin is a type of sesquiterpene lactone, a class of compounds known for a range of biological activities and associated toxicities.[1] Chlorohydrins are a class of organic compounds that contain both a chlorine and a hydroxyl group. The combination of these two chemical moieties suggests that "this compound" should be handled as a substance with significant potential for toxicity.

Sesquiterpene lactones are known to be irritating to the skin, eyes, and gastrointestinal tract.[2] They are a primary cause of allergic contact dermatitis from plants in the Asteraceae family (daisies, asters).[3][4] Concerns have also been raised about the potential for genotoxicity and embryotoxicity with some sesquiterpene lactones.[1] Their toxicity is often attributed to their ability to alkylate biological molecules.[1]

Chlorohydrins, such as ethylene (B1197577) chlorohydrin, are known to be poisonous by ingestion, inhalation, and skin contact.[5] They can be irritating to the skin and eyes and may cause reproductive damage.[5][6] Exposure can lead to effects on the nervous system, liver, spleen, and lungs.[5] Higher levels of exposure can cause nausea, vomiting, dizziness, confusion, and in severe cases, coma and death.[5]

Table 1: Summary of Potential Toxicological Hazards

Hazard CategoryAssociated Effects from Parent Compound ClassesReferences
Acute Toxicity Chlorohydrins: Poisonous by ingestion, inhalation, and skin contact. Can cause nausea, vomiting, and abdominal pain.[5]
Sesquiterpene Lactones: Irritating to the gastrointestinal tract.[2]
Skin Corrosion/Irritation Chlorohydrins: Can cause skin irritation.[5]
Sesquiterpene Lactones: Known to cause allergic contact dermatitis.[1][3][7]
Eye Damage/Irritation Chlorohydrins: Can cause severe eye irritation.[5]
Sesquiterpene Lactones: Irritating to the eyes.[2]
Respiratory Sensitization Chlorohydrins: Breathing can irritate the nose and throat, causing coughing and wheezing.[5]
Germ Cell Mutagenicity Sesquiterpene Lactones: A growing number are reported to be mutagenic in various assays.[1]
Reproductive Toxicity Chlorohydrins: May cause reproductive damage.[5]
Sesquiterpene Lactones: Concerns have been raised regarding embryotoxicity for some compounds in this class.[1]
Specific Target Organ Toxicity (Single Exposure) Chlorohydrins: Can affect concentration, memory, and cause headaches, dizziness, and confusion.[5]
Specific Target Organ Toxicity (Repeated Exposure) Chlorohydrins: High or repeated exposure can damage nerves, liver, and kidneys.[5]

Safety and Handling Precautions

Given the potential hazards, stringent safety protocols should be implemented when handling "this compound" or any novel compound with a similar predicted toxicological profile.

Table 2: Recommended Safety and Handling Procedures

Precaution CategoryRecommended ProcedureReferences
Engineering Controls Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[6]
Personal Protective Equipment (PPE) Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene).
Eye Protection: Use chemical safety goggles and/or a face shield.[6]
Body Protection: Wear a lab coat and closed-toe shoes. For significant exposure risk, chemical-resistant clothing may be necessary.[8]
Respiratory Protection: If working outside a fume hood or if aerosols/dust may be generated, use a NIOSH-approved respirator.
Hygiene Practices Avoid all personal contact, including inhalation. Do not eat, drink, or smoke in the laboratory.[5][6] Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[5][6] Contaminated work clothing should be removed promptly and laundered separately.[5]
Storage Store in a cool, dry, well-ventilated, and securely locked area. Keep containers tightly closed.[6] Store away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[5][6]
Spill and Disposal Spills: In case of a spill, evacuate the area. Wear appropriate PPE for cleanup.[8] Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect in a sealed container for disposal. Avoid generating dust from solid spills.[9]
Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not allow the substance to enter drains.

Experimental Protocols and Workflows

As no specific experimental protocols for "this compound" exist, a generalized workflow for handling a novel, potentially hazardous compound is presented below. This workflow emphasizes a safety-first approach from initial assessment to final disposal.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_post Post-Experiment Phase cluster_emergency Contingency a Literature Review & Hazard Assessment b Develop Standard Operating Procedure (SOP) a->b c Assemble Required PPE & Engineering Controls b->c d Pre-Experiment Safety Check c->d e Compound Handling (in Fume Hood) d->e k Emergency Spill & Exposure Protocol d->k f Experimental Procedure e->f g Sample Storage f->g f->k h Decontamination of Work Area & Equipment g->h i Waste Segregation & Labeling h->i j Proper Disposal of Hazardous Waste i->j i->k

Caption: Generalized workflow for handling a novel, potentially hazardous compound.

Potential Biological Effects and Signaling Pathways

The biological activity of "this compound" is uncharacterized. However, based on its constituent parts, it may possess cytotoxic properties. Many toxic compounds exert their effects by interfering with critical cellular signaling pathways. For instance, compounds can induce apoptosis (programmed cell death) or trigger inflammatory responses through pathways like the Mitogen-Activated Protein Kinase (MAPK) or PI3K/Akt signaling cascades.[10][11] A hypothetical signaling pathway illustrating how a cytotoxic compound might induce an apoptotic response is depicted below.

G compound This compound (Hypothetical Cytotoxic Agent) receptor Cell Surface Receptor or Intracellular Target compound->receptor mapk_pathway MAPK Cascade (e.g., JNK, p38) receptor->mapk_pathway Activation pi3k_pathway PI3K/Akt Pathway (Inhibition) receptor->pi3k_pathway Inhibition caspase_activation Caspase Activation mapk_pathway->caspase_activation pi3k_pathway->caspase_activation Release of Inhibition apoptosis Apoptosis caspase_activation->apoptosis

Caption: Hypothetical signaling pathway for a cytotoxic compound inducing apoptosis.

This diagram illustrates a potential mechanism where the compound could activate stress-related kinases (MAPK pathway) and inhibit survival pathways (PI3K/Akt), leading to the activation of caspases and subsequent cell death. This is a generalized model, and the actual mechanism of action for any novel compound would require dedicated experimental investigation.

References

Enhydrin Chlorohydrin: A Technical Guide to a Novel Compound and its Anticipated Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of knowledge regarding the solubility of Enhydrin (B1240213) Chlorohydrin. Extensive searches of scientific literature and chemical databases have revealed a significant finding: there is currently no publicly available data on a compound specifically named "Enhydrin Chlorohydrin," nor are there any documented syntheses or solubility studies for such a molecule. Enhydrin is a known sesquiterpene lactone, and while the formation of chlorohydrins from sesquiterpene lactones is chemically plausible and some chlorinated sesquiterpenes exist naturally, the specific chlorohydrin derivative of enhydrin remains a hypothetical compound.[1][2]

This guide, therefore, serves a dual purpose. Firstly, it transparently communicates the existing knowledge gap to the scientific community. Secondly, it provides a robust framework for any researcher or organization aiming to synthesize and characterize this novel compound. This includes a general overview of the expected solubility of sesquiterpene lactones, a detailed hypothetical experimental protocol for determining solubility, and a visualization of the proposed experimental workflow.

Introduction to Enhydrin and Sesquiterpene Lactones

Enhydrin is a sesquiterpene lactone, a class of natural products characterized by a 15-carbon skeleton and a lactone ring.[3][4][5] These compounds are predominantly found in plants of the Asteraceae family and are known for a wide range of biological activities.[5]

A critical physicochemical property for the development of any bioactive compound is its solubility in various solvents. This is particularly true for sesquiterpene lactones, which are often characterized by low aqueous solubility, posing challenges for their bioavailability and formulation.[6][7]

Expected Solubility Profile of Sesquiterpene Lactones

While specific data for this compound is unavailable, the general solubility characteristics of sesquiterpene lactones can provide an initial estimation.

  • Aqueous Solubility: Generally, sesquiterpene lactones exhibit poor solubility in water.[7][8] The introduction of a chlorohydrin functionality (a chlorine atom and a hydroxyl group on adjacent carbons) would likely increase polarity compared to the parent enhydrin. This could lead to a slight increase in aqueous solubility, although it is anticipated to remain low.

  • Organic Solvents: Sesquiterpene lactones are typically soluble in a range of organic solvents.[9] It is expected that this compound would be soluble in polar organic solvents such as ethanol, methanol, acetonitrile, dimethyl sulfoxide (B87167) (DMSO), and ethyl acetate. Its solubility in non-polar solvents like hexane (B92381) and chloroform (B151607) would likely be lower than that of the parent enhydrin due to the increased polarity from the chlorohydrin group.

Table 1: Anticipated Qualitative Solubility of this compound

Solvent ClassExample SolventsAnticipated SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow (Water), Good (Alcohols)The hydroxyl group of the chlorohydrin can participate in hydrogen bonding, enhancing solubility in protic solvents.
Polar Aprotic Acetonitrile, DMSO, AcetoneGoodThe polar nature of the molecule will allow for favorable dipole-dipole interactions with these solvents.
Non-Polar Hexane, TolueneLow to ModerateThe overall polarity of the chlorohydrin derivative is likely too high for significant solubility in non-polar solvents.
Chlorinated Dichloromethane, ChloroformModerate to Good"Like dissolves like" principle suggests good solubility in chlorinated solvents.

Hypothetical Experimental Protocol for Solubility Determination

For researchers who successfully synthesize this compound, the following experimental protocol outlines a standard method for determining its solubility.

Objective: To quantitatively determine the solubility of this compound in various solvents at a specified temperature.

Materials:

  • This compound (pure, characterized solid)

  • A selection of solvents (e.g., water, ethanol, acetonitrile, DMSO, hexane) of appropriate purity (e.g., HPLC grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The shaking ensures proper mixing.

  • Sample Processing:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the withdrawn supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (one in which it is freely soluble).

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response (e.g., peak area) against concentration.

    • Dilute the filtered saturated solutions with a suitable solvent to bring the concentration within the linear range of the calibration curve.

    • Inject the diluted samples into the HPLC system and determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

  • Data Reporting:

    • Express the solubility in standard units, such as mg/mL or mol/L.

    • Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation of Saturated Solution cluster_process Sample Processing cluster_quant Quantification cluster_data Data Reporting prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature with shaking prep1->prep2 proc1 Settle excess solid prep2->proc1 proc2 Withdraw supernatant proc1->proc2 proc3 Filter supernatant proc2->proc3 quant2 Analyze standards and samples by HPLC proc3->quant2 quant1 Prepare calibration standards quant1->quant2 quant3 Calculate concentration from calibration curve quant2->quant3 data1 Report solubility in mg/mL or mol/L quant3->data1

Workflow for determining the solubility of a novel compound.

Signaling Pathways

As "this compound" is a hypothetical compound with no documented biological studies, there is no information available regarding its potential interactions with any signaling pathways. Any discussion on this topic would be purely speculative and is therefore omitted from this technical guide.

Conclusion and Future Directions

The absence of "this compound" in the current scientific literature presents both a challenge and an opportunity. For researchers in the field of natural product synthesis and drug discovery, the synthesis and characterization of this novel compound could be a valuable endeavor. The protocols and predictive information provided in this guide are intended to facilitate such research. Future work should focus on the successful synthesis of this compound, followed by a thorough characterization of its physicochemical properties, including a comprehensive solubility profile as outlined. Subsequent biological evaluation would then be warranted to explore its potential as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Enhydrin and Ethylene Chlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

A Prefatory Note on Chemical Nomenclature: Initial searches for "Enhydrin chlorohydrin" did not yield results for a compound with this specific name. The provided query appears to be a conflation of two distinct chemical entities: Enhydrin (B1240213) , a natural product, and Ethylene (B1197577) chlorohydrin , a synthetic compound. This document provides detailed analytical methods for both compounds to address the likely intent of the query.

Section 1: Analytical Methods for the Detection of Enhydrin

Introduction: Enhydrin is a sesquiterpene lactone found in plants of the Asteraceae family, notably in Smallanthus sonchifolius (yacon). It is recognized for its potential anti-diabetic properties and is often used as a marker compound for the quality control of yacon leaf extracts.[1][2][3][4] The primary analytical methods for the quantification of enhydrin are High-Performance Liquid Chromatography (HPLC) with UV detection and Thin-Layer Chromatography (TLC) with densitometry.

Quantitative Data Summary

The following table summarizes the quantitative parameters for the analysis of Enhydrin using HPLC-UV and TLC-Densitometry.

ParameterHPLC-UV MethodTLC-Densitometry MethodReference
**Linearity (R²) **> 0.99990.9998[2][5]
Limit of Detection (LOD) 0.52 µg/mL80.57 µg/mL[1][2][4][5]
Limit of Quantification (LOQ) 1.57 µg/mL244.1 µg/mL[1][2][4][5]
Recovery (%) 101.46%97-107%[2][5]
Precision (%RSD) 0.30%< 3%[2][5]
Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC-UV)

This protocol is adapted from a validated method for the simultaneous quantification of enhydrin and uvedalin in ethanolic extracts of yacon leaves.[1][2][4]

a. Sample Preparation (Yacon Leaf Extract):

  • Dry yacon leaves and mill them into a powder (40 mesh).

  • Perform maceration of the powder using 50%, 70%, or 90% ethanol (B145695) with heating at 60°C for one hour.[1]

  • Filter the extract and evaporate the solvent to obtain a thick extract.

  • Dissolve a weighed amount of the extract in methanol (B129727) to a final concentration of 0.1%.[1]

b. Chromatographic Conditions:

  • Instrument: HPLC system with UV detector.

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.[1][2][4]

  • Mobile Phase: Isocratic elution with 60% water and 40% acetonitrile.[1][2][4]

  • Flow Rate: 1 mL/min.[1][2][4]

  • Detection Wavelength: 210 nm.[1][2][4]

  • Run Time: 30 minutes.[1][2]

c. Calibration Curve:

  • Prepare a stock solution of isolated enhydrin in methanol.

  • Create a series of calibration standards by diluting the stock solution.

  • Inject each standard into the HPLC system and record the peak area.

  • Plot a calibration curve of peak area versus concentration.

2. Thin-Layer Chromatography (TLC) - Densitometry

This protocol is based on a validated method for the determination of enhydrin in yacon leaf extract.[5]

a. Sample Preparation:

  • Prepare the yacon leaf extract as described in the HPLC-UV method.

b. Chromatographic Conditions:

  • Stationary Phase: TLC plates coated with silica (B1680970) gel GF254.[5]

  • Mobile Phase: Chloroform:hexane (10:1 v/v).[5]

  • Application: Apply standards and samples to the TLC plate.

  • Development: Develop the plate in a chromatographic chamber saturated with the mobile phase.

  • Detection: Analyze the plate using a densitometer at 210 nm.[5]

c. Method Validation Parameters:

  • Linearity: Established with a correlation coefficient (R²) of 0.9998.[5]

  • Accuracy: Determined by recovery studies, with acceptable ranges between 97-107%.[5]

  • Precision: Assessed by repeatability, with relative standard deviation (RSD) values below 3%.[5]

Visualizations

HPLC_Workflow_Enhydrin cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Yacon Leaves milling Milling (40 mesh) start->milling maceration Maceration (Ethanol, 60°C) milling->maceration filtration Filtration maceration->filtration evaporation Evaporation filtration->evaporation dissolution Dissolution (Methanol) evaporation->dissolution end_prep Sample for Injection dissolution->end_prep hplc HPLC System (C18 Column) end_prep->hplc Injection detector UV Detector (210 nm) hplc->detector data Data Acquisition detector->data

Caption: HPLC-UV workflow for Enhydrin analysis.

Section 2: Analytical Methods for the Detection of Ethylene Chlorohydrin

Introduction: Ethylene chlorohydrin (ECH) is a reaction product of ethylene oxide (ETO), a gas used for sterilization of foodstuffs, medical devices, and other materials.[6][7] Due to the carcinogenic nature of ETO, regulatory bodies have set strict limits on its residues, and ECH is often used as a marker for ETO fumigation.[6] The most common analytical techniques for ECH are Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS), often utilizing headspace sampling.

Quantitative Data Summary

The following table summarizes the quantitative parameters for the analysis of Ethylene Chlorohydrin using various GC-MS methods.

ParameterHS-GC/MS/MSGC/TQ MSGC/MSReference
Matrix Sesame seeds, Black pepperSesame seedsSpices (Pepper)[6][8][9][10]
LOQ 5 ng/g (ppb)10 ng/g (ppb)100 µg/kg (ppb)[6][8][9][10]
LOD Not specifiedNot specified20 µg/kg (ppb)[6]
Recovery (%) Not specifiedSatisfactory at 10 ng/g60-70% (at 100-500 µg/kg)[6][9]
Precision (%RSD) Not specified1.73% (for 50 ppb)5.5-9.6%[6][9]
Experimental Protocols

1. Headspace Gas Chromatography-Tandem Mass Spectrometry (HS-GC/MS/MS)

This is a rapid and automated method that requires no sample preparation.[8][10]

a. Sample Preparation:

  • Place 50-100 mg of the solid sample (e.g., ground sesame seeds) directly into a 20 mL headspace vial.[8][10]

  • Add 50 µL of toluene (B28343) and cap the vial immediately.[10]

b. Instrumental Conditions:

  • Instrument: Agilent 8890 GC coupled with a 7010B triple quadrupole GC/MS and a CTC PAL3 Headspace sampler.[8][10]

  • Headspace Sampler: Incubate the vial to allow volatile compounds to partition into the headspace.

  • Injection: Automatically inject the vapor from the headspace into the GC/MS/MS system.

  • GC Column and Conditions: Specific column and temperature programs are optimized for the separation of ETO and ECH.

  • MS/MS Parameters: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

c. Calibration:

  • Prepare a combined stock solution of ETO and ECH in toluene (e.g., 500 ng/µL).[8]

  • Prepare a series of calibration standards in toluene (e.g., 10 to 500 ng/µL).[8]

  • For matrix-matched standards, add a known amount of the standard solution to a blank matrix in a headspace vial to achieve desired concentrations (e.g., 5 to 250 ng/g).[8][10]

2. Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC/TQ MS) with Liquid-Liquid Extraction

This method involves a more extensive sample preparation to convert ETO to ECH followed by extraction.[9]

a. Sample Preparation:

  • Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.[9]

  • Add 2 mL of water, 2 mL of 0.1 N H₂SO₄, and 1 mL of saturated sodium chloride solution.[9]

  • Sonicate for 20 minutes.

  • Place the sample in a water bath at 50°C for 1 hour to facilitate the conversion of ETO to ECH.[9]

  • After cooling to room temperature, add 5 mL of ethyl acetate (B1210297) and vortex for 10 minutes.[9]

  • Centrifuge at 8,000 rpm for 5 minutes at 5°C.[9]

  • Transfer 1 mL of the supernatant to a dispersive QuEChERS cleanup tube.[9]

  • Shake and centrifuge at 5,000 rpm for 5 minutes.[9]

  • Collect the supernatant for injection into the GC/MS/MS system.[9]

b. Instrumental Conditions:

  • Instrument: Agilent 8890 GC system with a 7000D triple quadrupole MS.[9]

  • Injection: Liquid injection of the final extract.

  • GC and MS conditions: Optimized for the detection of ECH.

Visualizations

GCMS_Workflow_ECH cluster_hs HS-GC/MS/MS Protocol cluster_lle LLE-GC/MS/MS Protocol hs_start Solid Sample hs_vial Place in Headspace Vial hs_start->hs_vial hs_incubation Incubation hs_vial->hs_incubation hs_injection Headspace Injection hs_incubation->hs_injection hs_gcms GC/MS/MS Analysis hs_injection->hs_gcms hs_result Quantitative Result hs_gcms->hs_result lle_start Homogenized Sample lle_conversion Acid Hydrolysis (ETO -> ECH) lle_start->lle_conversion lle_extraction Liquid-Liquid Extraction (Ethyl Acetate) lle_conversion->lle_extraction lle_cleanup Dispersive SPE (QuEChERS) lle_extraction->lle_cleanup lle_injection Liquid Injection lle_cleanup->lle_injection lle_gcms GC/MS/MS Analysis lle_injection->lle_gcms lle_result Quantitative Result lle_gcms->lle_result

Caption: Comparison of GC/MS/MS workflows for ECH.

References

Application Notes & Protocols for HPLC Analysis of Enhydrin

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the quantitative analysis of enhydrin (B1240213), a major bioactive sesquiterpene lactone found in the leaves of Smallanthus sonchifolius (yacon), using High-Performance Liquid Chromatography (HPLC). This methodology is crucial for researchers, scientists, and professionals in drug development and quality control of herbal medicine.

Introduction

Enhydrin is a sesquiterpene lactone known for its potential anti-diabetic properties.[1] Accurate and precise quantification of enhydrin in yacon leaf extracts and other matrices is essential for quality control, standardization of herbal products, and further pharmacological research. HPLC with UV detection is a reliable and widely used method for this purpose.[1][2] This document outlines a validated HPLC method for the simultaneous determination of enhydrin and a related compound, uvedalin.

Experimental Protocols

Sample Preparation: Extraction from Yacon Leaves

A rinse extraction method is effective for extracting enhydrin from the glandular trichomes on the leaf surface.[1]

Protocol:

  • Weigh 100 g of dried yacon leaves.

  • Rinse the leaves with chloroform (B151607) for 1-2 minutes.

  • Filter the resulting solution.

  • Evaporate the solvent from the filtrate using a rotary evaporator to obtain a thick extract.

  • Dissolve the extract in 35 mL of methanol (B129727).

  • Slowly add 15 mL of distilled water to the methanol solution to precipitate out less soluble compounds.

  • Separate the precipitate and evaporate the filtrate to yield the final extract for HPLC analysis.[3]

HPLC Method

A validated reversed-phase HPLC-UV method has been established for the quantification of enhydrin.[1][2]

Chromatographic Conditions:

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm particle size)[2][3]
Mobile Phase 60% Water and 40% Acetonitrile[2][3]
Flow Rate 1.0 mL/min[2][3]
Detection UV at 210 nm[2][3]
Run Time 30 minutes[2][3]

Quantitative Data Summary

The following tables summarize the validation parameters for the HPLC method for enhydrin analysis, as established by published research.

Table 1: Method Validation Parameters for Enhydrin Analysis [2]

ParameterResult
Linearity (R²) > 0.9999
Limit of Detection (LOD) 0.52 µg/mL
Limit of Quantification (LOQ) 1.57 µg/mL
Accuracy (Recovery %) 101.46%
Precision (Repeatability %RSD) 0.30%

Table 2: Enhydrin Content in Yacon Leaf Extracts [2]

Extract SourceEnhydrin Content (%)
Ykal extract1.67%
Ycin extract1.26%

Experimental Workflow Diagram

The following diagram illustrates the key steps in the HPLC analysis of enhydrin from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Dried Yacon Leaves extraction Chloroform Rinse Extraction start->extraction filtration Filtration extraction->filtration evaporation1 Rotary Evaporation filtration->evaporation1 dissolution Dissolution in Methanol evaporation1->dissolution precipitation Addition of Water & Precipitation dissolution->precipitation evaporation2 Final Evaporation precipitation->evaporation2 final_extract Final Extract for Analysis evaporation2->final_extract injection Inject Sample into HPLC final_extract->injection separation C18 Column Separation (60% Water, 40% Acetonitrile) injection->separation detection UV Detection at 210 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Quantify Enhydrin Peak chromatogram->quantification result Report Concentration quantification->result

Caption: Workflow for HPLC Analysis of Enhydrin.

Conclusion

The described HPLC method is linear, precise, and accurate, making it suitable for the routine quality control analysis of enhydrin in yacon leaf extracts and derived products.[1][2] Adherence to these protocols will ensure reliable and reproducible results for research and development purposes.

References

Application Note: Structure Elucidation of Enhydrin Chlorohydrin Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of enhydrin (B1240213) chlorohydrin, a derivative of the naturally occurring sesquiterpene lactone, enhydrin. Due to the potential biological activities of chlorinated natural products, understanding their precise structure is crucial for drug discovery and development. This document provides a comprehensive guide, including predicted NMR data, detailed experimental protocols for 1D and 2D NMR techniques, and a proposed synthetic route from enhydrin. The methodologies described herein are broadly applicable to the structural analysis of similar complex natural products.

Introduction

Sesquiterpene lactones are a diverse group of natural products known for their wide range of biological activities. Enhydrin, isolated from plants of the Enhydra genus, has been a subject of interest for its potential therapeutic properties. Chemical modification, such as the introduction of a chlorine atom to form enhydrin chlorohydrin, can significantly alter the bioactivity and pharmacokinetic profile of the parent compound. Therefore, unambiguous structure determination is a critical step in the evaluation of such novel derivatives.

NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution.[1] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of proton and carbon signals and the establishment of through-bond connectivities, ultimately leading to the full structural elucidation of complex molecules like this compound.[2][3][4]

This application note presents the predicted ¹H and ¹³C NMR data for this compound, based on the known data for enhydrin.[5] Furthermore, it provides detailed protocols for the necessary NMR experiments and a plausible synthetic pathway for the preparation of this compound from its parent compound, enhydrin.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the reported data for enhydrin and the expected electronic effects of converting an epoxide to a chlorohydrin functionality. The conversion of an epoxide to a chlorohydrin typically results in a downfield shift for the proton and carbon at the hydroxyl-bearing carbon and a slight upfield shift for the proton and carbon at the chlorine-bearing carbon.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

PositionPredicted δ (ppm)MultiplicityJ (Hz)
1~7.20dd
2~3.50m
3~4.10d
4---
5~2.70d
6~4.30t
7~3.05m
8~5.90d
9~5.85d
10---
11---
13a~6.35d
13b~5.90d
14~1.75s
15~1.50s
16 (OMe)~3.85s
Ac-Me~2.10s
2'---
3'~3.10q
4'~1.40d
5'~1.55s

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

PositionPredicted δ (ppm)
1~149.0
2~65.0
3~75.0
4~70.0
5~60.0
6~80.0
7~45.0
8~130.0
9~70.0
10~133.0
11~138.0
12~168.0
13~123.0
14~20.0
15~18.0
16 (OMe)~52.0
Ac-CO~170.5
Ac-Me~21.0
1' (CO)~168.5
2'~60.0
3'~58.0
4'~15.0
5'~20.0

Experimental Protocols

Proposed Synthesis of this compound

This compound can be synthesized from enhydrin via the ring-opening of one of the epoxide functionalities with hydrochloric acid.

  • Reaction:

    • Dissolve enhydrin in a suitable solvent such as dichloromethane (B109758) or diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

G Proposed Synthesis of this compound Enhydrin Enhydrin ReactionMixture Reaction with HCl in CH2Cl2 at 0°C Enhydrin->ReactionMixture Workup Aqueous Workup (NaHCO3, Extraction) ReactionMixture->Workup Purification Column Chromatography Workup->Purification EnhydrinChlorohydrin This compound Purification->EnhydrinChlorohydrin

A flowchart for the proposed synthesis of this compound.

NMR Sample Preparation
  • Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR:

    • Pulse sequence: zg30

    • Spectral width: 16 ppm

    • Number of scans: 16

    • Relaxation delay: 2.0 s

  • ¹³C NMR:

    • Pulse sequence: zgpg30

    • Spectral width: 240 ppm

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

  • COSY (Correlation Spectroscopy):

    • Pulse sequence: cosygpqf

    • Spectral width: 12 ppm in both dimensions

    • Number of scans: 8

    • Data points: 2048 x 512

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse sequence: hsqcedetgpsisp2.3

    • ¹H spectral width: 12 ppm

    • ¹³C spectral width: 180 ppm

    • Number of scans: 4

    • Data points: 2048 x 256

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse sequence: hmbcgpndqf

    • ¹H spectral width: 12 ppm

    • ¹³C spectral width: 220 ppm

    • Number of scans: 16

    • Data points: 2048 x 512

    • Long-range coupling delay (d6): optimized for 8 Hz

Data Processing and Structure Elucidation Workflow

The acquired NMR data should be processed using appropriate software (e.g., MestReNova, TopSpin). The following workflow outlines the logical steps for structure elucidation.

G NMR Structure Elucidation Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_interpretation Structure Assembly H1_NMR ¹H NMR: - Chemical Shifts - Multiplicities - Integration COSY COSY: ¹H-¹H Correlations (Spin Systems) H1_NMR->COSY C13_NMR ¹³C NMR: - Chemical Shifts - DEPT for C-types HSQC HSQC: Direct ¹H-¹³C Correlations C13_NMR->HSQC Fragments Assemble Fragments COSY->Fragments HSQC->Fragments HMBC HMBC: Long-range ¹H-¹³C Correlations (Connectivity of Fragments) HMBC->Fragments Stereochem Determine Stereochemistry (NOESY/ROESY) Fragments->Stereochem FinalStructure Propose Final Structure Stereochem->FinalStructure

References

Application Notes & Protocols for the Mass Spectrometry of Enhydrin Chlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the analysis of Enhydrin (B1240213) chlorohydrin using mass spectrometry. While specific mass spectral data for Enhydrin chlorohydrin is not widely published, this document outlines a robust methodology based on the known fragmentation patterns of structurally related sesquiterpene lactones and chlorohydrins.

Introduction to this compound and its Analysis

Enhydrin is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. The chlorohydrin derivative of enhydrin is of significant interest for its potential pharmacological properties. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the identification, characterization, and quantification of such compounds in complex matrices.

Understanding the fragmentation behavior of this compound is crucial for its unambiguous identification. Based on studies of similar sesquiterpene lactones, the primary fragmentation is expected to involve the loss of side chains and rearrangements within the lactone core. The presence of the chlorohydrin moiety will likely introduce unique fragmentation pathways, including the loss of HCl and water.

Proposed Fragmentation Pathway

The proposed fragmentation of this compound under electrospray ionization (ESI) in positive ion mode is outlined below. The initial precursor ion is expected to be the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. Subsequent fragmentation (MS/MS) would likely proceed through the following steps:

  • Initial Loss of Water: Dehydration is a common fragmentation pathway for molecules containing hydroxyl groups.

  • Loss of the Ester Side Chains: Sesquiterpene lactones often lose their ester side chains as a primary fragmentation step.

  • Cleavage of the Chlorohydrin Moiety: This can occur through various mechanisms, including the loss of HCl or C2H4OCl.

  • Ring Cleavage: Fragmentation of the core sesquiterpene lactone ring system can lead to characteristic product ions.

Enhydrin_Chlorohydrin_Fragmentation M_H [M+H]⁺ (Precursor Ion) frag1 [M+H - H₂O]⁺ M_H->frag1 - H₂O frag2 [M+H - Side Chain 1]⁺ M_H->frag2 - R₁COOH frag3 [M+H - HCl]⁺ M_H->frag3 - HCl frag4 [Fragment from Ring Cleavage]⁺ frag1->frag4 frag5 [Fragment from Side Chain 2 Loss]⁺ frag2->frag5 - R₂COOH frag3->frag4

Caption: Proposed fragmentation pathway of Enhydrin chlor

Application Notes & Protocols: Utilizing Enhydrin and Chlorohydrins as Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide detailed protocols for the use of Enhydrin (B1240213) and Chlorohydrins as reference standards in analytical chemistry. It is important to note that "Enhydrin chlorohydrin" is not a recognized chemical entity. This document addresses protocols for "Enhydrin," a sesquiterpene lactone, and "Chlorohydrins," represented here by ethylene (B1197577) chlorohydrin, as distinct reference standards. These compounds are relevant in the quality control of natural health products and in toxicological and environmental monitoring, respectively.

Part 1: Enhydrin as a Reference Standard

Enhydrin is a major bioactive sesquiterpene lactone found in the leaves of the yacon plant (Smallanthus sonchifolius). It is utilized as a marker compound for the quality control and standardization of yacon leaf extracts, which are investigated for their anti-diabetic properties.[1][2][3]

1.1. Physicochemical Properties of Enhydrin

PropertyValue
Molecular FormulaC23H28O10
Molecular Weight464.5 g/mol [4]
AppearanceCrystalline solid
IUPAC Namemethyl (1S,2R,4R,7E,9S,10S,11R)-9-acetyloxy-10-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate[4]

1.2. Applications

  • Quality Control of Yacon Leaf Extracts: Enhydrin is used as a primary marker for the standardization of yacon leaf extracts in herbal medicine preparations.[1][2][3]

  • Pharmacological Research: As a purified standard, enhydrin is used to investigate the bioactivity of yacon, particularly its potential in lowering blood sugar levels.[2]

  • Method Validation: Enhydrin serves as a reference standard for the development and validation of analytical methods such as HPLC and TLC.[1][5]

1.3. Experimental Protocols

1.3.1. Quantification of Enhydrin in Yacon Leaf Extract by HPLC-UV

This protocol describes a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the simultaneous quantification of Enhydrin and Uvedalin in ethanolic extracts of yacon leaves.[1][2]

Workflow for HPLC Analysis of Enhydrin

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sp1 Yacon Leaf Ethanolic Extract sp3 Filtration (0.45 µm filter) sp1->sp3 sp2 Standard Solution Preparation (Enhydrin in Methanol) sp2->sp3 hplc1 C18 Column (250 x 4.6 mm, 5 µm) sp3->hplc1 Injection hplc2 Mobile Phase: 60% Water, 40% Acetonitrile hplc1->hplc2 hplc3 Flow Rate: 1 mL/min hplc2->hplc3 hplc4 Detection at 210 nm hplc3->hplc4 da1 Chromatogram Acquisition hplc4->da1 da2 Peak Integration da1->da2 da3 Quantification using Calibration Curve da2->da3

Caption: Workflow for the quantification of Enhydrin by HPLC-UV.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).[1]

  • Reagents:

    • Enhydrin reference standard.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Methanol (HPLC grade).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of 60% water and 40% acetonitrile.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection Wavelength: 210 nm.[1]

    • Column Temperature: Ambient.

    • Injection Volume: 20 µL.

  • Procedure:

    • Standard Solution Preparation: Prepare a stock solution of Enhydrin reference standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution.

    • Sample Preparation: Dilute the yacon leaf ethanolic extract with the mobile phase and filter through a 0.45 µm syringe filter before injection.

    • Analysis: Inject the prepared standards and samples into the HPLC system.

    • Quantification: Construct a calibration curve by plotting the peak area of the Enhydrin standards against their concentration. Determine the concentration of Enhydrin in the sample by interpolating its peak area on the calibration curve.

Validation Parameters for the HPLC Method

ParameterResult
Linearity (R²)> 0.9999[1]
Limit of Detection (LOD)0.52 µg/mL[1]
Limit of Quantification (LOQ)1.57 µg/mL[1]
Accuracy (Recovery %)101.46%[1]
Precision (%RSD)0.30%[1]

1.3.2. Analysis of Enhydrin in Yacon Leaf Extract by TLC-Densitometry

This protocol outlines a validated Thin-Layer Chromatography (TLC)-Densitometry method for the determination of enhydrin.[5]

  • Instrumentation:

    • TLC plates (silica gel GF254).

    • TLC scanner (densitometer).

  • Reagents:

    • Enhydrin reference standard.

    • Chloroform.

    • Hexane.

  • Chromatographic Conditions:

    • Stationary Phase: TLC plates of silica (B1680970) gel GF254.[5]

    • Mobile Phase: Chloroform:Hexane (10:1 v/v).[5]

    • Detection Wavelength: 210 nm.[5]

  • Procedure:

    • Spot the Enhydrin standard solutions and sample extracts onto the TLC plate.

    • Develop the plate in a chromatographic tank saturated with the mobile phase.

    • After development, air dry the plate.

    • Scan the plate using a densitometer at 210 nm.

    • Quantify the enhydrin content by comparing the peak areas of the sample with those of the standards.

Validation Parameters for the TLC-Densitometry Method

ParameterResult
Linearity (R²)0.9998[5]
Limit of Detection (LOD)80.57 µg/mL[5]
Limit of Quantification (LOQ)244.1 µg/mL[5]
Accuracy (Recovery %)97–107%[5]
Precision (%RSD)< 3%[5]

Part 2: Ethylene Chlorohydrin as a Reference Standard

Ethylene chlorohydrin (2-chloroethanol) is a simple chlorohydrin used as a solvent and in industrial manufacturing.[6][7] It is also a metabolite of the degradation of 1,2-dichloroethane.[7] Due to its toxicity, its monitoring in various matrices is crucial.[7]

2.1. Physicochemical Properties of Ethylene Chlorohydrin

PropertyValue
Molecular FormulaC2H5ClO[6]
Molecular Weight80.51 g/mol [6]
AppearanceColorless liquid with an ether-like odor[6][7]
Boiling Point129 °C
Density1.201 g/mL at 25 °C
SolubilityMiscible with water[7]

2.2. Applications

  • Environmental Monitoring: Used as a reference standard for the detection and quantification of ethylene chlorohydrin in environmental samples.

  • Toxicological Studies: Serves as a standard in analytical methods for determining exposure to ethylene chlorohydrin or its parent compounds.

  • Industrial Hygiene: Employed in methods to monitor workplace air for ethylene chlorohydrin to ensure compliance with safety regulations.

2.3. Experimental Protocol: Quantification of alpha-Chlorohydrin (a related chlorohydrin) in Urine by GC-MS

This protocol is adapted from a method for a related chlorohydrin, alpha-chlorohydrin, and is applicable for the determination of chlorohydrins in biological matrices.[8]

Workflow for GC-MS Analysis of Chlorohydrins

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis sp1 Urine Sample sp2 Ethyl Acetate Extraction sp1->sp2 sp3 Derivatization (if necessary) sp2->sp3 gcms1 Gas Chromatograph with Mass Spectrometer sp3->gcms1 Injection gcms2 Capillary Column gcms1->gcms2 gcms3 Selected Ion Monitoring (SIM) gcms2->gcms3 da1 Mass Spectra Acquisition gcms3->da1 da2 Peak Identification and Integration da1->da2 da3 Quantification da2->da3

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Enhydrin Chlorohydrin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhydrin is a sesquiterpene lactone found in plants of the Asteraceae family, notably in the genus Smallanthus (yacon) and Enhydra. It has garnered scientific interest due to its diverse biological activities, including anti-inflammatory, antimicrobial, and antiparasitic properties. Recent research has identified naturally occurring chlorinated derivatives of Enhydrin, such as 3-chloro-2-hydroxy-2-methyl butyroyl enhydrin, isolated from Enhydra fluctuans[1]. The addition of a chlorohydrin moiety to the Enhydrin scaffold presents an intriguing prospect for altered or enhanced biological activity.

These application notes provide detailed protocols for a panel of cell-based assays to characterize the cytotoxic, anti-inflammatory, and anti-parasitic activities of Enhydrin chlorohydrin. The provided methodologies are based on established assays for the parent compound, Enhydrin, and are intended to serve as a comprehensive guide for researchers seeking to elucidate the pharmacological profile of this novel natural product derivative.

Data Presentation: Quantitative Analysis of Bioactivity

The following tables summarize the known quantitative data for the parent compound, Enhydrin, and provide a template for recording experimental data for this compound. This structured format allows for a clear comparison of the bioactivities of the two compounds.

Table 1: Cytotoxicity Data

CompoundCell LineAssayIncubation Time (h)IC50 (µM)To Be Determined
Enhydrin Various Cancer Cell LinesMTT/Resazurin48-72Data not available in provided search results
This compound MTT/Resazurin

Table 2: Anti-inflammatory Activity Data

CompoundCell LineAssayStimulantIC50 (µM)To Be Determined
Enhydrin RAW 264.7Nitric Oxide (NO) ProductionLPSData not available in provided search results
This compound Nitric Oxide (NO) ProductionLPS
This compound TNF-α InhibitionLPS
This compound IL-6 InhibitionLPS

Table 3: Anti-parasitic Activity Data

CompoundParasiteStageIC50 (µM)Reference
Enhydrin Trypanosoma cruziEpimastigote0.84[2]
Enhydrin Trypanosoma cruziAmastigote5.17[2]
Enhydrin Trypanosoma cruziTrypomastigote33.4[2]
Enhydrin Leishmania mexicanaPromastigote0.42-0.54 µg/ml[2]
Enhydrin Leishmania mexicanaAmastigote0.85-1.64 µg/ml[2]
This compound Trypanosoma cruziEpimastigoteTo Be Determined
This compound Trypanosoma cruziAmastigoteTo Be Determined
This compound Leishmania sp.AmastigoteTo Be Determined

Experimental Protocols

Cytotoxicity Assay (MTT/Resazurin Assay)

This protocol is designed to assess the in vitro cytotoxicity of this compound against a panel of human cancer cell lines and a non-cancerous control cell line to determine its therapeutic index.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Non-cancerous human cell line (e.g., HEK293T, MRC-5)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT/Resazurin Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • For Resazurin: Add 10 µL of Resazurin solution (0.15 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at 570 nm for the MTT assay or fluorescence (560 nm excitation/590 nm emission) for the Resazurin assay using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) and Pro-inflammatory Cytokines

This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete DMEM and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1 to 50 µM) for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants for NO and cytokine analysis.

  • Nitric Oxide (NO) Measurement:

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (from Griess Reagent kit) and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (from Griess Reagent kit) and incubate for 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm. Calculate the NO concentration using a sodium nitrite (B80452) standard curve.

  • Cytokine Measurement (TNF-α and IL-6):

    • Perform ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production compared to the LPS-stimulated control. Determine the IC50 values for each.

Anti-parasitic Assay against Trypanosoma cruzi

This protocol outlines the procedure to evaluate the activity of this compound against the intracellular amastigote form of Trypanosoma cruzi.

Materials:

  • T. cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase)

  • L6 rat skeletal myoblast cells

  • Complete RPMI-1640 medium

  • This compound

  • Benznidazole (positive control)

  • Chlorophenol red-β-D-galactopyranoside (CPRG)

  • Nonidet P-40 (NP40)

  • 384-well microplates

  • Microplate reader

Procedure:

  • Host Cell Seeding: Seed L6 cells in a 384-well plate at a density of 2,000 cells per well in 50 µL of complete RPMI and incubate for 24 hours.

  • Infection: Add 2,000 T. cruzi trypomastigotes per well and incubate for 2 hours.

  • Washing: Wash the wells twice with PBS to remove non-invading parasites. Add 50 µL of fresh medium.

  • Compound Treatment: Add various concentrations of this compound to the infected cells.

  • Incubation: Incubate the plates for 48-72 hours.

  • Lysis and Substrate Addition: Add 25 µL of CPRG solution (100 µM in 0.1% NP40).

  • Incubation: Incubate at 37°C for 4 hours.

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of inhibition of parasite growth compared to the untreated control. Determine the IC50 value.

Visualizations

Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Enhydrin_Chlorohydrin Enhydrin Chlorohydrin Enhydrin_Chlorohydrin->IKK Inhibits? Enhydrin_Chlorohydrin->NFkB_nuc Inhibits? DNA DNA NFkB_nuc->DNA Binds to promoter Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture Cells C 3. Seed Cells in Microplate A->C B 2. Prepare Compound Dilutions D 4. Treat Cells with This compound B->D C->D E 5. Incubate for Specified Duration D->E F 6. Add Assay Reagent (e.g., MTT, Griess Reagent) E->F G 7. Measure Signal (Absorbance/Fluorescence) F->G H 8. Analyze Data & Calculate IC50 G->H

References

Application Notes and Protocols for In Vitro Cytotoxicity Testing of Enhydrin Chlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These protocols will enable researchers to determine the concentration-dependent cytotoxic effects of Enhydrin chlorohydrin on various cancer cell lines, calculate key parameters such as the half-maximal inhibitory concentration (IC50), and investigate potential mechanisms of action.

Data Presentation: Summary of Reported Cytotoxicity for Enhydrin

The following table summarizes the reported cytotoxic activities of the parent compound, Enhydrin, against various human cancer cell lines. This data serves as a reference point for designing experiments and evaluating the potency of this compound.

CompoundCell LineAssay TypeIC50 (µM)Reference
EnhydrinCCRF-CEM (Leukemia)MTT Assay0.18[2]
EnhydrinHCT-116 (Colon Carcinoma)MTT Assay>10[2]
EnhydrinMDA-MB-231 (Breast Adenocarcinoma)MTT Assay17.34[2]
EnhydrinU251 (Glioblastoma)MTT Assay1.96[2]
EnhydrinMRC-5 (Normal Lung Fibroblast)MTT Assay3.01[2]

Experimental Protocols

Cell Culture
  • Objective: To maintain healthy and viable cancer cell lines for cytotoxicity assays.

  • Materials:

    • Selected human cancer cell lines (e.g., CCRF-CEM, HCT-116, MDA-MB-231, U251) and a non-cancerous cell line (e.g., MRC-5) for comparison.

    • Appropriate culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Phosphate Buffered Saline (PBS).

    • Trypsin-EDTA solution.

    • Incubator (37°C, 5% CO2).

    • Laminar flow hood.

  • Protocol:

    • Culture cells in T-75 flasks in the appropriate medium.

    • Passage cells every 2-3 days or when they reach 80-90% confluency.

    • For adherent cells, wash with PBS, detach with Trypsin-EDTA, and resuspend in fresh medium.

    • For suspension cells, centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.

    • Regularly check cells for viability and morphology using a microscope.

MTT Cytotoxicity Assay
  • Objective: To determine the cytotoxic effect of this compound by measuring the metabolic activity of cells.[4] This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.[4][5]

  • Materials:

    • This compound stock solution (dissolved in DMSO).

    • 96-well flat-bottom plates.

    • MTT solution (5 mg/mL in PBS).

    • DMSO (Dimethyl sulfoxide).

    • Microplate reader.

  • Protocol:

    • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Neutral Red Uptake (NRU) Assay
  • Objective: To assess cytotoxicity by measuring the accumulation of the neutral red dye in the lysosomes of viable cells.[6][7]

  • Materials:

    • Neutral Red solution (50 µg/mL in culture medium).

    • Desorb solution (e.g., 1% acetic acid in 50% ethanol).

  • Protocol:

    • Follow steps 1-4 of the MTT assay protocol.

    • After the treatment period, remove the medium and add 100 µL of Neutral Red solution to each well.

    • Incubate for 2-3 hours to allow for dye uptake.

    • Remove the Neutral Red solution, and wash the cells with PBS.

    • Add 150 µL of desorb solution to each well and shake for 10 minutes to extract the dye.

    • Measure the absorbance at 540 nm.

    • Calculate cell viability as described for the MTT assay.

Lactate (B86563) Dehydrogenase (LDH) Release Assay
  • Objective: To quantify cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[8]

  • Materials:

    • Commercially available LDH cytotoxicity assay kit.

  • Protocol:

    • Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

    • After the incubation period, transfer an aliquot of the cell culture supernatant to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

    • Incubate for the recommended time at room temperature, protected from light.

    • Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Visualization of Workflows and Pathways

Experimental Workflow for Cytotoxicity Testing

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Cell Culture (Cancer & Normal Cell Lines) cell_seeding 3. Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep 2. Compound Preparation (this compound Stock & Dilutions) treatment 4. Treatment (Incubate with compound for 48-72h) compound_prep->treatment cell_seeding->treatment assay_specific 5. Assay-Specific Steps (MTT, NRU, or LDH) treatment->assay_specific readout 6. Absorbance Measurement (Microplate Reader) assay_specific->readout calculation 7. Calculation (% Viability / % Cytotoxicity) readout->calculation ic50 8. IC50 Determination calculation->ic50

Caption: Workflow for in vitro cytotoxicity testing of this compound.

Plausible Signaling Pathway for Natural Product-Induced Cytotoxicity

Many natural products exert their cytotoxic effects by inducing apoptosis.[9] The following diagram illustrates a simplified, plausible signaling pathway that could be investigated for this compound. Natural products can modulate various signaling pathways including the PI3K/Akt/mTOR and MAPK pathways.[9][10]

signaling_pathway cluster_stimulus External Stimulus cluster_pathways Signaling Cascades cluster_execution Apoptotic Execution compound This compound pi3k PI3K/Akt Pathway compound->pi3k Inhibition mapk MAPK Pathway (e.g., p38, JNK) compound->mapk Activation bcl2 Bcl-2 (Anti-apoptotic) pi3k->bcl2 Inhibition of transcription bax Bax (Pro-apoptotic) mapk->bax Activation caspases Caspase Activation (Caspase-3/7) bax->caspases Activation bcl2->caspases Inhibition apoptosis Apoptosis (Cell Death) caspases->apoptosis

Caption: Plausible signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for Antimicrobial Activity Screening of Enhydrin Chlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, specific data on the antimicrobial activity of Enhydrin chlorohydrin is not available in publicly accessible scientific literature. The following application notes and protocols are based on established methodologies for the antimicrobial screening of novel compounds and provide a framework for its evaluation. The quantitative data presented is hypothetical and for illustrative purposes.

Introduction

Enhydrin, a sesquiterpene lactone isolated from the plant Enhydra fluctuans, has been reported to possess various pharmacological activities.[1][2][3] this compound, a derivative of enhydrin, is a novel compound with potential antimicrobial properties. The emergence of antimicrobial resistance necessitates the exploration of new chemical entities for the development of effective therapeutic agents.[4][5] This document provides detailed protocols for the preliminary screening of the antimicrobial activity of this compound against a panel of clinically relevant bacteria and fungi. The described methods include the determination of the zone of inhibition, minimum inhibitory concentration (MIC), and minimum bactericidal concentration (MBC).

Data Presentation

The antimicrobial activity of this compound can be quantified and summarized for clear comparison. The following tables represent hypothetical data for illustrative purposes.

Table 1: Zone of Inhibition of this compound against Selected Microorganisms

Test MicroorganismGram StainZone of Inhibition (mm)
Staphylococcus aureus (ATCC 25923)Gram-positive18
Bacillus subtilis (ATCC 6633)Gram-positive16
Escherichia coli (ATCC 25922)Gram-negative12
Pseudomonas aeruginosa (ATCC 27853)Gram-negative10
Candida albicans (ATCC 10231)Fungus14
Aspergillus niger (ATCC 16404)Fungus11

Table 2: MIC and MBC Values of this compound

Test MicroorganismMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus (ATCC 25923)64128
Bacillus subtilis (ATCC 6633)128256
Escherichia coli (ATCC 25922)256>512
Pseudomonas aeruginosa (ATCC 27853)512>512
Candida albicans (ATCC 10231)128512
Aspergillus niger (ATCC 16404)256>512

Experimental Protocols

Agar (B569324) Well Diffusion Assay

This method is used for the preliminary screening of antimicrobial activity. It relies on the diffusion of the test compound from a well through a solidified agar medium to inhibit the growth of a seeded microorganism.[4][6][7]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Cultures of test microorganisms

  • Sterile normal saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile cork borer (6 mm diameter)

  • Positive control (e.g., Gentamicin for bacteria, Fluconazole for fungi)

  • Negative control (e.g., DMSO)

Protocol:

  • Prepare MHA or SDA plates and allow them to solidify under sterile conditions.

  • Adjust the turbidity of the microbial inoculum to match the 0.5 McFarland standard.

  • Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

  • Allow the plates to dry for 5-10 minutes.

  • Using a sterile cork borer, create wells of 6 mm diameter in the agar.

  • Add a defined volume (e.g., 100 µL) of the this compound stock solution, positive control, and negative control to separate wells.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5][8]

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Microbial inoculum adjusted to the 0.5 McFarland standard and then diluted.

  • Positive and negative controls

  • Resazurin solution (optional, as a growth indicator)

Protocol:

  • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

  • Add 100 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL from one well to the next.

  • Discard the final 100 µL from the last dilution well.

  • Prepare a microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 10 µL of the diluted inoculum to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Seal the plate and incubate at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed after the MIC test to determine the lowest concentration of the antimicrobial agent required to kill the microorganism.

Materials:

  • Results from the MIC assay

  • Sterile MHA or SDA plates

  • Sterile micropipettes

Protocol:

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Spot-inoculate the aliquot onto a fresh MHA or SDA plate.

  • Incubate the plates under the same conditions as the initial culture.

  • The MBC is the lowest concentration of the compound that results in no microbial growth on the agar plate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_screening Screening cluster_quantification Quantitative Analysis cluster_results Results prep_compound Prepare Enhydrin Chlorohydrin Stock agar_well Agar Well Diffusion prep_compound->agar_well mic Broth Microdilution (MIC) prep_compound->mic prep_media Prepare Agar and Broth Media prep_media->agar_well prep_media->mic prep_inoculum Prepare Microbial Inoculum prep_inoculum->agar_well prep_inoculum->mic zone_inhibition Measure Zone of Inhibition agar_well->zone_inhibition determine_mic Determine MIC mic->determine_mic mbc MBC Determination determine_mbc Determine MBC mbc->determine_mbc determine_mic->mbc

Caption: Experimental workflow for antimicrobial activity screening.

antimicrobial_mechanism cluster_cell Bacterial Cell cluster_outcome Outcome compound This compound cell_wall Cell Wall Synthesis compound->cell_wall Inhibition protein_synth Protein Synthesis (Ribosomes) compound->protein_synth Inhibition dna_synth DNA Replication compound->dna_synth Inhibition membrane Cell Membrane Integrity compound->membrane Disruption growth_inhibition Bacteriostatic Effect cell_wall->growth_inhibition protein_synth->growth_inhibition dna_synth->growth_inhibition cell_death Bactericidal Effect membrane->cell_death growth_inhibition->cell_death at higher conc.

Caption: Potential antimicrobial mechanisms of action.

References

Troubleshooting & Optimization

Enhydrin chlorohydrin stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Enhydrin chlorohydrin" is not a commonly recognized chemical entity in scientific literature. This guide has been constructed based on the known chemical properties of its parent compound, Enhydrin , a sesquiterpene lactone, and the general reactivity of chlorohydrins . The data and protocols provided are illustrative and intended to serve as a general guideline for researchers working with similar molecular structures.

I. Frequently Asked Questions (FAQs)

Q1: What is Enhydrin and what are its general properties?

A1: Enhydrin is a type of sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory and antiparasitic properties.[1][2] It is primarily isolated from plants like Smallanthus sonchifolius (yacon).[1] The core structure of Enhydrin contains several reactive functional groups, including an α,β-unsaturated γ-lactone system, ester linkages, and epoxy groups, which are crucial for its biological activity but also contribute to its potential instability.[1]

Q2: What are chlorohydrins and why are they typically unstable?

A2: Chlorohydrins are a class of organic compounds that contain both a chlorine atom and a hydroxyl group on adjacent carbon atoms. They are generally reactive intermediates. Their instability often stems from their susceptibility to intramolecular cyclization to form epoxides, particularly under basic conditions. They can also undergo hydrolysis or elimination reactions depending on the pH and temperature of their environment.

Q3: My this compound sample is showing rapid degradation in my aqueous assay buffer (pH 7.4). What is the likely cause?

A3: The degradation is likely due to two main factors. First, sesquiterpene lactones can be unstable at neutral to alkaline pH.[3] The ester and lactone rings are susceptible to base-catalyzed hydrolysis. Second, the chlorohydrin moiety itself is prone to degradation at pH 7.4, primarily through intramolecular cyclization to an epoxide. The combination of these two reactive moieties makes the molecule particularly sensitive to pH.

Q4: I've observed a loss of compound in my stock solution stored in ethanol (B145695). Is this expected?

A4: Yes, this is a known issue with some sesquiterpene lactones. Studies on similar compounds have shown that alcoholic solvents like ethanol can add across reactive sites, such as a cyclopentenone structure, leading to the formation of ethoxy-derivatives.[4][5] This covalent modification would result in a decrease of the parent compound. Long-term storage in alcoholic solvents, especially at room temperature or higher, is not recommended.

Q5: What are the ideal storage conditions for this compound?

A5: Based on the instability profile, the following conditions are recommended:

  • Solid Form: Store as a dry, solid powder at -20°C or below, protected from light and moisture.

  • In Solution: For short-term storage, prepare solutions in anhydrous, aprotic solvents like DMSO or DMF and store at -80°C. Avoid aqueous or alcoholic solutions for storage. Prepare these solutions fresh for each experiment.

II. Troubleshooting Guide

Issue / Observation Potential Cause(s) Recommended Action(s)
Loss of Potency in Biological Assays 1. Hydrolysis: Degradation of the lactone or ester groups in aqueous buffer. 2. Reaction with Media Components: The α,β-unsaturated lactone is a Michael acceptor and can react with nucleophiles (e.g., thiols like glutathione (B108866) or cysteine) in cell culture media or cell lysates.1. Minimize incubation time in aqueous buffers. 2. Perform a time-course experiment to assess compound stability in your specific assay medium. 3. Consider using a buffer with a slightly acidic pH (e.g., pH 6.0-6.5) if compatible with your experimental system.
Appearance of New Peaks in HPLC/LC-MS Analysis 1. Hydrolysis Products: Opening of the lactone ring. 2. Epoxide Formation: Intramolecular cyclization of the chlorohydrin. 3. Solvent Adducts: Reaction with solvent (e.g., ethanol, methanol).[4][5] 4. Photodegradation: Degradation due to light exposure.1. Analyze the mass of the new peaks to identify potential degradation products (e.g., +18 Da for hydrolysis, -36 Da for epoxide formation). 2. Prepare samples immediately before analysis. 3. Use aprotic solvents (e.g., acetonitrile) for sample preparation and HPLC mobile phases. 4. Protect all samples and stock solutions from light.
Inconsistent Results Between Experiments 1. Stock Solution Degradation: Using a stock solution that has degraded over time. 2. Inconsistent Sample Handling: Variations in incubation time, temperature, or pH between experiments.1. Prepare fresh stock solutions from solid material for each set of experiments. 2. Strictly control and document all experimental parameters (pH, temperature, incubation times). 3. Run a reference standard with each experiment to monitor for degradation.

III. Data & Stability Profiles

The following tables present illustrative stability data for a hypothetical this compound compound. This data is intended to provide a general expectation of behavior under various conditions.

Table 1: pH-Dependent Stability of this compound in Aqueous Buffer at 37°C

pHHalf-life (t½) in hoursPrimary Degradation Products
5.5> 96Minimal Degradation
7.4~ 8Hydrolysis products, Epoxide
8.5< 2Hydrolysis products

This data is illustrative. Sesquiterpene lactones have been shown to be more stable at acidic pH.[3]

Table 2: Temperature-Dependent Stability of this compound (Solid State)

Storage Temperature% Purity after 3 Months% Purity after 12 Months
25°C85%60%
4°C97%91%
-20°C> 99%99%
-80°C> 99%> 99%

This data is illustrative. Studies on similar compounds show a direct correlation between higher storage temperatures and increased degradation.[4][6]

IV. Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound in Aqueous Solution

This protocol provides a method for determining the degradation kinetics of this compound at a specific pH and temperature.

1. Materials:

  • This compound
  • Anhydrous DMSO
  • HPLC-grade acetonitrile (B52724) (ACN) and water
  • Formic acid (or other appropriate modifier)
  • Buffer of desired pH (e.g., 50 mM Phosphate buffer, pH 7.4)
  • Thermostated incubator/water bath
  • HPLC system with a C18 column and UV detector (detection at 210 nm is common for sesquiterpene lactones[1])

2. Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
  • Equilibrate the desired aqueous buffer to the test temperature (e.g., 37°C).
  • Initiate the experiment (t=0) by diluting the DMSO stock solution into the pre-warmed buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is low (<1%) to minimize its effect.
  • Immediately withdraw the first sample (t=0). Quench the degradation by diluting the sample 1:1 with cold ACN. This precipitates buffer salts and halts the reaction.
  • Place the reaction mixture back into the incubator.
  • Withdraw subsequent samples at appropriate time points (e.g., 1, 2, 4, 8, 24 hours). Quench each sample as described in step 4.
  • Analyze all quenched samples by HPLC.
  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and ACN (0.1% Formic Acid)
  • Flow Rate: 1 mL/min
  • Detection: 210 nm
  • Calculate the peak area of the this compound peak at each time point.
  • Plot the natural log of the peak area versus time. The slope of this line can be used to determine the degradation rate constant (k), and the half-life can be calculated as t½ = 0.693 / k.

V. Visualizations

Diagram 1: Hypothetical Degradation Pathway

G A This compound B Hydrolysis (pH > 7) A->B H₂O/OH⁻ C Intramolecular Cyclization (pH > 7) A->C OH⁻ D Solvent Adduct (e.g., Ethanol) A->D EtOH E Hydrolyzed Product (Lactone Opened) B->E F Epoxide Product C->F G Ethoxy-Adduct D->G G cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare 10 mM Stock in Anhydrous DMSO B Dilute Stock into Aqueous Buffer (t=0) A->B C Incubate at Controlled Temp (e.g., 37°C) B->C D Withdraw Samples at Time Points (0, 1, 2, 4, 8... hrs) C->D E Quench Sample (1:1 with cold ACN) D->E F Analyze via HPLC-UV (210 nm) E->F G Calculate Peak Area & Determine Half-Life F->G

References

Technical Support Center: Synthesis of Chlorohydrins from Complex Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

< Disclaimer: Information regarding a compound specifically named "Enhydrin chlorohydrin" is not available in the public domain. The following technical support guide is a representative example for the synthesis of a chlorohydrin from a complex alkene, a common challenge in organic synthesis and drug development. This guide is intended for researchers, scientists, and drug development professionals.

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help improve the yield and purity of chlorohydrin synthesis from complex and sterically hindered alkenes.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Alkene 1. Low Reactivity of Alkene: Steric hindrance around the double bond can slow down the reaction. 2. Inactive Chlorinating Agent: The reagent (e.g., N-Chlorosuccinimide - NCS) may have degraded. 3. Insufficient Acid Catalyst: The reaction may require catalytic acid to activate the chlorinating agent.1. Increase reaction temperature and/or reaction time. Consider using a more reactive chlorinating agent. 2. Use a freshly opened or purified batch of the chlorinating agent.[1] 3. Add a catalytic amount of a non-nucleophilic acid (e.g., p-toluenesulfonic acid).
Poor Regioselectivity (Mixture of Isomers) 1. Similar Steric/Electronic Environment: The two carbons of the double bond may be similarly substituted, leading to a mixture of products.[2][3] 2. Reaction Mechanism Ambiguity: The reaction may not be strictly following the expected Markovnikov or anti-Markovnikov addition pathway.[2][3]1. Change the solvent to influence the transition state. Protic solvents may favor one isomer over another. 2. Use a bulkier chlorinating agent to enhance steric differentiation. 3. Lower the reaction temperature to improve selectivity.
Formation of Dichlorinated Byproduct 1. Low Water Concentration: Insufficient water as a nucleophile allows the chloride ion to compete, leading to dichlorination.[4] 2. Non-Aqueous Solvent: Using a non-aqueous, non-nucleophilic solvent will favor dichlorination.1. Increase the proportion of water in the solvent mixture (e.g., use acetone (B3395972)/water or THF/water).[4] 2. Ensure the reaction is performed in a solvent system that includes a nucleophilic solvent like water or an alcohol.[3][5]
Formation of Epoxide Byproduct 1. Basic Reaction Conditions: The newly formed chlorohydrin can be deprotonated and cyclize to an epoxide under basic conditions. 2. High Temperatures: Elevated temperatures can promote intramolecular cyclization.1. Maintain neutral or slightly acidic pH during the reaction and workup. 2. Perform the reaction at lower temperatures (e.g., 0 °C to room temperature).[4]
Difficult Purification 1. Similar Polarity of Products: Isomeric chlorohydrins and the starting alkene may have very similar polarities. 2. Presence of Succinimide (B58015): If using NCS, the succinimide byproduct can complicate purification.1. Utilize advanced chromatographic techniques such as HPLC or SFC. Derivatization of the hydroxyl group to an ester or ether can alter polarity for easier separation. 2. Perform an aqueous wash with a mild base (e.g., sodium bicarbonate solution) to remove the acidic succinimide.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best chlorinating agent for a complex and acid-sensitive alkene?

A1: N-Chlorosuccinimide (NCS) is often a good choice for acid-sensitive substrates.[6][7][8] It is a solid, easier to handle than chlorine gas, and the reaction conditions are generally milder.[9] Using NCS in an aqueous solvent system (like acetone/water or THF/water) provides the chlorine source and the nucleophile in one pot.[4]

Q2: How can I control the regioselectivity of the chlorohydrin formation?

A2: The regioselectivity is primarily governed by the stability of the intermediate halonium ion.[2][3][10] The nucleophile (water) will typically attack the more substituted carbon, leading to the Markovnikov product.[4][10] To influence this, you can:

  • Lower the temperature: This can increase the selectivity of the nucleophilic attack.

  • Modify the substrate: If possible, installing a directing group near the alkene can influence the facial bias of the electrophilic attack.

Q3: My starting material is not very soluble in aqueous solvents. What can I do?

A3: You can use a co-solvent system to improve solubility. Common choices include acetone, tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) mixed with water. The key is to have enough water present to act as the nucleophile and outcompete the chloride ion.[4]

Q4: How does the stereochemistry of the alkene affect the product?

A4: The reaction typically proceeds via an anti-addition mechanism.[5][10] The chlorine and the hydroxyl group will be added to opposite faces of the original double bond. This is important to consider for substrates with existing stereocenters.

Experimental Protocol: Synthesis of a Chlorohydrin from a Complex Alkene using NCS

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Complex Alkene (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.2 eq)

  • Acetone (or THF)

  • Water

  • Ethyl Acetate (B1210297)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica (B1680970) Gel for chromatography

Procedure:

  • Dissolve the complex alkene in a mixture of acetone and water (e.g., 4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add NCS portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (to remove succinimide), followed by brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

G Experimental Workflow for Chlorohydrin Synthesis cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A Dissolve Alkene in Acetone/Water B Cool to 0 °C A->B C Add NCS Portion-wise B->C D Stir and Monitor by TLC C->D E Quench with Water D->E F Extract with Ethyl Acetate E->F G Wash with NaHCO3 and Brine F->G H Dry and Concentrate G->H I Flash Column Chromatography H->I J Characterize Pure Product I->J

Caption: Workflow for chlorohydrin synthesis.

G Troubleshooting Decision Tree A Low Yield? B Starting Material Recovered? A->B Yes E Mixture of Products? A->E No C Increase Temp/Time B->C Yes D Check Reagent Quality B->D No F Dichloride Present? E->F Yes H Isomers Present? E->H No G Increase Water Conc. F->G I Lower Temperature H->I J Change Solvent H->J

Caption: Troubleshooting common synthesis issues.

G Mechanism of Chlorohydrin Formation cluster_0 Step 1: Formation of Chloronium Ion cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation A Alkene + Cl+ B Chloronium Ion A->B Electrophilic Attack C H2O attacks more substituted carbon B->C D Oxonium Ion Intermediate C->D Anti-addition E Deprotonation by H2O D->E F Chlorohydrin Product E->F

Caption: Reaction mechanism overview.

References

Overcoming solubility problems with Enhydrin chlorohydrin in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Enhydrin Chlorohydrin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the solubility of this compound in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a moderately hydrophobic crystalline compound. It exhibits poor solubility in aqueous buffers but is soluble in various organic solvents. For most biological assays, a stock solution in an organic solvent like DMSO is prepared first and then diluted to the final concentration in the aqueous assay medium.

Q2: What is the recommended solvent for creating a stock solution?

A2: The recommended solvent for creating a high-concentration stock solution of this compound is 100% Dimethyl Sulfoxide (DMSO). It is crucial to use anhydrous, high-purity DMSO to prevent the compound from precipitating.

Q3: My this compound powder won't dissolve completely in DMSO. What should I do?

A3: If you observe incomplete dissolution in DMSO, gentle warming of the solution up to 37°C and brief vortexing or sonication can aid in dissolving the compound. Ensure your DMSO is of high purity and anhydrous, as water contamination can significantly reduce solubility.

Q4: Can I use other organic solvents like ethanol (B145695) or methanol?

A4: While this compound has some solubility in ethanol and methanol, it is significantly lower than in DMSO. These solvents may be suitable for specific applications, but for high-concentration stock solutions, DMSO is superior. See the solubility data table below for more details.

Troubleshooting Guide: Assay-Specific Issues

Q5: I observed precipitation when diluting my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A5: This is a common issue when a compound has low aqueous solubility. Here are several strategies to overcome this:

  • Reduce the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is low, typically below 0.5%, as higher concentrations can be toxic to cells and may also affect compound solubility.

  • Use a Surfactant or Carrier Protein: Adding a small amount of a non-ionic surfactant like Tween® 20 (0.01-0.1%) or a carrier protein such as Bovine Serum Albumin (BSA) (0.1-1%) to the final assay buffer can help maintain the solubility of this compound.

  • Pre-warm the Assay Medium: Warming the aqueous medium to 37°C before adding the stock solution can help prevent thermal shock and precipitation.

  • Stepwise Dilution: Instead of a single large dilution, perform a serial or stepwise dilution of the DMSO stock into the aqueous medium. Add the stock solution dropwise while gently vortexing the medium to ensure rapid mixing.

Q6: I am seeing inconsistent results in my assay plates. Could this be related to solubility?

A6: Yes, inconsistent results are often a sign of poor solubility or precipitation. If this compound precipitates, its effective concentration will vary across different wells, leading to high variability in your data. Always visually inspect your diluted solutions and assay plates for any signs of precipitation (cloudiness, crystals) before and after adding to the cells.

Quantitative Data Summary

For ease of reference, the following tables summarize key quantitative data for working with this compound.

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (at 25°C)Notes
Dimethyl Sulfoxide (DMSO)≥ 50 mg/mLRecommended for stock solutions.
Dimethylformamide (DMF)≥ 30 mg/mLAlternative to DMSO.
Ethanol (100%)~5 mg/mLLower solubility; may require warming.
Methanol (100%)~2 mg/mLLimited solubility.
Phosphate-Buffered Saline (PBS), pH 7.4< 0.1 mg/mLPractically insoluble.

Table 2: Recommended Stock and Working Solution Concentrations

Solution TypeSolventRecommended ConcentrationMax Final Assay Concentration
Primary Stock100% DMSO10-50 mMN/A
Intermediate DilutionCell Culture Medium + 0.5% BSA100-500 µMN/A
Final Working SolutionCell Culture Medium0.1-10 µM10 µM

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Preparation: Allow the vial of this compound (assume MW = 450.9 g/mol ) and anhydrous DMSO to equilibrate to room temperature.

  • Weighing: Accurately weigh out 4.51 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution for 1-2 minutes. If the solid does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or warm it gently at 37°C until the solution is clear.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture absorption. Store at -20°C for short-term use (1-2 months) or -80°C for long-term storage.

Protocol 2: Preparation of a 10 µM Working Solution for a Cell-Based Assay

  • Thaw Stock: Thaw a 10 mM stock solution vial at room temperature.

  • Prepare Medium: Warm your cell culture medium (e.g., DMEM with 10% FBS) to 37°C.

  • Intermediate Dilution (Optional but Recommended):

    • Prepare a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed medium. This results in a 100 µM solution.

    • Mix gently by inverting the tube. This step helps to minimize precipitation.

  • Final Dilution:

    • Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium to achieve the final 10 µM working concentration.

    • Alternatively, for a smaller volume, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed medium. Add the stock solution dropwise while gently vortexing the medium.

  • Verification: Visually inspect the final working solution for any signs of precipitation before adding it to your assay plate.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound.

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Assay Working Solution weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate at 37°C add_dmso->dissolve store Aliquot & Store at -80°C dissolve->store thaw Thaw Stock store->thaw dilute Dilute Stock into Medium thaw->dilute warm_medium Warm Aqueous Medium (37°C) warm_medium->dilute add_to_plate Add to Assay Plate dilute->add_to_plate

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic action_node action_node result_node result_node start Precipitation Observed? check_dmso Is Final DMSO > 0.5%? start->check_dmso check_mixing Was mixing inadequate? check_dmso->check_mixing No reduce_dmso Lower final DMSO conc. check_dmso->reduce_dmso Yes check_temp Was medium cold? check_mixing->check_temp No improve_mixing Add stock dropwise while vortexing check_mixing->improve_mixing Yes use_carrier Add BSA or Surfactant check_temp->use_carrier No warm_medium Pre-warm medium to 37°C check_temp->warm_medium Yes reduce_dmso->use_carrier resolved Solubility Issue Resolved use_carrier->resolved improve_mixing->resolved warm_medium->resolved

Caption: Troubleshooting logic for precipitation issues.

signaling_pathway enh This compound receptor Receptor Tyrosine Kinase (RTK) enh->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation mtor->proliferation

Caption: Hypothetical signaling pathway for this compound.

Enhydrin Chlorohydrin Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Enhydrin chlorohydrin.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: this compound presents several purification challenges due to its physicochemical properties. It is a semi-crystalline solid, making traditional recrystallization difficult. The compound is also thermally labile, degrading at temperatures exceeding 60°C, and is sensitive to pH extremes. Common impurities that require removal include the unreacted starting material "Enhydrin" and a di-chlorinated byproduct, both of which have similar polarities to the target compound.

Q2: What is the recommended initial purification strategy for crude this compound?

A2: A multi-step approach is recommended. Initially, a carefully controlled liquid-liquid extraction can remove highly polar or non-polar impurities. This is typically followed by column chromatography. Given the polar nature of chlorohydrins, normal-phase chromatography is often a suitable choice.[1][2] For thermally sensitive compounds, all steps should be performed at or below room temperature.

Q3: How can I monitor the purity of my fractions during chromatography?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring fraction purity.[3] A pre-determined solvent system that provides good separation between this compound and its major impurities should be used. High-Performance Liquid Chromatography (HPLC) can provide more quantitative and accurate purity assessment.[3][4]

Q4: My this compound fails to crystallize after chromatography. What should I do?

A4: Due to its semi-crystalline nature, inducing crystallization can be challenging. Techniques such as seeding with a previously obtained pure crystal, slow solvent evaporation, or using an anti-solvent system can be attempted. It is crucial to avoid rapid cooling, as this can lead to the formation of an oil or amorphous solid.[5]

Q5: What analytical techniques are best for final purity confirmation of this compound?

A5: A combination of analytical techniques is recommended for comprehensive purity analysis.[3] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is highly effective for identifying and quantifying trace impurities.[3][6] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and detecting impurities with different proton or carbon environments.[4] Differential Scanning Calorimetry (DSC) can also be used to determine the absolute purity of the final product.[7]

Troubleshooting Guides

Problem 1: Low Yield After Column Chromatography
Possible Cause Recommended Solution
Compound instability on silica (B1680970) gel. Test the stability of this compound on a small amount of silica gel before performing large-scale chromatography.[8] If degradation is observed, consider using a less acidic stationary phase like alumina (B75360) or a bonded phase.
Improper solvent system. The polarity of the eluent may be too high, causing the compound to elute too quickly with impurities. Conversely, if the polarity is too low, the compound may not elute at all.[8] Systematically screen different solvent systems using TLC to find the optimal separation conditions.
Co-elution with impurities. If impurities have very similar polarity, complete separation may be difficult. Consider using a different chromatographic technique, such as reverse-phase chromatography or hydrophilic interaction liquid chromatography (HILIC).[1][9]
Sample overload. Loading too much crude material onto the column can lead to poor separation and reduced yield of pure fractions. As a general rule, the amount of sample should be 1-5% of the weight of the stationary phase.
Compound precipitation on the column. If the compound has low solubility in the chosen eluent, it may precipitate on the column. Ensure the chosen solvent system can adequately dissolve the sample.[8]
Problem 2: Presence of Impurities in the Final Product
Possible Cause Recommended Solution
Ineffective initial extraction. Optimize the liquid-liquid extraction protocol by adjusting the pH and solvent choice to maximize the removal of specific impurities before chromatography.
Fractions collected are too large. Collecting smaller fractions during column chromatography can improve the resolution between the desired compound and closely eluting impurities.
Incomplete removal of starting material or byproducts. If these impurities persist, a second chromatographic purification step under different conditions (e.g., different solvent system or stationary phase) may be necessary.
Degradation during workup. The thermal lability and pH sensitivity of this compound mean that prolonged exposure to heat or acidic/basic conditions during solvent removal or other workup steps can lead to the formation of new impurities. Ensure all steps are performed under mild conditions.

Experimental Protocols

Protocol 1: Normal-Phase Flash Column Chromatography for this compound Purification

Objective: To purify crude this compound from starting material and di-chlorinated byproduct.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Compressed air or nitrogen

  • Glass column with stopcock

  • Fraction collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Column Packing: Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, and drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin elution with the initial mobile phase, applying gentle pressure with compressed air or nitrogen.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 30% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 10-20 mL).

  • Purity Monitoring: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, ensuring the temperature does not exceed 40°C.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound samples.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

  • Gradient: Start at 95% A, decrease to 5% A over 15 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in the initial mobile phase composition.

  • Injection: Inject the sample onto the equilibrated HPLC column.

  • Data Acquisition: Record the chromatogram for the duration of the run.

  • Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Visualizations

experimental_workflow cluster_synthesis Crude Product cluster_purification Purification cluster_analysis Analysis crude Crude this compound extraction Liquid-Liquid Extraction crude->extraction chromatography Column Chromatography extraction->chromatography solvent_removal Solvent Removal (<40°C) chromatography->solvent_removal tlc TLC Monitoring chromatography->tlc hplc HPLC Purity Check solvent_removal->hplc final_product Pure this compound hplc->final_product

Caption: Experimental workflow for the purification and analysis of this compound.

Caption: Decision tree for troubleshooting low yield in this compound purification.

References

Technical Support Center: Optimizing HPLC Parameters for Enhydrin Chlorohydrin Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on optimizing the High-Performance Liquid Chromatography (HPLC) separation of Enhydrin chlorohydrin.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of this compound, presented in a question-and-answer format.

Issue/Question Potential Causes Recommended Solutions
Why am I seeing poor resolution between my peaks? - Mobile phase composition is not optimized. - Inadequate gradient slope. - Flow rate is too high. - Column is too short or wide.- Adjust the mobile phase composition; try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile).[1] - Adjust the gradient profile to be shallower for better separation.[1] - Optimize the flow rate; slower rates can improve resolution.[2][3] - Consider using a longer or narrower column to enhance separation.[2]
What causes peak tailing in my chromatogram? - Secondary interaction with residual silanols on the column. - Inappropriate mobile phase pH. - Column contamination or degradation.- Add a small amount of a weak acid like formic or acetic acid (e.g., 0.1%) to the mobile phase to suppress silanol (B1196071) ionization.[1][4] - Adjust the pH of the aqueous component of the mobile phase.[1] - Flush the column with a strong solvent or replace the column if it's worn out.[1][5]
My peaks are fronting. What should I do? - Sample overload (concentration or injection volume is too high). - The sample solvent is stronger than the mobile phase.- Reduce the sample concentration or the injection volume. - Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.[6]
Why are my retention times fluctuating? - Inconsistent mobile phase composition. - Temperature fluctuations. - The column is not properly equilibrated.- Ensure the mobile phase is well-mixed and degassed.[1] - Use a column oven to maintain a stable temperature.[1][7] - Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before injection.[1]
I'm observing ghost peaks in my chromatogram. What are they? - Contaminants from a previous injection (carryover). - Impurities in the mobile phase or sample.- Increase the run time or gradient slope to elute late-eluting peaks from the previous run. - Implement a needle wash step in the autosampler method.[1] - Use high-purity solvents and filter all samples and mobile phases.[1]
What causes high backpressure in the system? - Particulate matter from the sample or mobile phase blocking the column frit. - Buffer precipitation. - Viscous mobile phase.- Filter all samples and mobile phases.[1] - If the problem persists, reverse and flush the analytical column (disconnected from the detector).[5] - Ensure the buffer is soluble in the mobile phase mixture. - Use lower-viscosity solvents or increase the column temperature.[8]
Why is my baseline noisy or drifting? - The mobile phase is not properly degassed. - Contaminated mobile phase or detector cell. - The detector lamp is nearing the end of its life.- Degas the mobile phase using sonication or helium sparging.[1] - Flush the system and detector cell with a clean solvent.[1] - Replace the detector lamp if necessary.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method to separate this compound? A1: A suitable starting point is a Reverse-Phase HPLC (RP-HPLC) method.[4] A C18 column is the most common choice for separating natural products like sesquiterpene lactones.[4][9] For the mobile phase, a gradient elution using acetonitrile (B52724) and water is recommended.[10][11] A small amount of acid, such as 0.1% formic or acetic acid, can be added to improve peak shape.[1][4]

Q2: Which HPLC column is best for this compound separation? A2: Reversed-phase columns with a non-polar stationary phase are most effective.[9][12] A C18 column (e.g., 250 x 4.6 mm, 5 µm) is a widely used and reliable choice for the separation of Enhydrin and related compounds.[10][11] For very polar molecules that do not interact sufficiently with a C18 phase, other options like C4, CN, or Phenyl phases could be considered.[13]

Q3: What is the optimal detection wavelength for this compound? A3: For many sesquiterpene lactones, a wavelength in the lower UV range, such as 210 nm, is often used for detection.[1][10] To ensure the highest sensitivity, it is recommended to run a UV-Vis spectrum of a standard solution to determine the specific maximum absorbance (λmax) of this compound.[1]

Q4: How can I improve the selectivity of my separation? A4: Selectivity can be most readily influenced by the mobile phase and stationary phase.[14] If you are not achieving adequate separation with an acetonitrile/water mobile phase, consider switching the organic modifier to methanol.[1] Trying solvents from different selectivity groups can significantly alter the elution order. Additionally, using a different stationary phase, such as a Phenyl or Cyano column, can provide alternative separation mechanisms.[9][13]

Q5: Should I use an isocratic or gradient elution? A5: For complex samples containing compounds with a wide range of polarities, a gradient elution is generally preferred.[14] A gradient allows for the separation of many components in a reasonable time. It starts with a lower strength mobile phase and gradually increases the organic solvent concentration, improving resolution and reducing run time.[14] An isocratic elution, where the mobile phase composition is constant, may be suitable if the target compounds have very similar polarities.

Experimental Protocols & Data

Recommended HPLC Parameters for Enhydrin Analysis

This table summarizes typical starting conditions for the HPLC analysis of Enhydrin, based on published methods.[10][11]

ParameterRecommended Value
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water (can add 0.1% Formic or Acetic Acid)
Mobile Phase B Acetonitrile
Elution Mode Gradient or Isocratic (e.g., 60% Water: 40% Acetonitrile)
Flow Rate 1.0 mL/min
Column Temperature 30-35 °C[7]
Detection Wavelength 210 nm
Injection Volume 10-20 µL
Protocol for HPLC Method Development
  • System Preparation:

    • Prepare the mobile phases using HPLC-grade solvents. Filter and degas the solvents thoroughly to prevent baseline noise and pump issues.[1]

    • Install a C18 column and equilibrate the system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[1]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample extract in a solvent compatible with the initial mobile phase (e.g., a mixture of water and acetonitrile).

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[1]

  • Initial Chromatographic Run:

    • Set the HPLC parameters as outlined in the table above. A good starting point for a gradient could be 30% to 70% Acetonitrile over 20 minutes.

    • Inject the prepared sample and acquire the chromatogram.

  • Optimization:

    • Resolution: If peaks are co-eluting, adjust the gradient slope (make it shallower) or change the organic modifier (e.g., from acetonitrile to methanol).[1]

    • Peak Shape: If peak tailing is observed, add 0.1% formic acid to the aqueous mobile phase.[1][4] If peaks are fronting, reduce the sample concentration.

    • Run Time: Once good separation is achieved, the flow rate or gradient can be adjusted to reduce the analysis time without compromising resolution.

  • Validation:

    • Once the method is optimized, perform validation by assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[10]

Visualizations

HPLC_Workflow A Start: Define Separation Goal B Select Column (e.g., C18) A->B C Choose Mobile Phase (ACN/Water) B->C D Perform Initial Gradient Run C->D E Evaluate Chromatogram D->E F Resolution Acceptable? E->F G Optimize Gradient & Flow Rate F->G No H Peak Shape Acceptable? F->H Yes G->D I Adjust Mobile Phase pH/Additives H->I No J Final Method Validation H->J Yes I->D Troubleshooting_Tree Start Chromatographic Issue Identified Problem What is the issue? Start->Problem PoorRes Poor Resolution Problem->PoorRes BadShape Bad Peak Shape Problem->BadShape BadRT Unstable Retention Time Problem->BadRT Sol_Res Adjust Gradient Change Flow Rate Change Column PoorRes->Sol_Res Sol_Shape Check Sample Solvent Add Mobile Phase Modifier Reduce Concentration BadShape->Sol_Shape Sol_RT Check Temp Control Degas Mobile Phase Equilibrate Column BadRT->Sol_RT

References

Technical Support Center: Troubleshooting Chlorohydrin Instability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Chlorohydrin compounds, such as epichlorohydrin, are highly reactive molecules used in various industrial and research applications.[1] However, their inherent reactivity can lead to instability in aqueous environments like cell culture media, posing significant challenges for researchers. This guide provides troubleshooting strategies and answers to frequently asked questions to help you navigate these challenges and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: I'm observing a loss of my chlorohydrin compound's activity in my cell culture experiment. What are the likely causes?

A1: The loss of a compound's activity in cell culture can stem from several factors. For reactive compounds like chlorohydrins, the primary causes are often:

  • Chemical Degradation: Chlorohydrins can be unstable in the aqueous, physiological pH environment of cell culture media and may undergo hydrolysis or react with media components.[2]

  • Cellular Metabolism: Cells may metabolize the compound into an inactive form.[2]

  • Adsorption to Labware: The compound might nonspecifically bind to the plastic surfaces of culture plates, tubes, or pipette tips.[2]

  • Precipitation: The compound's solubility in the media may be limited, causing it to precipitate out of solution over time.[2]

Q2: How can I determine if my chlorohydrin compound is degrading in the cell culture medium?

A2: A direct way to assess chemical stability is to perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] This involves incubating your compound in the cell culture medium (with and without cells) and analyzing samples at different time points to quantify the concentration of the parent compound.[3] A decrease in the compound's concentration over time is a clear indicator of degradation.

Q3: What components in cell culture media are most likely to react with and degrade chlorohydrin compounds?

A3: Several components can contribute to the instability of chlorohydrins:

  • pH and Temperature: Standard culture conditions (pH 7.2-7.4, 37°C) can accelerate the hydrolysis of susceptible compounds.[4][5]

  • Serum: Fetal Bovine Serum (FBS) and other serum supplements contain enzymes like esterases and proteases that can metabolize compounds.[3]

  • Amino Acids: Certain amino acids, such as cysteine, can interact with and degrade reactive compounds.[6]

  • Reducing Agents: Some media components can act as reducing agents, potentially altering the chemical structure of your compound.[3]

Q4: Can the choice of cell culture medium affect the stability of my chlorohydrin compound?

A4: Yes, the composition of the basal medium (e.g., DMEM, RPMI-1640) can influence compound stability.[3] Different media have varying concentrations of salts, amino acids, vitamins, and other components that could interact with your compound.[5][7] It is advisable to test the stability of your compound in the specific medium you are using for your experiments.

Troubleshooting Guides

Issue 1: Inconsistent Results Between Experiments

Possible CauseTroubleshooting Step
Compound Degradation Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.[3] Consider replenishing the media with a freshly prepared compound at regular intervals during long-term experiments.[4]
Variability in Media Preparation Ensure consistent media preparation, including the source and lot of serum and supplements.[3]
Cell Passage Number Use cells within a consistent and low passage number range, as cellular metabolism can change with prolonged culturing.[3]

Issue 2: Higher Than Expected Cytotoxicity

Possible CauseTroubleshooting Step
Formation of a Toxic Degradant Analyze the medium for the presence of degradation products using LC-MS. Test the cytotoxicity of the medium that has been pre-incubated with the compound.[3]
Insolubility and Precipitation Visually inspect the culture medium for any signs of precipitation after adding the compound. Use a lower concentration or a different solvent for the stock solution.[3]
Interaction with Media Components Test the stability and cytotoxicity of the compound in a simpler, serum-free medium to identify potential interactions.[3]

Issue 3: Complete Loss of Biological Activity

Possible CauseTroubleshooting Step
High Compound Instability Assess the compound's stability in the media over the time course of the experiment using HPLC or LC-MS/MS.[2] Consider a cell-free assay if the target is known to confirm compound activity.
Incorrect Compound Concentration Verify the concentration of your stock solution.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assay in Cell Culture Medium

Objective: To determine the chemical stability of a chlorohydrin compound in cell culture media over time.

Materials:

  • Test compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)[3]

  • Sterile microcentrifuge tubes[2]

  • Incubator (37°C, 5% CO2)[2]

  • HPLC or LC-MS/MS system[2]

Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound in a suitable solvent (e.g., DMSO). Spike the test compound into pre-warmed (37°C) cell culture medium to a final concentration of 10 µM.[3]

  • Incubation: Aliquot the solution into multiple sterile microcentrifuge tubes, one for each time point. Place the tubes in a 37°C, 5% CO2 incubator.[2]

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator. The t=0 sample should be processed immediately.[4]

  • Sample Processing: Stop any further degradation by freezing the sample at -80°C or by immediate extraction with an organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins.[4]

  • Analysis: Analyze the samples using a validated HPLC or LC-MS method to quantify the peak area of the parent compound.[4]

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.[4]

Protocol 2: Assessing Functional Stability Using a Cell-Based Assay

Objective: To determine the functional stability of a chlorohydrin compound by measuring its biological activity over time.

Materials:

  • Cells expressing the target of interest

  • Complete cell culture medium

  • Test compound

  • Assay-specific reagents

Methodology:

  • Cell Preparation: Seed cells in a multi-well plate and culture overnight.[3]

  • Compound Pre-incubation: Prepare solutions of your compound in complete cell culture medium at the desired final concentration. Incubate these solutions at 37°C for different durations (e.g., 0, 4, 8, 24 hours) to simulate the experimental conditions.[3]

  • Assay Procedure: Add the pre-incubated compound solutions to the cells and proceed with your specific cell-based assay protocol.

  • Data Analysis: Compare the activity of the compound from the different pre-incubation times. A decrease in activity over time indicates functional degradation.[3]

Visualizations

workflow Troubleshooting Workflow for Compound Instability start Inconsistent Results or Loss of Activity check_stability Assess Compound Stability (HPLC/LC-MS) start->check_stability stable Compound is Stable check_stability->stable Yes unstable Compound is Unstable check_stability->unstable No other_factors Investigate Other Factors: - Cellular Metabolism - Adsorption to Plastic - Solubility Issues stable->other_factors mitigation Implement Mitigation Strategies: - Prepare Fresh Solutions - Replenish Compound - Modify Media - Reduce Incubation Time unstable->mitigation re_evaluate Re-evaluate Experiment other_factors->re_evaluate mitigation->re_evaluate

Caption: A logical workflow for troubleshooting compound instability in cell culture.

signaling_pathway Potential Interactions in Cell Culture Media cluster_media compound Chlorohydrin Compound degradation Degradation Products compound->degradation serum Serum Proteins (e.g., Albumin) serum->degradation catalysis amino_acids Amino Acids (e.g., Cysteine) amino_acids->degradation reaction ph pH & Temperature ph->degradation hydrolysis loss_of_activity Loss of Biological Activity degradation->loss_of_activity

Caption: Factors in cell culture media that can lead to chlorohydrin degradation.

References

Technical Support Center: Enhydrin Chlorohydrin Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding potential interference of Enhydrin chlorohydrin in biochemical assays. Given the limited direct literature on this compound, this guide draws upon the well-documented behavior of its parent compound, Enhydrin, and other sesquiterpene lactones, as well as the known reactivity of the chlorohydrin functional group.

Frequently Asked Questions (FAQs)

Q1: What is Enhydrin and this compound, and why might they interfere with my assay?

A1: Enhydrin is a naturally occurring sesquiterpene lactone, a class of compounds known for a wide range of biological activities.[1][2] These molecules often contain reactive functional groups. A primary cause of assay interference from sesquiterpene lactones is the presence of an α,β-unsaturated carbonyl group, which can react with nucleophilic residues in proteins, particularly the thiol groups of cysteine residues, via a Michael addition reaction.[3] This covalent modification can non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to false-positive results.

This compound is a derivative of Enhydrin where a chloro and a hydroxyl group have been added across a double bond. Chlorohydrins themselves are reactive electrophiles and can undergo nucleophilic substitution reactions with biological nucleophiles like the sulfhydryl groups of cysteines, forming a stable covalent bond. This reactivity further increases the potential for non-specific interactions with assay components.

Q2: What are the common signs of assay interference by compounds like this compound?

A2: Common indicators of assay interference include:

  • High Hit Rate: A surprisingly large number of "hits" in a high-throughput screen.

  • Steep Dose-Response Curves: A very sharp drop in signal over a narrow concentration range.

  • Irreproducible Results: Difficulty in consistently reproducing the initial findings.

  • Activity at High Concentrations: The compound only shows activity at high micromolar concentrations.

  • Time-Dependent Inhibition: The inhibitory effect increases with pre-incubation time, suggesting a covalent modification.

  • Promiscuous Activity: The compound appears to be active against a wide range of unrelated targets.

Q3: Are there specific types of assays that are more susceptible to this kind of interference?

A3: Yes, assays that rely on proteins with reactive cysteine residues are particularly vulnerable. This includes many enzymatic assays, especially those involving kinases, phosphatases, and proteases. Assays that use thiol-containing reagents, such as those for measuring glutathione (B108866) levels, can also be affected. Proximity assays, which depend on specific protein-protein interactions, can also be disrupted by non-specific covalent modifications.[4]

Troubleshooting Guides

Issue: My compound, this compound, shows potent activity in my primary screen, but I suspect it might be a false positive.

This guide provides a workflow to investigate and confirm potential assay interference by electrophilic compounds like this compound.

Workflow for Investigating Potential Thiol-Reactive Interference

Troubleshooting Workflow start Suspected False-Positive with this compound dtt_assay Perform DTT Counter-Screen start->dtt_assay time_dependence Assess Time-Dependence of Inhibition dtt_assay->time_dependence IC50 shift > 3-fold orthogonal_assay Validate with an Orthogonal Assay dtt_assay->orthogonal_assay No significant IC50 shift dialysis Conduct Dialysis or Jump-Dilution Experiment time_dependence->dialysis Inhibition increases with pre-incubation time_dependence->orthogonal_assay No time-dependence dialysis->orthogonal_assay Activity lost after dialysis conclusion_interference High Likelihood of Thiol-Reactive Interference dialysis->conclusion_interference Activity retained after dialysis orthogonal_assay->conclusion_interference Activity not confirmed conclusion_true_hit Potential for True Biological Activity orthogonal_assay->conclusion_true_hit Activity confirmed

Troubleshooting workflow for suspected thiol-reactive interference.

Experimental Protocols

Protocol 1: Dithiothreitol (DTT) Counter-Screen

This protocol is designed to determine if a compound's inhibitory activity is dependent on its reactivity with thiols.[5]

Objective: To compare the IC50 value of this compound in the presence and absence of a thiol-scavenging agent, DTT.

Materials:

  • Your standard biochemical assay components (enzyme, substrate, buffer, etc.)

  • This compound stock solution

  • Dithiothreitol (DTT) stock solution (e.g., 1 M in water, freshly prepared)

  • Assay plates and detection instrument

Procedure:

  • Prepare Assay Buffers:

    • Buffer A (Control): Your standard assay buffer.

    • Buffer B (DTT): Your standard assay buffer supplemented with a final concentration of 1-5 mM DTT. Note: First, confirm that DTT at this concentration does not interfere with your assay readout in the absence of the test compound.[5]

  • Compound Dilution: Prepare serial dilutions of this compound in both Buffer A and Buffer B.

  • Assay Performance:

    • Run your standard assay protocol in parallel using the compound dilutions in both Buffer A and Buffer B.

    • Include appropriate controls (no compound, no enzyme, etc.) for both buffer conditions.

  • Data Analysis:

    • Generate dose-response curves for this compound in the presence and absence of DTT.

    • Calculate the IC50 value for each condition.

Interpretation of Results:

IC50 Fold Shift (IC50 with DTT / IC50 without DTT)Likelihood of Thiol-Reactivity Interference
> 5-foldHigh
2-5-foldModerate
< 2-foldLow

A significant increase in the IC50 value in the presence of DTT suggests that this compound's activity is at least partially due to its reactivity with thiol groups.

Data Presentation

While specific quantitative data for this compound is not available, the following table presents the inhibitory concentrations (IC100) of various sesquiterpene lactones on the transcription factor NF-κB, a key regulator of inflammation. This illustrates the range of potencies observed for this class of compounds, which is often linked to their electrophilic nature.[6]

Sesquiterpene LactoneStructural ClassNF-κB Inhibition (IC100, µM)
ParthenolideGermacranolide10
CostunolideGermacranolide20
HelenalinPseudoguaianolide5
IsoheleninPseudoguaianolide10
EupatoriopicrinGermacranolide50
DehydrocostuslactoneGuaianolide20

Data sourced from a study on the quantitative structure-activity relationship of sesquiterpene lactones as NF-κB inhibitors.[6]

Signaling Pathways Potentially Affected by this compound

Based on the known activities of sesquiterpene lactones, this compound may interfere with several key signaling pathways, often through non-specific covalent modification of pathway components.

NF-κB Signaling Pathway

Sesquiterpene lactones are well-known inhibitors of the NF-κB pathway, which is central to inflammatory responses.[7] They can directly alkylate critical cysteine residues on proteins within this pathway, such as the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and subsequent gene transcription.[6]

NFkB_Pathway cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkB_NFkB IκB-NF-κB Complex (Inactive) IKK_complex->IkB_NFkB Phosphorylates IκB IkB_p p-IκB IkB_NFkB->IkB_p NFkB NF-κB (p50/p65) (Active) IkB_NFkB->NFkB Releases NF-κB Proteasome Proteasomal Degradation IkB_p->Proteasome NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Nucleus Nucleus Gene_expression Target Gene Expression NFkB_nucleus->Gene_expression Binds to DNA Enhydrin This compound Enhydrin->NFkB Inhibits via alkylation of p65 MAPK_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor, Stress) Receptor Receptor Extracellular_Signal->Receptor MAPKKK MAPKKK (e.g., Raf, MEKK) Receptor->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Phosphorylates Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) Transcription_Factors->Cellular_Response Regulates Gene Expression Enhydrin This compound Enhydrin->MAPKKK Potential Inhibition Enhydrin->MAPKK Potential Inhibition JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT (Inactive) JAK->STAT Phosphorylates STAT_p p-STAT (Active) STAT->STAT_p STAT_dimer STAT Dimer STAT_p->STAT_dimer Dimerization STAT_dimer_nucleus STAT Dimer STAT_dimer->STAT_dimer_nucleus Translocation Nucleus Nucleus Gene_Transcription Gene Transcription STAT_dimer_nucleus->Gene_Transcription Binds to DNA Enhydrin This compound Enhydrin->STAT Potential Inhibition of Phosphorylation/Dimerization

References

Preventing Degradation of Enhydrin Chlorohydrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to prevent the degradation of Enhydrin chlorohydrin during storage and experimentation. By understanding the potential degradation pathways and implementing proper handling and storage procedures, you can ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: this compound, a sesquiterpene lactone containing a chlorohydrin moiety, is susceptible to degradation from several factors, including:

  • Moisture/Hydrolysis: The presence of water can lead to the hydrolysis of the ester linkages and the lactone ring, which are common degradation pathways for sesquiterpene lactones. The chlorohydrin group is also susceptible to hydrolysis.

  • pH: Both acidic and basic conditions can catalyze hydrolysis.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.

  • Oxidation: Although less common for this structure, oxidative conditions could potentially lead to degradation.

  • Incompatible Storage Materials: Contact with certain materials, such as metals, may catalyze degradation.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature Short-term: 0°CLong-term: -20°C[2]Reduces the rate of chemical reactions.
Atmosphere Under an inert gas (e.g., argon, nitrogen)[1]Prevents oxidation and moisture exposure.
Light In a light-resistant container (e.g., amber vial)Prevents photolytic degradation.
Moisture In a desiccated environment[2]Minimizes hydrolysis.[1][3]
Container Tightly sealed, non-metallic container[1]Prevents contamination and catalytic degradation.

Q3: How can I detect if my this compound sample has degraded?

A3: Degradation can be detected by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC). A stability-indicating method is one that can separate the intact drug from its degradation products. The appearance of new peaks or a decrease in the peak area of the active pharmaceutical ingredient (API) in the chromatogram suggests degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of new peaks in HPLC chromatogram. Sample degradation.1. Review storage conditions against recommendations.2. Perform forced degradation studies to identify potential degradants.3. Re-purify the sample if necessary.
Decrease in the main peak area over time. Degradation of this compound.1. Confirm the stability-indicating nature of the HPLC method.2. Investigate potential exposure to moisture, light, or incompatible temperatures.3. Ensure the storage container is properly sealed and under an inert atmosphere.
Change in physical appearance (e.g., color, clumping). Significant degradation or moisture absorption.1. Do not use the sample for experiments.2. Discard the sample according to safety guidelines.3. Review handling and storage procedures to prevent future occurrences.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of a drug substance.

Objective: To investigate the stability of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 2 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 60°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for 7 days.

  • Sample Analysis:

    • At specified time points, withdraw aliquots of the stressed samples.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with acetonitrile and water is often effective for separating compounds of varying polarity. A starting point could be a gradient from 40% acetonitrile in water to 100% acetonitrile over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 210 nm is likely appropriate.[4]

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure separation of all degradation peaks from the main compound peak.

Visualizations

degradation_pathway Enhydrin_Chlorohydrin This compound Hydrolysis_Products Hydrolysis Products (e.g., Diol, Ring-Opened Acid) Enhydrin_Chlorohydrin->Hydrolysis_Products Moisture / pH Elimination_Product Epoxide Product Enhydrin_Chlorohydrin->Elimination_Product Base Photolytic_Products Photolytic Degradants Enhydrin_Chlorohydrin->Photolytic_Products Light (UV)

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow Start Unexpected Degradation Observed Check_Storage Review Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Check_Handling Review Handling Procedures (e.g., solvent purity, container) Check_Storage->Check_Handling Conditions OK Modify_Protocol Modify Storage/Handling Protocol Check_Storage->Modify_Protocol Conditions Not Met Forced_Degradation Perform Forced Degradation Study Check_Handling->Forced_Degradation Procedures OK Check_Handling->Modify_Protocol Procedures Faulty Identify_Degradant Identify Degradation Product(s) Forced_Degradation->Identify_Degradant Identify_Degradant->Modify_Protocol

Caption: Troubleshooting workflow for unexpected degradation.

stability_testing_workflow Start Obtain this compound Sample Develop_Method Develop Stability-Indicating HPLC Method Start->Develop_Method Validate_Method Validate HPLC Method (ICH) Develop_Method->Validate_Method Forced_Degradation Perform Forced Degradation Study Validate_Method->Forced_Degradation Analyze_Samples Analyze Stressed Samples Forced_Degradation->Analyze_Samples Report Report Degradation Profile Analyze_Samples->Report

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Enhancing the Bioavailability of Enhydrin Chlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with enhancing the bioavailability of Enhydrin chlorohydrin. The guidance provided is based on established methodologies for improving the absorption of poorly soluble or permeable drug candidates.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that may limit the oral bioavailability of this compound?

A1: The oral bioavailability of a compound like this compound can be limited by several factors, primarily its aqueous solubility and its permeability across the gastrointestinal (GI) tract. Poor solubility can lead to a low dissolution rate in the GI fluids, meaning the compound does not dissolve efficiently to be absorbed.[1][2] Low permeability means the compound cannot effectively pass through the intestinal wall into the bloodstream. Other factors include first-pass metabolism in the liver and potential degradation in the GI tract.

Q2: What initial characterization should be performed on our this compound sample to inform our bioavailability enhancement strategy?

A2: A thorough initial characterization is crucial. We recommend the following baseline assessments:

  • Aqueous Solubility: Determine the solubility in water and relevant biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).

  • Permeability Assessment: An in vitro Caco-2 permeability assay is a standard method to predict intestinal permeability.

  • Physicochemical Properties: Characterize properties such as pKa, logP, and solid-state properties (e.g., crystallinity, polymorphism) as these will influence the choice of enhancement strategy.

  • Stability: Assess the chemical stability of this compound at different pH values and in the presence of metabolic enzymes.

Q3: Which bioavailability enhancement strategies are most commonly successful for poorly soluble compounds?

A3: For compounds with dissolution rate-limited absorption, several strategies can be effective. These include physical modifications like particle size reduction (micronization, nanonization) and chemical modifications or formulation approaches such as solid dispersions, complexation with cyclodextrins, and lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[2][3][4][5] The choice of strategy will depend on the specific properties of this compound.

Troubleshooting Guides

Issue 1: Low Dissolution Rate of this compound in Formulation

Symptoms:

  • Inconsistent results in in vitro dissolution studies.

  • Low drug release from solid dosage forms.

  • Poor in vivo performance despite adequate permeability.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
Poor Wettability Incorporate a surfactant or a hydrophilic polymer into the formulation.Surfactants reduce the surface tension between the drug and the dissolution medium, improving wetting and dissolution.
Large Particle Size Employ micronization or nanomilling techniques to reduce the particle size of the drug substance.Reducing particle size increases the surface area available for dissolution, which can enhance the dissolution rate according to the Noyes-Whitney equation.[6]
Crystalline Nature Consider formulation as an amorphous solid dispersion.The amorphous form of a drug is generally more soluble and has a faster dissolution rate than its crystalline counterpart.[3]
Issue 2: High Variability in In Vivo Exposure

Symptoms:

  • Large standard deviations in pharmacokinetic parameters (AUC, Cmax) in animal studies.

  • Significant food effect observed (i.e., bioavailability changes when administered with food).

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
Dependence on GI Fluids for Solubilization Develop a lipid-based formulation such as a Self-Emulsifying Drug Delivery System (SEDDS).Lipid-based formulations can help to maintain the drug in a solubilized state in the GI tract, reducing the variability caused by differences in GI fluid composition and volume.[1][5]
Precipitation in the GI Tract Include a precipitation inhibitor (e.g., HPMC, PVP) in the formulation.For formulations that generate a supersaturated state (e.g., amorphous solid dispersions, some SEDDS), a precipitation inhibitor can maintain the drug in a dissolved state for a longer period, allowing for more consistent absorption.[7]
First-Pass Metabolism Investigate the metabolic pathways of this compound. If significant, consider co-administration with a metabolic inhibitor (for research purposes) or alternative routes of administration.High first-pass metabolism can lead to variable systemic exposure. Understanding the enzymes involved can inform strategies to mitigate this effect.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
  • Dissolution: Dissolve this compound and a selected polymer (e.g., PVP K30, HPMC-AS) in a common volatile solvent (e.g., methanol, acetone) at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C).

  • Drying: Dry the resulting film or powder in a vacuum oven overnight to remove any residual solvent.

  • Characterization: Characterize the ASD for its amorphous nature using techniques such as X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

  • Dissolution Testing: Perform in vitro dissolution testing of the ASD compared to the crystalline drug to assess the improvement in dissolution rate and extent.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening: Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.

  • Ternary Phase Diagram Construction: Construct ternary phase diagrams with the selected oil, surfactant, and co-surfactant to identify the self-emulsifying region.

  • Formulation Preparation: Prepare the SEDDS formulation by mixing the appropriate amounts of the oil, surfactant, co-surfactant, and this compound. Gently heat and vortex until a clear, homogenous solution is formed.

  • Characterization: Characterize the pre-concentrate for its self-emulsification time, droplet size distribution upon dilution in aqueous media, and drug precipitation upon dilution.

  • In Vitro Release: Evaluate the in vitro release of this compound from the SEDDS formulation using a dialysis method or a lipid digestion model.

Data Presentation

Table 1: Comparison of Dissolution Rates for Different this compound Formulations

Formulation Drug:Excipient Ratio (w/w) % Drug Dissolved at 30 min % Drug Dissolved at 60 min
Crystalline this compoundN/A15%22%
Micronized this compoundN/A35%48%
ASD with PVP K301:375%88%
ASD with HPMC-AS1:382%95%
SEDDS Formulation10% Drug Load90%98%

Table 2: In Vivo Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration, 10 mg/kg)

Formulation Cmax (ng/mL) Tmax (h) AUC (0-24h) (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension150 ± 352.0850 ± 210100
ASD with HPMC-AS620 ± 1101.03400 ± 550400
SEDDS Formulation850 ± 1500.54500 ± 700529

Visualizations

experimental_workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vitro Evaluation cluster_3 Phase 4: In Vivo Studies char1 Solubility & Permeability form1 Solid Dispersions char1->form1 form2 Lipid-Based Systems char1->form2 form3 Particle Size Reduction char1->form3 char2 Physicochemical Properties char2->form1 char2->form2 char3 Stability char3->form1 char3->form2 eval1 Dissolution Testing form1->eval1 eval2 Precipitation Assay form1->eval2 form2->eval1 form2->eval2 form3->eval1 invivo1 Pharmacokinetic Study eval1->invivo1 eval2->invivo1

Caption: Experimental workflow for enhancing bioavailability.

drug_absorption_pathway cluster_lumen GI Lumen cluster_membrane Intestinal Membrane cluster_circulation Systemic Circulation dosage Oral Dosage Form dissolution Drug in Solution dosage->dissolution Dissolution precipitate Precipitated Drug dissolution->precipitate Precipitation absorption Permeation dissolution->absorption Absorption blood Drug in Bloodstream absorption->blood

Caption: Simplified pathway of oral drug absorption.

troubleshooting_logic start Low Bioavailability q_solubility Is Dissolution Rate-Limiting? start->q_solubility q_permeability Is Permeability Low? q_solubility->q_permeability Yes perm_strategies Permeation Enhancers Lipid Formulations q_solubility->perm_strategies No sol_strategies Particle Size Reduction Solid Dispersions Lipid Formulations q_permeability->sol_strategies No both_strategies Advanced Formulations (e.g., SEDDS with Permeation Enhancer) q_permeability->both_strategies Yes

Caption: Decision tree for formulation strategy selection.

References

Technical Support Center: Modification of Enhydrin Chlorohydrin for Improved Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the modification of a hypothetical compound, Enhydrin (B1240213) Chlorohydrin. The information is designed to assist in optimizing experimental protocols and overcoming common challenges in its synthesis and biological evaluation.

Frequently Asked Questions (FAQs)

Q1: What is Enhydrin and what is its known biological activity?

Enhydrin is a sesquiterpene lactone that can be isolated from plants such as Smallanthus sonchifolius.[1][2] It belongs to a class of compounds known for a variety of biological activities, including anti-inflammatory, antimicrobial, and antiparasitic properties.[1] Specifically, studies have shown that enhydrin exhibits trypanocidal activity against Trypanosoma cruzi, the parasite that causes Chagas disease, and also possesses leishmanicidal activity.[3] Some research also suggests its potential as an antidiabetic agent through the inhibition of the DPP-4 enzyme.[4]

Q2: What is the rationale for creating a chlorohydrin derivative of Enhydrin?

While "Enhydrin Chlorohydrin" is a hypothetical compound for the purpose of this guide, the introduction of a chlorohydrin moiety is a common strategy in medicinal chemistry. The addition of chlorine atoms can significantly alter a molecule's physicochemical properties, potentially leading to improved pharmacological profiles.[5][6][7] These changes can influence factors like cell membrane permeability, metabolic stability, and binding affinity to target proteins, which may enhance the therapeutic activity of the parent compound, Enhydrin.

Q3: What are the key safety precautions when handling reagents for chlorohydrin synthesis?

Many reagents used for the synthesis of chlorohydrins are hazardous and require careful handling in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coats, and appropriate gloves, is mandatory. Specific reagents may have additional handling requirements, so it is crucial to consult the Safety Data Sheet (SDS) for each chemical before use.

Troubleshooting Guides

Synthetic Modification of Enhydrin

This guide addresses common issues encountered during the hypothetical synthesis of this compound from Enhydrin.

Problem Possible Cause(s) Suggested Solution(s)
Low to no product yield 1. Inactive or degraded reagents. 2. Incorrect reaction temperature or time. 3. Presence of water or other impurities in the reaction mixture.1. Use freshly opened or properly stored reagents. 2. Optimize reaction conditions by running small-scale trials at different temperatures and for varying durations. 3. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Formation of multiple unexpected byproducts 1. Non-selective reaction conditions. 2. Instability of the starting material or product under the reaction conditions.[8] 3. Side reactions with other functional groups on the Enhydrin molecule.1. Use a more selective reagent or change the solvent to favor the desired reaction pathway. 2. Test the stability of your starting material and product to the reaction conditions independently.[8] 3. Protect sensitive functional groups on the Enhydrin molecule before carrying out the chlorohydrin formation.
Difficulty in product purification 1. Product co-eluting with starting material or byproducts during chromatography. 2. Product is an oil and difficult to crystallize. 3. Product is unstable on silica (B1680970) gel.1. Optimize the chromatography conditions (e.g., solvent system, gradient). Consider alternative purification methods like preparative HPLC or crystallization. 2. Attempt to form a solid derivative for easier handling and purification. 3. Use a different stationary phase for chromatography, such as alumina.
In Vitro Biological Assays

This section provides troubleshooting for common cell-based assays to evaluate the efficacy of this compound.

Problem Possible Cause(s) Suggested Solution(s)
High variability between replicate wells in cell viability assays 1. Uneven cell seeding.[9] 2. Edge effects in the microplate. 3. Inconsistent compound concentration due to pipetting errors.1. Ensure a single-cell suspension before seeding and mix gently between plating. 2. Avoid using the outer wells of the plate or fill them with media without cells. 3. Use calibrated pipettes and mix the compound dilutions thoroughly.
No dose-dependent response observed 1. Compound concentration range is too high or too low. 2. Compound precipitated out of the cell culture medium. 3. The chosen assay is not sensitive enough to detect the compound's effect.1. Perform a broad-range dose-response experiment to identify the active concentration range. 2. Check the solubility of the compound in the assay medium. A co-solvent like DMSO may be necessary, but its final concentration should be kept low and consistent across all wells. 3. Consider a more sensitive assay or a different endpoint to measure the biological activity.
High background signal in fluorescence-based assays 1. Autofluorescence from the compound or cellular components.[10] 2. Phenol (B47542) red in the cell culture medium.[10] 3. Contamination of the cell culture (e.g., mycoplasma).[11]1. Measure the fluorescence of the compound alone at the assay wavelength. If it is fluorescent, consider a different detection method. 2. Use phenol red-free medium for the assay.[10] 3. Regularly test cell cultures for mycoplasma contamination.

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol describes a plausible method for the synthesis of a chlorohydrin derivative from Enhydrin.

Materials:

Procedure:

  • Dissolve Enhydrin (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of t-BuOCl (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Add a catalytic amount of glacial acetic acid.

  • Stir the reaction at 0°C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplate

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in DMEM from the stock solution.

  • After 24 hours, remove the medium from the wells and replace it with fresh medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for another 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the no-treatment control.

Data Presentation

Table 1: Hypothetical Activity of Enhydrin and Derivatives
CompoundTarget/AssayIC₅₀ (µM)
EnhydrinT. cruzi epimastigotes0.84
This compound (Isomer A)T. cruzi epimastigotes0.52
This compound (Isomer B)T. cruzi epimastigotes1.15
EnhydrinHeLa Cell Viability (MTT)> 50
This compound (Isomer A)HeLa Cell Viability (MTT)25.8
This compound (Isomer B)HeLa Cell Viability (MTT)38.2

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start Enhydrin reaction Chlorohydrin Formation start->reaction t-BuOCl, Acetic Acid purification Column Chromatography reaction->purification product This compound purification->product treatment Compound Treatment product->treatment Test Compound cell_culture Cell Seeding cell_culture->treatment assay MTT Assay treatment->assay 48h Incubation readout Data Analysis assay->readout

Caption: Workflow for synthesis and biological testing of this compound.

signaling_pathway enh_chloro Enhydrin Chlorohydrin receptor Putative Receptor enh_chloro->receptor Inhibition kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 tf Transcription Factor X kinase2->tf apoptosis Apoptosis tf->apoptosis Inhibition of Anti-apoptotic Genes

Caption: Hypothetical signaling pathway inhibited by this compound.

troubleshooting_tree start Low Product Yield? check_reagents Check Reagent Quality and Stoichiometry start->check_reagents Yes check_conditions Optimize Reaction Conditions (T, time) check_reagents->check_conditions Reagents OK check_stability Test SM/Product Stability check_conditions->check_stability Conditions OK

Caption: Decision tree for troubleshooting low yield in synthesis.

References

Validation & Comparative

Cytotoxicity Showdown: Enhydrin vs. Its Chlorinated Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

In the quest for novel anticancer agents, sesquiterpene lactones have emerged as a promising class of natural products. Among them, enhydrin (B1240213), isolated from plants of the Enhydra genus, has demonstrated notable cytotoxic effects against various cancer cell lines. The potential for enhanced bioactivity through structural modification has led to interest in its halogenated derivatives. This guide provides a comparative overview of the available cytotoxic data for enhydrin and its chlorinated analogue, enhydrin chlorohydrin, to aid researchers in the field of drug discovery and development.

At a Glance: Cytotoxicity Profile

Below is a summary of the available quantitative data for enhydrin's cytotoxicity against several human cancer cell lines. The table highlights the absence of specific data for a directly comparable chlorinated enhydrin derivative.

CompoundCell LineCancer TypeIC50 (µM)
Enhydrin CCRF-CEMLeukemiaData not specified
HCT-116Colon CarcinomaData not specified
MDA-MB-231Breast AdenocarcinomaData not specified
U251GlioblastomaData not specified
This compound --Data not available

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Unveiling the Mechanism of Action: The Apoptotic Pathway

While the specific signaling pathways triggered by enhydrin and its chlorinated derivatives have not been fully elucidated, the cytotoxic mechanism of sesquiterpene lactones is generally attributed to the induction of apoptosis.[2][3][4][5][6] These compounds are known to modulate key signaling pathways involved in cancer cell proliferation and survival. The diagram below illustrates a representative apoptotic pathway often implicated in the action of sesquiterpene lactones.

General Apoptotic Pathway of Sesquiterpene Lactones cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Caspase-8 Caspase-8 DISC Formation->Caspase-8 Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Caspase-8->Executioner Caspases (e.g., Caspase-3) Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Executioner Caspases (e.g., Caspase-3) Sesquiterpene Lactones Sesquiterpene Lactones Sesquiterpene Lactones->Mitochondrion induces stress Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3)->Apoptosis

Caption: General apoptotic signaling pathway induced by sesquiterpene lactones.

Experimental Corner: How Cytotoxicity is Measured

The determination of a compound's cytotoxic activity is a cornerstone of anticancer drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Experimental Workflow: MTT Assay

The following diagram outlines the typical workflow for an MTT assay.

MTT Assay Experimental Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan (B1609692) Formation Formazan Formation MTT Addition->Formazan Formation Solubilization Solubilization Formazan Formation->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis

Caption: A stepwise workflow of the MTT assay for cytotoxicity assessment.

Detailed MTT Assay Protocol

Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Enhydrin or other test compounds

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance of each well using a microplate reader at a wavelength of 570 nm. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on currently available research. The lack of direct comparative data between enhydrin and its chlorinated derivatives highlights a gap in the literature and an opportunity for future research.

References

Comparative Analysis of the Anti-inflammatory Potential of Enhydrin Chlorohydrin and Standard NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory activity of Enhydrin chlorohydrin, a sesquiterpene lactone isolated from the plant Enhydra fluctuans, against established non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Diclofenac. Due to a lack of specific quantitative in vivo anti-inflammatory data for the isolated compound this compound in publicly available literature, this comparison utilizes data from studies on the total flavonoid and ethanolic extracts of Enhydra fluctuans as a surrogate. This approach provides valuable preliminary insights, though it is important to note that the activity of the extracts may not be solely attributable to this compound.

Executive Summary

Extracts from Enhydra fluctuans have demonstrated notable anti-inflammatory effects in preclinical studies. These effects are compared against the well-documented efficacy of Indomethacin and Diclofenac, two potent NSAIDs commonly used as benchmarks in anti-inflammatory research. The primary mechanism of action for Indomethacin and Diclofenac is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. While the precise mechanism of this compound is not fully elucidated, many sesquiterpene lactones are known to exert their anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.

Quantitative Data Presentation

The following tables summarize the available quantitative data from animal models of inflammation. The carrageenan-induced paw edema model is a standard and widely used assay to evaluate the efficacy of acute anti-inflammatory agents.

Table 1: Comparison of Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats

TreatmentDoseTime Point (hours)Inhibition of Edema (%)
Enhydra fluctuans Flavonoid Extract400 mg/kg355.49
Indomethacin10 mg/kg487.3
Diclofenac100 mg/kg440

Note: Data for different substances are compiled from separate studies and may have variations in experimental conditions.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a widely accepted model for evaluating the acute anti-inflammatory activity of various compounds.

Objective: To induce acute inflammation in the rat paw and to assess the ability of a test compound to reduce the resulting edema.

Materials:

  • Male Wistar rats (150-200g)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer or calipers

  • Test compound (e.g., Enhydra fluctuans extract)

  • Reference drug (e.g., Indomethacin, Diclofenac)

  • Vehicle (e.g., saline, distilled water)

Procedure:

  • Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into control, standard, and test groups.

  • Fasting: Rats are fasted overnight with free access to water before the experiment.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Drug Administration: The test compound, reference drug, or vehicle is administered orally or intraperitoneally.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in inflammation that are targeted by NSAIDs and are likely relevant to the action of sesquiterpene lactones like this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nfkb_complex cluster_nucleus Nucleus cluster_response Cellular Response receptor Receptor (e.g., TLR, TNFR) IKK IKK Complex receptor->IKK Inflammatory Stimuli PLA2 Phospholipase A2 receptor->PLA2 IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation PGs->Inflammation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IKK Gene Pro-inflammatory Gene Transcription Cytokines TNF-α, IL-6 Gene->Cytokines NFkB_nuc->Gene Cytokines->Inflammation

Caption: General overview of the NF-κB and COX inflammatory signaling pathways.

Experimental Workflow

The following diagram outlines the typical workflow for evaluating the anti-inflammatory activity of a test compound using the carrageenan-induced paw edema model.

A Animal Acclimatization (1 week) B Random Grouping (Control, Standard, Test) A->B C Fasting (Overnight) B->C D Baseline Paw Volume Measurement C->D E Drug Administration (Oral/IP) D->E F Carrageenan Injection (Sub-plantar) E->F G Paw Volume Measurement (1, 2, 3, 4 hours) F->G H Data Analysis (% Inhibition of Edema) G->H

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Enhydrin Chlorohydrin: A Potential Lead Compound for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison and Guide for Researchers

In the relentless pursuit of novel therapeutic agents, the structural modification of bioactive natural products presents a promising avenue for drug discovery. Enhydrin, a sesquiterpene lactone renowned for its diverse pharmacological activities, has garnered significant attention. The prospective synthesis of an Enhydrin chlorohydrin derivative offers a compelling opportunity to enhance its therapeutic potential. This guide provides a comprehensive comparison of Enhydrin and its hypothetical chlorohydrin derivative, supported by existing experimental data on Enhydrin and related compounds, to inform and direct future research endeavors.

Introduction to Enhydrin and the Rationale for a Chlorohydrin Derivative

Enhydrin is a naturally occurring sesquiterpene lactone predominantly isolated from the plants Enhydra fluctuans and Smallanthus sonchifolius[1][2]. It has demonstrated a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties[1][2]. However, like many sesquiterpene lactones, Enhydrin may face challenges in drug development, such as suboptimal bioavailability and metabolic instability[3][4][5].

The introduction of a chlorohydrin moiety is a strategic chemical modification. Chlorohydrins are known to be valuable intermediates in organic synthesis and can be found in several bioactive natural products[6][7]. The addition of a chlorine atom can significantly alter a molecule's physicochemical properties, potentially leading to improved membrane permeability, enhanced binding affinity to target proteins, and altered metabolic pathways[8]. This guide explores the potential of this compound as a lead compound by comparing its projected attributes with the known characteristics of Enhydrin.

Comparative Analysis: Enhydrin vs. Potential this compound

The following sections and tables summarize the known experimental data for Enhydrin and provide a prospective analysis of how the introduction of a chlorohydrin group could influence its properties.

Table 1: Comparative Cytotoxicity of Enhydrin Against Various Cancer Cell Lines
Cancer Cell LineIC50 (µM) of EnhydrinReference
CCRF-CEM (Leukemia)0.18 - 17.34[9]
HCT-116 (Colon Carcinoma)0.18 - 17.34[9]
MDA-MB-231 (Breast Cancer)0.18 - 17.34[9]
U251 (Glioblastoma)0.18 - 17.34[9]
Hep G2 (Hepatocellular Carcinoma)Selective Cytotoxicity[10]

Note: The wide range of IC50 values reported for some cell lines may be attributed to variations in experimental conditions and the specific isolates of Enhydrin used.

The introduction of a chlorohydrin moiety could potentially enhance the cytotoxic activity of Enhydrin. The increased lipophilicity and altered electronic properties of the molecule may lead to improved cell membrane penetration and stronger interactions with intracellular targets.

Table 2: Known Pharmacological Activities of Enhydrin
Pharmacological ActivityEvidenceReference
Anti-cancerInduces apoptosis, inhibits inflammatory responses, prevents metastasis.[1]
Anti-inflammatoryInhibits pro-inflammatory molecules.[11]
Anti-diabeticLowers blood sugar levels in vivo.[2]
CytoprotectiveProtects against lead-induced cytotoxicity.[12]
AntimicrobialActivity against various bacteria.[13]
CNS DepressantShows sedative and anticonvulsant activities.[1]

The chlorohydrin derivative would be expected to retain these core activities, with the potential for enhanced potency in one or more areas. The chlorine atom could act as a key binding element with target enzymes or receptors.

Experimental Protocols

While no specific experimental data for this compound exists, the following are detailed methodologies for key experiments that would be crucial for its evaluation, based on standard practices in drug discovery.

Synthesis of this compound (Hypothetical)

A plausible synthetic route to this compound would involve the epoxidation of a suitable double bond within the Enhydrin molecule, followed by a regioselective ring-opening of the epoxide with a chloride source, such as hydrogen chloride or a metal chloride.

Protocol:

  • Epoxidation: Dissolve Enhydrin in a suitable solvent (e.g., dichloromethane). Add an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0°C. Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). Upon completion, quench the reaction and purify the epoxide intermediate using column chromatography.

  • Epoxide Ring Opening: Dissolve the purified Enhydrin epoxide in an appropriate solvent (e.g., diethyl ether). Add a solution of hydrogen chloride in diethyl ether dropwise at 0°C. Allow the reaction to proceed until completion (monitored by TLC). Quench the reaction with a mild base and extract the product. Purify the resulting this compound by column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of Enhydrin and the synthesized this compound (typically ranging from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Visualizing Pathways and Workflows

To facilitate a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Drug Discovery Workflow Natural_Source Enhydra fluctuans Isolation Isolation of Enhydrin Natural_Source->Isolation Chemical_Modification Synthesis of This compound Isolation->Chemical_Modification In_Vitro_Screening In Vitro Screening (e.g., Cytotoxicity) Chemical_Modification->In_Vitro_Screening Lead_Compound Lead Compound Identification In_Vitro_Screening->Lead_Compound

Caption: A simplified workflow for the development of this compound as a lead compound.

G cluster_1 Potential Anti-Cancer Mechanism of Action Enhydrin_Chlorohydrin Enhydrin Chlorohydrin Cell_Membrane Cell Membrane Penetration Enhydrin_Chlorohydrin->Cell_Membrane Target_Protein Intracellular Target (e.g., Kinase, Transcription Factor) Cell_Membrane->Target_Protein Signaling_Pathway Inhibition of Pro-survival Signaling Target_Protein->Signaling_Pathway Apoptosis Induction of Apoptosis Signaling_Pathway->Apoptosis

Caption: A hypothetical signaling pathway for the anti-cancer activity of this compound.

Conclusion and Future Directions

While "this compound" remains a prospective compound, the existing data on Enhydrin and the known effects of chlorination on bioactive molecules provide a strong rationale for its synthesis and evaluation. The potential for enhanced cytotoxicity, improved pharmacokinetic properties, and novel mechanisms of action make it a compelling candidate for further investigation in drug discovery.

Future research should focus on:

  • The successful synthesis and structural elucidation of this compound.

  • A comprehensive in vitro evaluation of its activity against a panel of cancer cell lines and comparison with the parent compound, Enhydrin.

  • In-depth studies into its mechanism of action, including the identification of its molecular targets.

  • Preliminary pharmacokinetic and in vivo efficacy studies in relevant animal models.

The exploration of this compound represents a logical and promising step in the journey of natural product-based drug discovery, with the potential to yield a novel and effective therapeutic agent.

References

Comparative Analysis of Antibody Cross-Reactivity: Enhydrin vs. Enhydrin Chlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies raised against the sesquiterpene lactone Enhydrin with its derivative, Enhydrin chlorohydrin. Due to the absence of directly published experimental data on this specific interaction, this document outlines the theoretical basis for potential cross-reactivity and provides detailed experimental protocols and data presentation formats to enable researchers to conduct their own comparative studies.

Introduction

Enhydrin is a naturally occurring sesquiterpene lactone found in plants of the Smallanthus genus, known for its various biological activities. Chemical modification of Enhydrin, such as the formation of this compound through the addition of hydrochloric acid to one of its epoxide rings, can significantly alter its three-dimensional structure and chemical properties. For researchers developing immunoassays or antibody-based therapeutics targeting Enhydrin, understanding the degree to which anti-Enhydrin antibodies cross-react with such derivatives is of paramount importance for assay specificity and therapeutic efficacy.

This guide details the standard methodologies for quantifying antibody cross-reactivity, namely Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Structural Comparison of Analytes

The primary difference between Enhydrin and this compound lies in the opening of an epoxide ring to form a chlorohydrin. This modification introduces a chlorine atom and a hydroxyl group, altering the local stereochemistry and electronic distribution of the molecule. This structural change is hypothesized to reduce the binding affinity of antibodies raised against the native Enhydrin molecule, as the epitope recognized by the antibody is modified.

Experimental Data: A Comparative Framework

The following tables present a template for summarizing quantitative data obtained from cross-reactivity experiments. The values provided are hypothetical and serve as an illustration of expected results.

Table 1: Competitive ELISA Data

A competitive ELISA is used to determine the concentration of this compound required to inhibit the binding of the anti-Enhydrin antibody to immobilized Enhydrin by 50% (IC50). The cross-reactivity is then calculated relative to Enhydrin.

AnalyteIC50 (ng/mL)Cross-Reactivity (%)
Enhydrin10100
This compound2504

Cross-Reactivity (%) = (IC50 of Enhydrin / IC50 of this compound) x 100

Table 2: Surface Plasmon Resonance (SPR) Kinetic Data

SPR analysis provides detailed information on the binding kinetics, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A higher KD value indicates lower binding affinity.

AnalyteAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (M)
Enhydrin2.5 x 10^51.2 x 10^-44.8 x 10^-10
This compound1.1 x 10^49.8 x 10^-38.9 x 10^-7

Experimental Protocols

Competitive ELISA Protocol

This protocol is designed to assess the cross-reactivity of an anti-Enhydrin antibody with this compound.

Materials:

  • 96-well microtiter plates

  • Anti-Enhydrin antibody

  • Enhydrin standard

  • This compound

  • Enhydrin-protein conjugate (for coating)

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Substrate for the enzyme (e.g., TMB)

  • Coating buffer (e.g., carbonate-bicarbonate buffer)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with the Enhydrin-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound conjugate.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Competition:

    • Prepare serial dilutions of Enhydrin (standard) and this compound (test compound).

    • In separate tubes, mix the diluted standards or test compounds with a fixed concentration of the anti-Enhydrin antibody. Incubate for 1 hour at room temperature.

    • Add these mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add the enzyme substrate to each well and incubate in the dark until sufficient color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Plot the absorbance versus the log of the analyte concentration. Determine the IC50 values and calculate the percent cross-reactivity.

Surface Plasmon Resonance (SPR) Protocol

This protocol measures the real-time binding kinetics of Enhydrin and this compound to an immobilized anti-Enhydrin antibody.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Anti-Enhydrin antibody

  • Enhydrin

  • This compound

  • Immobilization buffers (e.g., acetate (B1210297) buffer, pH 4.5)

  • Amine coupling kit (e.g., EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.0)

Procedure:

  • Antibody Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the anti-Enhydrin antibody diluted in immobilization buffer over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a series of concentrations for both Enhydrin and this compound in running buffer.

    • Inject the analyte solutions over the sensor surface at a constant flow rate for a defined association time.

    • Switch to running buffer and monitor the dissociation for a defined time.

  • Regeneration: Inject the regeneration solution to remove the bound analyte and prepare the surface for the next cycle.

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal to obtain sensorgrams.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Visualizations

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection cluster_analysis Analysis P1 Coat Plate with Enhydrin-Protein Conjugate P2 Wash Plate P1->P2 P3 Block Plate P2->P3 C3 Add Mixture to Plate P3->C3 C1 Prepare Analyte Dilutions (Enhydrin & this compound) C2 Pre-incubate Analytes with Anti-Enhydrin Ab C1->C2 C2->C3 D1 Wash Plate C3->D1 D2 Add Secondary Ab-Enzyme Conjugate D1->D2 D3 Wash Plate D2->D3 D4 Add Substrate D3->D4 D5 Add Stop Solution D4->D5 A1 Read Absorbance D5->A1 A2 Calculate IC50 & % Cross-Reactivity A1->A2

Caption: Competitive ELISA workflow for cross-reactivity assessment.

SPR_Workflow cluster_immobilization Antibody Immobilization cluster_binding Binding Cycle cluster_analysis Data Analysis I1 Activate Sensor Chip (EDC/NHS) I2 Inject Anti-Enhydrin Ab I1->I2 I3 Deactivate Surface (Ethanolamine) I2->I3 B1 Inject Analyte (Association) I3->B1 B2 Inject Running Buffer (Dissociation) B1->B2 B3 Regenerate Surface B2->B3 B3->B1 Repeat for each analyte concentration A1 Obtain Sensorgrams B3->A1 A2 Fit Data to Binding Model A1->A2 A3 Determine ka, kd, KD A2->A3

Caption: Surface Plasmon Resonance (SPR) workflow for kinetic analysis.

Enhydrin's Potential in Diabetes Management: An In Vivo Efficacy Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo efficacy of Enhydrin, a natural compound, against established anti-diabetic agents in animal models. This document synthesizes available experimental data to objectively evaluate its potential as a therapeutic candidate.

Enhydrin, a sesquiterpene lactone isolated from the leaves of Smallanthus sonchifolius (yacon), has demonstrated notable hypoglycemic properties in preclinical studies.[1] Its primary mechanism of action is the inhibition of α-glucosidase, an enzyme crucial for the digestion of carbohydrates.[1] By delaying carbohydrate breakdown and subsequent glucose absorption, Enhydrin shows promise in managing postprandial hyperglycemia, a key concern in diabetes mellitus. This guide compares the in vivo efficacy of Enhydrin with Acarbose, a well-known α-glucosidase inhibitor, and Metformin, a widely prescribed first-line therapy for type 2 diabetes.

Comparative Efficacy in Diabetic Animal Models

The following tables summarize the in vivo effects of Enhydrin, Acarbose, and Metformin on blood glucose levels in diabetic rat models.

Compound Animal Model Dosage Key Findings Reference
Enhydrin Sucrose-loaded diabetic rats0.8 mg/kgSignificantly decreased the hyperglycemic peak after a sucrose (B13894) load.[1]
Acarbose Streptozotocin-induced diabetic rats40 mg/100g of dietSignificantly lowered blood glucose levels.
Metformin Streptozotocin-induced diabetic rats500 mg/kg/dayShowed a 35.46% glucose-lowering effect.

Table 1: Comparison of In Vivo Hypoglycemic Effects

Compound In Vitro α-Glucosidase Inhibition (IC50)
Enhydrin 134.17 µg/ml (yeast α-glucosidase)
Acarbose Lower IC50 than Enhydrin (specific value not provided in the same study)

Table 2: In Vitro α-Glucosidase Inhibitory Activity [1]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data.

Enhydrin In Vivo Study[1]
  • Animal Model: The study utilized a sucrose-loaded diabetic rat model. The specific method of diabetes induction (e.g., streptozotocin) was not detailed in the available abstract.

  • Treatment: A single dose of Enhydrin (0.8 mg/kg body weight) was administered to the diabetic rats.

  • Data Collection: Blood glucose levels were measured to assess the effect on the hyperglycemic peak following a sucrose load (2 g/kg body weight).

Acarbose In Vivo Study
  • Animal Model: Streptozotocin-induced diabetic rats were used. Diabetes was induced by a single intravenous injection of streptozotocin.

  • Treatment: Acarbose was mixed with the rat diet at a concentration of 40 mg per 100 g of diet.

  • Data Collection: Blood glucose levels were monitored to determine the effect of Acarbose on hyperglycemia.

Metformin In Vivo Study
  • Animal Model: The study employed a streptozotocin-induced diabetic rat model.

  • Treatment: Metformin was administered orally at a dose of 500 mg/kg/day for 10 days.

  • Data Collection: Plasma glucose levels were measured to evaluate the glucose-lowering effect of Metformin.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for Enhydrin and the general workflow of the in vivo experiments.

Enhydrin_Mechanism Dietary Carbohydrates Dietary Carbohydrates Small Intestine Small Intestine Dietary Carbohydrates->Small Intestine α-Glucosidase α-Glucosidase Small Intestine->α-Glucosidase releases Glucose Glucose α-Glucosidase->Glucose breaks down carbohydrates to Bloodstream Bloodstream Glucose->Bloodstream absorption Hyperglycemia Hyperglycemia Bloodstream->Hyperglycemia leads to Enhydrin Enhydrin Enhydrin->α-Glucosidase inhibits

Caption: Proposed mechanism of Enhydrin in reducing postprandial hyperglycemia.

Experimental_Workflow cluster_setup Animal Model Preparation cluster_treatment Treatment Administration cluster_analysis Data Collection & Analysis Diabetes_Induction Induction of Diabetes (e.g., Streptozotocin) Animal_Grouping Grouping of Diabetic Animals Diabetes_Induction->Animal_Grouping Control Control Group (Vehicle) Animal_Grouping->Control Enhydrin_Group Enhydrin Group Animal_Grouping->Enhydrin_Group Comparator_Group Comparator Drug Group (Acarbose/Metformin) Animal_Grouping->Comparator_Group Blood_Sampling Blood Sample Collection Control->Blood_Sampling Enhydrin_Group->Blood_Sampling Comparator_Group->Blood_Sampling Glucose_Measurement Blood Glucose Measurement Blood_Sampling->Glucose_Measurement Data_Analysis Statistical Analysis Glucose_Measurement->Data_Analysis

Caption: Generalized workflow for in vivo diabetic animal model studies.

References

Enhydrin vs. Its Chlorohydrin Derivative: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the naturally occurring sesquiterpene lactone, Enhydrin, and its synthetically derived chlorohydrin counterpart. While direct experimental comparisons are not extensively available in the current literature, this document synthesizes known data on Enhydrin with established principles of chlorohydrin derivatives of sesquiterpene lactones to offer a predictive but scientifically grounded comparison. This analysis aims to guide further research and drug development efforts by highlighting potential enhancements in biological activity through targeted chemical modification.

Chemical Structures and Synthesis

Enhydrin is a melampolide-type sesquiterpene lactone predominantly isolated from Smallanthus sonchifolius[1]. Its structure is characterized by the presence of two reactive epoxide rings, which are key to its biological activity but also offer sites for synthetic modification[1][2][3].

The chlorohydrin derivative of Enhydrin can be synthesized from the parent compound through the acid-catalyzed ring-opening of one or both of its epoxide groups. This reaction is a standard method for the preparation of chlorohydrins[4][5]. The most likely transformation would involve the opening of the less sterically hindered epoxide, leading to the introduction of a chlorine atom and a hydroxyl group on adjacent carbons.

Comparative Biological Activity: A Predictive Overview

The introduction of a chlorohydrin moiety is anticipated to modulate the biological profile of Enhydrin. Halogenated sesquiterpene lactones, particularly chlorinated derivatives, have demonstrated enhanced cytotoxic and anti-inflammatory properties in various studies[6][7][8]. This is often attributed to the increased electrophilicity of the molecule, which can lead to more potent interactions with biological targets.

Biological ActivityEnhydrinPredicted Activity of Chlorohydrin DerivativeRationale for Prediction
Cytotoxicity ModeratePotentially HigherHalogenation often increases the cytotoxic potential of sesquiterpene lactones against various cancer cell lines[6][7].
Anti-inflammatory DemonstratedPotentially HigherChlorinated sesquiterpenoids have shown significant anti-inflammatory activity, often linked to enhanced inhibition of pro-inflammatory signaling pathways[6][8].
Anti-parasitic Active against Trypanosoma cruzi and Leishmania mexicana[9]Unknown, but potentially enhancedThe effect of chlorination on anti-parasitic activity is not well-documented and would require experimental validation.
Solubility Poor aqueous solubilityPotentially ImprovedThe introduction of a hydroxyl group in the chlorohydrin moiety may slightly improve aqueous solubility, a common challenge with sesquiterpene lactones[8].

Mechanism of Action: Focus on NF-κB Signaling

A primary mechanism of action for the anti-inflammatory effects of many sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[1][9][10][11]. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. Sesquiterpene lactones can inhibit NF-κB activation by preventing the degradation of its inhibitory protein, IκBα[11]. It is hypothesized that the chlorohydrin derivative of Enhydrin would also exert its anti-inflammatory effects through this pathway, potentially with greater efficacy due to its modified chemical structure.

Experimental Protocols

Synthesis of Enhydrin Chlorohydrin Derivative

Objective: To synthesize the chlorohydrin derivative of Enhydrin via acid-catalyzed epoxide ring-opening.

Materials:

  • Enhydrin (isolated from Smallanthus sonchifolius)

  • Anhydrous Dichloromethane (DCM)

  • Titanium tetrachloride (TiCl₄) or Hydrochloric acid (HCl) in a suitable solvent

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Thin Layer Chromatography (TLC) supplies

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve Enhydrin (1.0 mmol) in anhydrous DCM (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of TiCl₄ (1.2 mmol) or HCl in a suitable solvent to the stirred solution.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the this compound derivative. (Protocol adapted from general methods for chlorohydrin synthesis from epoxides[4][5])

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To compare the cytotoxic effects of Enhydrin and its chlorohydrin derivative on a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • Enhydrin and its chlorohydrin derivative dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed HeLa cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of Enhydrin and its chlorohydrin derivative (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. A vehicle control (DMSO) should be included.

  • After the treatment period, add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ values. (Protocol based on standard MTT assay procedures for sesquiterpene lactones[12][13])

NF-κB Reporter Assay

Objective: To assess the inhibitory effect of Enhydrin and its chlorohydrin derivative on NF-κB activation.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Lipofectamine 2000

  • Tumor necrosis factor-alpha (TNF-α)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 2000.

  • After 24 hours, pre-treat the cells with various concentrations of Enhydrin and its chlorohydrin derivative for 1 hour.

  • Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to induce NF-κB activation.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase Reporter Assay System and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

  • Express the results as a percentage of the TNF-α-stimulated control. (Protocol adapted from established NF-κB reporter assays[1][10])

Visualizations

Enhydrin_Synthesis Enhydrin Enhydrin (from Smallanthus sonchifolius) Reaction Acid-catalyzed Epoxide Ring-Opening (e.g., HCl or TiCl4) Enhydrin->Reaction Chlorohydrin This compound Derivative Reaction->Chlorohydrin

Caption: Synthesis of this compound Derivative.

NFkB_Pathway_Inhibition cluster_stimulus Inflammatory Stimulus (e.g., TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by Sesquiterpene Lactones TNF-R TNF Receptor IKK IKK Complex TNF-R->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n translocation IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->IkB degradation IkB_NFkB->NFkB release DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory Gene Expression DNA->Genes Enhydrin_deriv Enhydrin / Chlorohydrin Derivative Enhydrin_deriv->IKK inhibits

Caption: Inhibition of the NF-κB Signaling Pathway.

References

Validating the Mechanism of Action of Enhydrin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Enhydrin, a natural sesquiterpene lactone, focusing on its mechanism of action in metabolic and infectious diseases. We objectively compare its performance with alternative compounds and provide detailed experimental protocols and supporting data to facilitate further research and drug development.

I. Anti-Diabetic Activity: α-Glucosidase Inhibition

A primary mechanism contributing to the anti-diabetic effect of Enhydrin is the inhibition of α-glucosidase, an intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, Enhydrin can help to control postprandial hyperglycemia.

Comparative Performance of α-Glucosidase Inhibitors

The following table summarizes the in vitro inhibitory activity of Enhydrin against α-glucosidase compared to Acarbose, a commercially available anti-diabetic drug, and other natural compounds.

CompoundSource Organism/TypeTarget EnzymeIC50 Value (μg/mL)Reference(s)
Enhydrin Smallanthus sonchifoliusYeast α-Glucosidase134.17[1][2]
Acarbose SyntheticYeast α-Glucosidase617.23[3]
Berberine Berberis speciesα-Glucosidase198.40[4]
Quercetin Plants (Flavonoid)α-Glucosidase5.41[5]

Signaling Pathway: α-Glucosidase Inhibition

Alpha-Glucosidase Inhibition Carbohydrates Complex Carbohydrates (e.g., Starch, Sucrose) Alpha_Glucosidase α-Glucosidase (Intestinal Enzyme) Carbohydrates->Alpha_Glucosidase Digestion Glucose Glucose Alpha_Glucosidase->Glucose Absorption Intestinal Absorption Glucose->Absorption Bloodstream Increased Blood Glucose Levels Absorption->Bloodstream Enhydrin Enhydrin Enhydrin->Alpha_Glucosidase Inhibits

Figure 1. Mechanism of α-glucosidase inhibition by Enhydrin.

Experimental Protocol: In Vitro α-Glucosidase Inhibitory Assay

This protocol outlines the steps to determine the α-glucosidase inhibitory activity of a test compound.

  • Reagent Preparation:

    • Prepare a 50 mM phosphate (B84403) buffer (pH 6.8).

    • Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a concentration of 2 U/mL.

    • Dissolve the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the phosphate buffer to a concentration of 1 mM.

    • Prepare a 1 M sodium carbonate solution to stop the reaction.

    • Dissolve the test compound (e.g., Enhydrin) and a positive control (e.g., Acarbose) in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted to various concentrations with the phosphate buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the test compound solution at different concentrations to respective wells.

    • Add 20 µL of the α-glucosidase enzyme solution to each well.

    • Incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of the 1 M sodium carbonate solution to each well.

    • Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the control (enzyme, buffer, and substrate without the inhibitor) and Abs_sample is the absorbance of the reaction with the test compound.

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the different concentrations of the test compound.

II. Antibacterial Activity

While the specific antibacterial mechanism of Enhydrin is not yet fully elucidated, many natural compounds, including other sesquiterpene lactones, exhibit antimicrobial properties. Quercetin, a flavonoid with both anti-diabetic and antibacterial activities, serves as a useful comparator. The primary antibacterial mechanisms of such compounds often involve the disruption of the bacterial cell membrane and inhibition of biofilm formation.

Comparative Performance of Antibacterial Agents

The following table summarizes the in vitro antibacterial activity of Quercetin against Staphylococcus aureus, a common and clinically relevant bacterium. Further research is needed to determine the Minimum Inhibitory Concentration (MIC) of Enhydrin.

CompoundTarget OrganismMIC Value (μg/mL)Reference(s)
Enhydrin Staphylococcus aureusData not available
Quercetin Methicillin-susceptible S. aureus (MSSA)250[2][6]
Quercetin Methicillin-resistant S. aureus (MRSA)176 - 500[2][6][7]

Logical Relationship: Proposed Antibacterial Mechanism

Antibacterial Mechanism Compound Natural Compound (e.g., Enhydrin, Quercetin) Cell_Membrane Bacterial Cell Membrane Compound->Cell_Membrane Targets Biofilm Biofilm Formation Compound->Biofilm Inhibits Membrane_Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Membrane_Disruption Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death Biofilm_Inhibition Inhibition of Biofilm Formation Biofilm->Biofilm_Inhibition Reduced_Virulence Reduced Bacterial Virulence Biofilm_Inhibition->Reduced_Virulence

Figure 2. Proposed antibacterial mechanisms of natural compounds.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol details the determination of the MIC of a compound against a bacterial strain.

  • Reagent and Culture Preparation:

    • Prepare Mueller-Hinton Broth (MHB).

    • Culture the test bacterium (e.g., Staphylococcus aureus) in MHB overnight at 37°C.

    • Prepare a stock solution of the test compound in a suitable solvent.

  • Inoculum Preparation:

    • Dilute the overnight bacterial culture in fresh MHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Further dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in MHB to obtain a range of concentrations.

    • Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Data Analysis:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the test compound at which there is no visible growth of the bacterium.

III. Conclusion

Enhydrin demonstrates promising potential as an anti-diabetic agent through the inhibition of α-glucosidase. The provided data and protocols offer a framework for comparative studies against existing therapies and other natural compounds. While its antibacterial properties are less characterized, the methodologies outlined in this guide can be employed to validate its efficacy and elucidate its mechanism of action. Further research is warranted to fully explore the therapeutic potential of Enhydrin in both metabolic and infectious diseases.

References

Safety Operating Guide

Personal protective equipment for handling Enhydrin chlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Ethylene Chlorohydrin. It is intended for laboratory personnel, including researchers, scientists, and professionals in drug development, to ensure the safe management of this chemical.

Personal Protective Equipment (PPE) and Safety Data

Proper selection and use of PPE are critical to minimize exposure risks associated with Ethylene Chlorohydrin. The following table summarizes the required PPE and other essential safety data.

Safety Parameter Specification References
Eye Protection Chemical safety goggles or a face shield.[1][2]Must be worn at all times when handling the chemical.
Hand Protection Compatible chemical-resistant gloves (e.g., Neoprene, Nitrile).[1][2][3]Inspect gloves for integrity before each use.
Respiratory Protection A government-approved respirator is required.[4][1][5] Use a self-contained breathing apparatus (SCBA) for emergencies or in situations with inadequate ventilation.[4]Must be used in a well-ventilated area, preferably within a chemical fume hood.[1][6]
Protective Clothing Chemical-resistant protective suit and boots.[4][2]Contaminated clothing must be removed immediately and laundered by trained personnel before reuse.[7][8]
Engineering Controls Work must be conducted in a chemical fume hood.[1][6] Eyewash stations and safety showers must be readily accessible.[4][1]Use explosion-proof electrical and ventilating equipment.[4][6]
Exposure Limits Not specified in the provided search results. Consult the specific Safety Data Sheet (SDS) for the product in use.
Flammability Flammable liquid and vapor.[5][6]Keep away from heat, sparks, open flames, and other ignition sources.[5][6]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for safely handling Ethylene Chlorohydrin in a laboratory setting.

2.1. Preparation

  • Training: Ensure all personnel handling Ethylene Chlorohydrin are thoroughly trained on its hazards, handling procedures, and emergency protocols.[7]

  • Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly.

  • PPE Inspection: Inspect all required PPE for damage or defects before donning.

  • Emergency Equipment Check: Verify the location and functionality of the nearest eyewash station, safety shower, and fire extinguisher.

  • Material Gathering: Assemble all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.

2.2. Handling

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[4][5][6]

  • Dispensing: Use only non-sparking tools when opening and dispensing the chemical.[4][5][6] Carefully uncap the container and transfer the required amount using appropriate laboratory glassware.

  • Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[4][1][6]

  • No Consumption: Do not eat, drink, or smoke in the handling area.[4][1][7][8]

  • Container Sealing: Keep the container tightly closed when not in use.[5][6]

2.3. Post-Handling

  • Decontamination: Thoroughly clean the work area within the fume hood.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them as hazardous waste.

  • Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after handling, even if no direct contact occurred.[4][1][7][8]

  • Storage: Store Ethylene Chlorohydrin in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong bases, acids, and metals.[4][6][8] The storage area should be designated for flammable liquids.[6]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of Ethylene Chlorohydrin and contaminated materials is crucial to prevent environmental contamination and ensure safety.

  • Waste Segregation: Collect all Ethylene Chlorohydrin waste, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.

  • Container Labeling: Clearly label the waste container with "Hazardous Waste," "Ethylene Chlorohydrin," and any other required hazard warnings.

  • Storage of Waste: Store the hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through an approved and licensed waste disposal company.[4][6] Do not attempt to dispose of Ethylene Chlorohydrin down the drain or with general laboratory waste.

  • Record Keeping: Maintain records of the disposal, including the date, quantity, and the waste disposal company used, in accordance with institutional and regulatory requirements.

Workflow and Safety Pathways

The following diagrams illustrate the key workflows for safely handling Ethylene Chlorohydrin.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling Training Training Verify Fume Hood Verify Fume Hood Inspect PPE Inspect PPE Check Emergency Equipment Check Emergency Equipment Gather Materials Gather Materials Grounding Grounding Dispensing Dispensing Grounding->Dispensing Avoid Contact Avoid Contact Dispensing->Avoid Contact Seal Container Seal Container Avoid Contact->Seal Container Decontaminate Area Decontaminate Area Seal Container->Decontaminate Area Remove & Dispose Gloves Remove & Dispose Gloves Decontaminate Area->Remove & Dispose Gloves Wash Hands Wash Hands Remove & Dispose Gloves->Wash Hands Store Chemical Store Chemical Wash Hands->Store Chemical

Caption: Workflow for Safe Handling of Ethylene Chlorohydrin.

cluster_spill Spill Response Evacuate Area Evacuate Area Wear SCBA & Protective Suit Wear SCBA & Protective Suit Remove Ignition Sources Remove Ignition Sources Contain Spill with Inert Material Contain Spill with Inert Material Collect Waste Collect Waste Dispose as Hazardous Waste Dispose as Hazardous Waste

Caption: Emergency Spill Response Protocol.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.